molecular formula C12H16O7 B013578 3,4,6-Tri-O-acetyl-D-galactal CAS No. 4098-06-0

3,4,6-Tri-O-acetyl-D-galactal

Cat. No.: B013578
CAS No.: 4098-06-0
M. Wt: 272.25 g/mol
InChI Key: LLPWGHLVUPBSLP-UHFFFAOYSA-N
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Description

3,4,6-Tri-O-acetyl-D-galactal, also known as this compound, is a useful research compound. Its molecular formula is C12H16O7 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPWGHLVUPBSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863045
Record name 1,3,4-Tri-O-acetyl-2,6-anhydro-5-deoxyhex-5-enitol
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Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2873-29-2, 4098-06-0
Record name 3,4,6-Tri-O-acetylglucal
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Record name 2,6-Anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-anhydro-5-deoxy-D-arabino-hex-5-enitol triacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 3,4,6-Tri-O-acetyl-D-galactal in Modern Glycoscience

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3,4,6-Tri-O-acetyl-D-galactal

This compound is a cornerstone intermediate in the field of synthetic carbohydrate chemistry. As an acetylated derivative of D-galactal, a glycal, its structure is characterized by a double bond between carbons 1 and 2 of the pyranose ring. This endocyclic enol ether functionality is the heart of its reactivity, distinguishing it from standard pyranose sugars and making it an exceptionally versatile building block. The acetyl groups at positions 3, 4, and 6 enhance its stability and solubility in organic solvents, facilitating its use in a wide array of chemical transformations.[1][2]

This guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of this compound. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively leverage this compound in the synthesis of complex oligosaccharides, glycoconjugates, and other medicinally relevant molecules.[2] We will delve into not just the reactions, but the causality behind experimental choices, providing a robust framework for its application in the laboratory.

Core Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. A summary of these key characteristics is presented below. The compound is typically a white to off-white or pale yellow solidifying oil at room temperature, requiring refrigeration to maintain its integrity.[1][2][3]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₇[1][2]
Molecular Weight 272.25 g/mol [1][2]
Appearance Light yellow solidifying oil; White to off-white crystalline solid[1][2][3]
Melting Point 34-38 °C[4][5][6]
Boiling Point 343.1 °C at 760 mmHg[4]
Density ~1.24 g/cm³[7]
Solubility Sparingly soluble in water; Soluble in chloroform, methanol, ethanol, DMSO[3]
Optical Rotation [α]²⁰/D = -16° to -21° (c=1 in CHCl₃)[2]
Storage Conditions 2-8 °C, keep container well-closed and dry[2]

Synthesis: Crafting the Glycal Building Block

The preparation of this compound is a well-established process in carbohydrate chemistry, typically starting from the abundant D-galactose. The most common and reliable route involves the reductive elimination of a per-acetylated galactopyranosyl bromide.

The underlying principle of this synthesis is the transformation of the stable pyranose ring into the reactive glycal structure. This is achieved by first converting all hydroxyl groups to a more stable form (acetates) and installing a good leaving group (bromide) at the anomeric position. The subsequent step uses a reducing agent, typically zinc dust, to facilitate the elimination of the bromide and the C2-acetate, forming the C1-C2 double bond.[8][9]

Synthesis_Pathway GalBr 2,3,4,6-Tetra-O-acetyl- a-D-galactopyranosyl bromide Galactal This compound GalBr->Galactal  Zn dust, Acetic Acid   (Reductive Elimination)

Caption: Synthetic pathway from acetylated glycosyl bromide to galactal.

Experimental Protocol: Synthesis from Acetobromo-α-D-galactose

This protocol details the synthesis of this compound via reductive elimination, a robust and widely used method.[8]

Materials:

  • 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (Acetobromo-α-D-galactose)

  • Zinc powder (fine dust)

  • 50% aqueous acetic acid solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend zinc powder (approx. 7 molar equivalents) in a 50% aqueous acetic acid solution.

  • Addition of Starting Material: Under ice-bath conditions (0-5 °C), add the acetobromo-α-D-galactose (1 molar equivalent) portion-wise to the stirred zinc suspension over 30-60 minutes. The causality for the slow addition and low temperature is to control the exothermic reaction and prevent degradation of the product.

  • Reaction Monitoring: Allow the reaction to stir vigorously. The progress is monitored by thin-layer chromatography (TLC), typically using a solvent system like petroleum ether:ethyl acetate (3:1). The reaction is complete when the starting bromide spot has been fully consumed (usually 2-4 hours).[8]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc. Dilute the filtrate with ethyl acetate.

  • Extraction and Washing: Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine. The bicarbonate wash is critical to remove acid that could otherwise catalyze the hydrolysis or rearrangement of the glycal product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting residue is purified by silica gel column chromatography to afford this compound as a clear, viscous oil or solid.[9]

Key Chemical Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the high reactivity of its C1-C2 double bond. This electron-rich feature makes it susceptible to electrophilic attack, serving as the entry point for a wide range of functionalizations.

Electrophilic Additions: Functionalizing the Glycal Core

The most powerful application of this galactal is in electrophilic addition reactions, which allow for the stereocontrolled introduction of new functionalities at the C1 and C2 positions.

Azidochlorination and Azidonitration: These reactions are pivotal for synthesizing 2-azido-2-deoxygalactose derivatives, which are direct precursors to N-acetyl-D-galactosamine (GalNAc), a fundamentally important amino sugar in biology.[10] The presence of an azido group at C2 is particularly advantageous for the synthesis of α-glycosides due to its non-participating nature, which avoids the formation of oxazolinium intermediates and favors the desired anomeric configuration through the anomeric effect.[10]

The reaction involves the addition of an azide radical (generated from sodium azide) to the double bond, followed by the capture of the resulting intermediate by a chloride or nitrate, yielding 2-azido-glycosyl halides or nitrates.[1][11][12]

Azidochlorination sub This compound prod 2-azido-3,4,6-tri-O-acetyl- 2-deoxy-D-galactopyranosyl chloride sub->prod  NaN₃, FeCl₃·6H₂O, H₂O₂    CH₃CN, -30°C  

Caption: Azidochlorination of this compound.

Experimental Protocol: Azidochlorination This protocol is adapted from a simplified and practical method for the direct preparation of 2-azido-glycosyl chlorides.[10]

Materials:

  • This compound

  • Anhydrous acetonitrile (CH₃CN)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium azide (NaN₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate, water, saturated NaHCO₃, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Dissolve this compound (1 eq) in anhydrous acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -30 °C using an appropriate cooling bath. This low temperature is crucial for controlling the reaction selectivity and minimizing side products.

  • Reagent Addition: To the cooled solution, add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq).[10] The order of addition can be critical, and the reagents should be added carefully.

  • Reaction and Monitoring: Stir the mixture at -30 °C and monitor its completion by TLC (e.g., toluene-ethyl acetate = 4:1).[10]

  • Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvents under vacuum to yield the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.[10] This product can often be used in subsequent glycosylation reactions with minimal purification.

Glycosylation Reactions: The Ferrier Rearrangement

While direct glycosylation is possible, glycals are famously used in the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the allylic rearrangement of the glycal double bond upon reaction with an alcohol nucleophile. This process results in the formation of 2,3-unsaturated glycosides, which are valuable synthetic intermediates themselves.

Ferrier_Reaction sub This compound prod Alkyl 4,6-di-O-acetyl-2,3-dideoxy- D-hex-2-enopyranoside sub->prod  Lewis Acid (e.g., BF₃·OEt₂)   alcohol R-OH alcohol->sub

Caption: General workflow for a Ferrier glycosylation reaction.

Deprotection: Zemplén Deacetylation

To obtain the final target molecule or to selectively modify other positions, the acetyl protecting groups must be removed. The Zemplén deacetylation is the standard method, employing a catalytic amount of sodium methoxide in methanol.[9] This transesterification reaction is highly efficient and clean, proceeding under mild, basic conditions to yield the free hydroxyl groups.

Applications in Drug Development and Glycobiology Research

The chemical reactivity of this compound translates directly to its widespread use in fields targeting biological systems.

  • Synthesis of Oligosaccharides: It serves as a key starting material for the assembly of complex oligosaccharides.[1][2] These structures are vital for studying glycoproteins and glycolipids, which are central to cell signaling, immune response, and pathogenesis.[2]

  • Drug Discovery: Derivatives of this galactal are used to create novel carbohydrate-based drugs.[2] These can act as mimetics or inhibitors that target specific carbohydrate-binding proteins (lectins) or glycosyltransferases, which are often implicated in diseases such as cancer and inflammation.[1]

  • Biotechnology and Glycoconjugates: The compound is instrumental in the preparation of glycoconjugates, which are used to study cell recognition and signaling.[1] It is also used in the production of glycosylated proteins, where the attached carbohydrates can enhance stability and efficacy, a critical aspect of biopharmaceutical development.[2]

  • Fundamental Research: As a well-defined and stable molecule, it is an excellent model compound for investigating the mechanisms of glycosylation reactions and for studying the specificity of enzymes like galactosyltransferases.[1]

Conclusion

This compound is far more than a simple protected sugar; it is a strategic precursor that provides access to a vast range of complex and biologically significant molecules. Its unique reactivity, centered on the C1-C2 double bond, allows for elegant and efficient synthetic routes to amino sugars, unsaturated carbohydrates, and diverse glycosides. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to design and execute sophisticated synthetic strategies, accelerating progress in drug development, glycobiology, and materials science.

References

  • Chemsrc. (n.d.). This compound | CAS#:4098-06-0. Retrieved from [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). The azidonitration of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • PubMed. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Retrieved from [Link]

  • iChemical. (n.d.). This compound, CAS No. 4098-06-0. Retrieved from [Link]

  • Carl ROTH. (n.d.). This compound, 25 g. Retrieved from [Link]

  • Glycoscience Protocols. (2021). Azidochrolination reaction of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of Glycals in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4,6-Tri-O-acetyl-D-galactal from D-galactose

In the landscape of complex molecule synthesis, carbohydrates represent a class of starting materials that are both abundant and stereochemically rich. Among the myriad of carbohydrate derivatives, glycals—cyclic enol ethers derived from monosaccharides—stand out as exceptionally versatile synthetic intermediates.[1] Specifically, this compound is a pivotal building block for the synthesis of a wide array of bioactive mono- and oligosaccharides.[2] Its defining feature, the double bond between carbons 1 and 2, provides a reactive handle for introducing diverse functionalities, making it invaluable in the construction of complex glycoconjugates, glycopeptides, and carbohydrate-based therapeutics.[3]

The biological significance of glycans is vast; they are integral to processes ranging from protein folding and stability to cell-cell recognition and immune responses.[4][5] Consequently, aberrant glycosylation is a hallmark of numerous pathologies, including cancer and infectious diseases.[5] This has positioned carbohydrate-based molecules as critical targets and tools in drug discovery.[4][6] Glycan engineering and the synthesis of specific oligosaccharides are now central to the development of vaccines, therapeutic antibodies, and other biopharmaceuticals where glycosylation patterns dictate efficacy, stability, and immunogenicity.[7][8] This guide provides a detailed, mechanistically-grounded protocol for the synthesis of this compound from the readily available starting material, D-galactose, tailored for researchers and professionals in synthetic chemistry and drug development.

Overall Synthetic Strategy

The transformation of D-galactose into this compound is a robust two-stage process. The core logic is to first activate the anomeric carbon (C1) while protecting the other hydroxyl groups, and then to induce an elimination reaction to form the characteristic C1-C2 double bond.

  • Stage 1: Acetylation and Bromination. D-galactose is fully acetylated to protect the hydroxyl groups. Subsequently, the anomeric acetate is selectively substituted with a bromine atom to create an activated glycosyl halide intermediate, 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide.

  • Stage 2: Reductive Elimination. The glycosyl bromide intermediate undergoes a reductive elimination reaction, typically using zinc dust, which removes the bromine from C1 and the acetate from C2, thereby generating the target glycal.

Synthesis_Workflow D_Galactose D-Galactose Intermediate 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide D_Galactose->Intermediate Stage 1: Acetylation & Bromination (Ac₂O, HClO₄, HBr/AcOH) Final_Product This compound Intermediate->Final_Product Stage 2: Reductive Elimination (Zn, NaH₂PO₄)

Figure 1: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

Principle and Rationale

The initial step in this synthesis is the conversion of D-galactose into a stable, yet reactive, glycosyl bromide. This intermediate, often called acetobromo-α-D-galactose, is a cornerstone in carbohydrate chemistry for the synthesis of glycosides and other derivatives.[9][10][11]

  • Causality of Reagent Selection:

    • Acetic Anhydride (Ac₂O): This is the acetylating agent. It reacts with all the hydroxyl groups on D-galactose to form ester linkages, effectively protecting them from participating in subsequent reactions.

    • Perchloric Acid (HClO₄): A catalytic amount of a strong acid is required to protonate the acetic anhydride, making it a more potent electrophile and dramatically accelerating the acetylation process.[1][12]

    • Hydrogen Bromide in Acetic Acid (HBr/AcOH): This reagent serves a dual purpose. It provides the bromide nucleophile and the acidic conditions necessary to replace the acetate group at the anomeric (C1) position with a bromine atom.[1][13] The anomeric position is particularly reactive due to the influence of the adjacent ring oxygen, allowing for this selective substitution. The resulting bromide is an excellent leaving group, priming the molecule for the next stage.

Detailed Experimental Protocol: Stage 1
  • To a stirred solution of D-Galactose (1.0 eq) in Dichloromethane (DCM), add acetic anhydride (approx. 3.0 eq) at 0°C.

  • Carefully add a catalytic amount of perchloric acid (HClO₄) to the cooled mixture. The reaction is exothermic and should be controlled.

  • Allow the reaction to stir at 0°C for 30 minutes. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Once the initial acetylation is complete, add a solution of HBr in acetic acid (approx. 2.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Quench the reaction by pouring it into ice-cold water. Dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water and a saturated solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is no longer acidic.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose as a syrup or partially crystalline solid.[1] This crude product is often used directly in the next step without further purification.

Quantitative Data: Stage 1 Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Purpose
D-Galactose180.161.0Starting Material
Acetic Anhydride102.09~3.0Acetylating Agent
Perchloric Acid100.46CatalyticCatalyst
HBr in Acetic Acid80.91 (HBr)~2.0Brominating Agent
Dichloromethane84.93SolventReaction Medium
Ethyl Acetate88.11SolventExtraction
Sodium Bicarbonate84.01ExcessNeutralizing Agent

Part 2: Synthesis of this compound

Principle and Rationale

This stage is the definitive step where the glycal is formed via a reductive elimination reaction. The classic approach, often referred to as the Fischer–Zach method, utilizes zinc dust as the reducing agent.[12]

  • Causality of Reagent Selection:

    • Zinc Dust (Zn): Zinc is a divalent metal that acts as a two-electron donor. It facilitates the elimination of the C1 bromide and the C2 acetate. The mechanism is thought to involve the formation of an organozinc intermediate, which then collapses to form the double bond and zinc salts.[12]

    • Sodium Dihydrogen Phosphate (NaH₂PO₄) or Acetic Acid: The reaction is sensitive to pH. A buffer system, such as NaH₂PO₄ or an acetic acid/sodium acetate buffer, is crucial.[1] It maintains the reaction medium at a mildly acidic pH, which is optimal for the reductive elimination while preventing undesired side reactions like hydrolysis of the acetyl protecting groups.

Reductive_Elimination cluster_mechanism Reductive Elimination Mechanism Intermediate Acetobromo-α-D-galactose Zinc Zn (2e⁻) Intermediate->Zinc + Zn Organozinc Transient Organozinc Intermediate Intermediate->Organozinc Forms Intermediate Elimination Elimination of -OAc and Zn(II)Br Product This compound Organozinc->Product Spontaneous Elimination

Figure 2: Conceptual mechanism of zinc-mediated reductive elimination.
Detailed Experimental Protocol: Stage 2
  • To the crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose from Stage 1, add a solvent such as acetone or a mixture of acetic acid and water.[1]

  • Add sodium dihydrogen phosphate (NaH₂PO₄) to buffer the solution.

  • Add activated zinc dust portion-wise to the stirred reaction mixture. The reaction can be exothermic, and the temperature should be maintained at or near room temperature.

  • Stir the reaction vigorously for 3 hours at room temperature. Monitor the reaction progress by TLC (e.g., using a 2:1 petroleum hexane–ethyl acetate mobile phase), observing the disappearance of the starting bromide and the appearance of the glycal product.[1]

  • Once the reaction is complete, filter the mixture to remove excess zinc and zinc salts. Wash the residue thoroughly with the reaction solvent or ethyl acetate.

  • Combine the filtrate and washings. If the reaction was performed in an acidic aqueous medium, dilute with ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting residue should be purified by silica gel column chromatography. Elute with a gradient of petroleum hexane–ethyl acetate (e.g., starting from 4:1 and moving to 2:1) to obtain the pure this compound as a colorless oil or a low-melting solid.[1]

Quantitative Data: Stage 2 Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Purpose
Acetobromo-α-D-galactose411.201.0Substrate
Zinc Dust65.38~4.5Reducing Agent
Sodium Dihydrogen Phosphate119.98~14.0pH Buffer
Acetone / Acetic Acid-SolventReaction Medium
Expected Yield 272.25 (Product)-~81-89% [12]

Conclusion

The synthesis of this compound from D-galactose is a well-established and efficient process that provides access to a highly valuable building block for chemical glycobiology and medicinal chemistry. The two-stage protocol, involving the formation of a glycosyl halide followed by a zinc-mediated reductive elimination, is a classic example of strategic carbohydrate manipulation. Each step, from the choice of protecting groups and activating agents to the careful control of reaction conditions, is guided by fundamental principles of organic chemistry. The resulting glycal is a gateway to complex oligosaccharides and glycoconjugates, enabling researchers to probe biological systems and develop novel therapeutics that leverage the intricate roles of carbohydrates in health and disease.[14]

References

  • Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules - Research and Reviews. [Link]

  • Glycans in drug discovery - PMC - NIH. [Link]

  • How Glycan Analysis Supports Biopharmaceutical Development - Asparia Glycomics. [Link]

  • Glycan Characterization for Protein Drug Development | Biocompare.com. [Link]

  • Mastering the Art and Science of Glycan Engineering in Drug Development. [Link]

  • D-Galactose - Wikipedia. [Link]

  • Azidochrolination reaction of tri-O-acetyl-D-galactal - Glycoscience Protocols (GlycoPODv2). [Link]

  • The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed. [Link]

  • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PubMed Central. [Link]

  • Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks | Organic Process Research & Development - ACS Publications. [Link]

  • A New Catalyst for the Reductive Elimination of Acylated Glycosyl Bromides to Form Glycals. [Link]

  • Galactose, Natural Sources and Biotech Uses. [Link]

  • Galactose Absorption and Metabolism | Leloir Pathway and Galactosemia - YouTube. [Link]

  • the synthesis of medicinally important pharma molecules from carbohydrates building blocks - IJNRD. [Link]

  • P(v) intermediate-mediated E1cB elimination for the synthesis of glycals - RSC Publishing. [Link]

  • Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose - ResearchGate. [Link]

  • Halide-Dependent Mechanisms of Reductive Elimination from Gold(III) - PMC. [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3,4,6-Tri-O-acetyl-D-galactal in Modern Glycoscience

This compound is a cornerstone building block in synthetic carbohydrate chemistry. As a protected glycal, its endocyclic double bond provides a versatile handle for a myriad of chemical transformations, including electrophilic additions, cycloadditions, and transition metal-catalyzed glycosylations. These reactions open pathways to a diverse range of biologically significant molecules, from oligosaccharides and glycoconjugates to complex natural products and their analogs. For researchers in drug development and glycobiology, precise structural verification of this and related intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, offering unambiguous insights into the molecular framework at the atomic level.

This in-depth guide provides a comprehensive overview of the ¹H and ¹³C NMR data for this compound. We will delve into the expected chemical shifts and coupling constants, present a field-proven protocol for data acquisition, and explain the logic behind spectral assignment using modern 2D NMR techniques. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of carbohydrate-based therapeutics and research tools.

Predicted NMR Data for this compound

While a definitive, published spectrum for the parent this compound can be elusive, its spectral parameters can be predicted with high accuracy based on extensive data from its immediate derivatives and foundational principles of NMR spectroscopy in carbohydrate analysis. The following tables summarize the expected ¹H and ¹³C NMR data in deuterated chloroform (CDCl₃), a common solvent for this class of compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~6.45ddJ₁,₂ ≈ 6.2, J₁,₃ ≈ 1.5
H-2~4.80dddJ₂,₁ ≈ 6.2, J₂,₃ ≈ 4.0, J₂,₄ ≈ 1.8
H-3~5.40m-
H-4~5.25m-
H-5~4.30m-
H-6a~4.20ddJ₆a,₆b ≈ 11.5, J₆a,₅ ≈ 6.5
H-6b~4.10ddJ₆b,₆a ≈ 11.5, J₆b,₅ ≈ 5.0
CH₃ (Ac)~2.15s-
CH₃ (Ac)~2.08s-
CH₃ (Ac)~2.05s-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-1~145.0
C-2~98.0
C-3~67.0
C-4~66.5
C-5~74.0
C-6~62.0
C=O (Ac)~170.5, ~170.3, ~170.0
CH₃ (Ac)~20.9, ~20.7, ~20.6

Note: These are predicted values. Actual experimental values may vary slightly depending on concentration, temperature, and instrument calibration.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol is a self-validating system designed for acetylated glycals like this compound.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification is typically achieved by flash column chromatography on silica gel.[1]

  • Mass: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.

  • Solvent: Use high-purity deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is the solvent of choice due to its excellent solubilizing properties for acetylated carbohydrates and its relatively clean spectral window.

  • Procedure: Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube (5 mm diameter). Ensure complete dissolution by gentle vortexing or sonication.

2. NMR Instrument Parameters:

The following parameters are typical for a 400 or 500 MHz NMR spectrometer, which are standard instruments in modern research laboratories.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

    • Spectral Width: 0-220 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs.

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve adequate resolution and signal-to-noise in a reasonable timeframe.

Workflow for Spectral Assignment: A 2D NMR Approach

Assigning the proton and carbon signals of this compound is a systematic process that relies on a suite of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle. The general workflow is depicted below.

NMR_Assignment_Workflow cluster_1D Initial Data Acquisition cluster_2D 2D Correlation Spectroscopy H1 1D ¹H NMR HSQC ¹H-¹³C HSQC H1->HSQC COSY ¹H-¹H COSY H1->COSY Identify ¹H-¹H scalar couplings C13 1D ¹³C NMR C13->HSQC Correlate ¹H and ¹³C one bond apart HSQC->COSY HMBC ¹H-¹³C HMBC HSQC->HMBC Structure Final Structure Assignment HSQC->Structure Assign carbons directly bonded to protons COSY->Structure Establish proton spin systems HMBC->Structure Identify long-range ¹H-¹³C correlations

Caption: Workflow for NMR spectral assignment.

1. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is the starting point for assigning the carbon spectrum. The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons (C-1 to C-6) based on the previously identified proton signals.

2. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment reveals which protons are scalar-coupled to each other, typically over two or three bonds. For this compound, this is invaluable for tracing the connectivity of the pyranoid ring. For instance, starting from the well-resolved H-1 signal, one can identify its coupling to H-2. From H-2, correlations to H-1 and H-3 can be observed, and so on, allowing for the sequential assignment of the entire proton spin system.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range correlations (typically over two or three bonds) between protons and carbons. This experiment is particularly useful for:

  • Confirming assignments: Correlations from the anomeric proton (H-1) to carbons C-2, C-3, and C-5 can confirm the ring structure.

  • Assigning quaternary carbons: The carbonyl carbons of the acetyl groups can be assigned by observing correlations from the methyl protons of the acetyl groups.

  • Verifying glycosidic linkages in larger oligosaccharides: In more complex structures, HMBC is the primary tool for determining how monosaccharide units are connected.

By systematically analyzing the data from these three 2D NMR experiments in conjunction with the initial 1D spectra, a complete and confident assignment of all ¹H and ¹³C resonances in this compound can be achieved. This rigorous approach ensures the structural integrity of this vital synthetic intermediate.

Conclusion

The structural characterization of carbohydrate molecules like this compound is a critical step in the development of novel therapeutics and biological probes. NMR spectroscopy, through a combination of 1D and 2D techniques, provides an unparalleled level of detail for this purpose. The data and protocols presented in this guide offer a robust framework for researchers to confidently verify the structure of this and related compounds, ensuring the scientific integrity of their work and accelerating the pace of discovery in the exciting field of glycoscience.

References

  • Supporting Information for "Perfluorophenylboronic acid catalyzed glycosylation of 2-deoxy sugars with various alcohols and substituted phenols". RSC Advances. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 8763–8815. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19.
  • Davis, A. L., & Uhrín, D. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18563–18573. [Link]

  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330.
  • Glycoscience Protocols (GlycoPODv2). (2021). Determination of glycan structure by nuclear magnetic resonance. NCBI Bookshelf. [Link]

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3,4,6-Tri-O-acetyl-D-galactal melting point and solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3,4,6-Tri-O-acetyl-D-galactal

Abstract

This compound is a pivotal intermediate in modern carbohydrate chemistry, serving as a versatile precursor for the synthesis of complex oligosaccharides, glycosides, and various glycoconjugates.[1][2] Its utility in drug development and biotechnology is predicated on its unique structural features, where acetyl protecting groups enhance both stability and reactivity for glycosylation reactions.[1][3] This guide provides a comprehensive analysis of two core physicochemical properties of this compound: its melting point and solubility profile. Authored for researchers, scientists, and drug development professionals, this document synthesizes literature data with practical, field-proven insights, explaining the causality behind experimental observations and providing standardized protocols for reproducible characterization.

Introduction to this compound

Chemical Identity

This compound (CAS No: 4098-06-0) is a protected form of D-galactal, a glycal derived from D-galactose.[1][3] The presence of acetyl groups at the C3, C4, and C6 positions prevents these hydroxyls from participating in reactions, thereby directing chemical transformations to the C1 and C2 positions of the enol ether system. This strategic protection is fundamental to its role in synthesis.

  • Molecular Formula: C₁₂H₁₆O₇[4][5]

  • Molecular Weight: 272.25 g/mol [4]

  • Appearance: Typically exists as a white to off-white crystalline solid or a pale yellow oil, a variability directly related to its melting point being close to ambient temperature.[3][6][7]

Significance in Synthetic Chemistry

The primary value of this compound lies in the reactivity of its endocyclic double bond. This feature allows it to function as a potent glycosyl donor and a building block for introducing functionality or deoxy positions at C1 and C2. It is widely utilized in the synthesis of oligosaccharides for studying glycoproteins and glycolipids, and its derivatives are actively explored in pharmaceutical research for developing novel therapeutics.[1]

Core Physicochemical Properties

A precise understanding of melting point and solubility is critical for handling, reaction setup, purification, and formulation of this compound.

Melting Point Analysis

The melting point of a compound is a sensitive indicator of its purity. For this compound, the literature presents a narrow but distinct range of values.

Reported Melting PointSource(s)
34-38 °CChemicalBook, AA Blocks, Chemsrc[2][4][5][8][9][10]
36 °CBiosynth
30 °CEchemi[6]

The observed variation in melting point (from 30 °C to 38 °C) is not unusual for a compound of this nature and can be attributed to several factors:

  • Purity: The most significant factor. Minor impurities, such as residual solvents or incompletely acetylated starting material, can depress and broaden the melting range. A sharp melting range (e.g., 36-37 °C) typically indicates high purity.

  • Physical Form: The compound can exist as a crystalline solid or, if rapidly cooled, as an amorphous solid or oil.[6][7] Amorphous solids do not have a sharp melting point and will soften over a broad temperature range.

  • Methodology: Differences in the heating rate and calibration of melting point apparatuses across different laboratories can contribute to minor discrepancies.

To ensure accurate and reproducible results, the following standardized protocol is recommended.

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. If the material is oily, attempt to induce crystallization by dissolving it in a minimal amount of a suitable solvent (e.g., diethyl ether) and slowly adding a non-solvent (e.g., hexane) at a low temperature (0-4 °C).

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Loading: Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Set a rapid heating rate (10-15 °C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • For the formal measurement, set a slow heating rate (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.

  • Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A pure sample should have a range of no more than 1-2 °C.

Solubility Profile

The solubility of this compound is governed by its molecular structure: the acetyl groups impart significant nonpolar character, while the oxygen atoms of the pyranose ring and esters provide sites for hydrogen bonding with protic solvents.

SolventQualitative DescriptionQuantitative Data (if available)Source(s)
WaterInsoluble / Limited-[6][7][8]
ChloroformSoluble10 mg/mL[5][6][7][10]
MethanolSoluble-[3][7]
EthanolSoluble / Sparingly Soluble1-10 mg/mL[3][7][11]
Dimethyl Sulfoxide (DMSO)Soluble / Sparingly Soluble1-10 mg/mL[7][11]

The solubility pattern is logical. The compound is insoluble in water due to the hydrophobic nature of the three acetyl groups, which mask the hydrophilic hydroxyl groups of the parent galactal.[6][7][8] It demonstrates good solubility in chlorinated solvents like chloroform and polar organic solvents such as methanol and ethanol.[3][7] The "sparingly soluble" designation in DMSO and ethanol from some sources likely refers to achieving higher concentrations, while its utility as a reagent often requires concentrations well within the reported 1-10 mg/mL range.[11]

Application Workflow: Azidonitration of this compound

To contextualize the importance of these physicochemical properties, we present a common and powerful application: the azidonitration reaction. This workflow transforms the glycal into 2-azido-2-deoxygalactosyl derivatives, which are crucial precursors for synthesizing 2-amino sugars found in many biologically active molecules.[12] The solubility of the starting material in the reaction solvent (acetonitrile) is key to the success of this procedure.

This protocol is adapted from methodologies described in the literature for the azidonitration of glycals.[12]

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile. The solubility in acetonitrile is sufficient for this reaction.

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) to the stirring solution.

  • Initiation: Cool the mixture to 0 °C in an ice bath. Add a solution of ceric ammonium nitrate (CAN, 2.5 eq) in anhydrous acetonitrile dropwise over 30 minutes. The reaction mixture will turn a deep orange/red color.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-azido-1-nitrate products.

  • Purification: The resulting mixture of anomers is typically purified by flash column chromatography on silica gel.

Azidonitration_Workflow Start This compound in Acetonitrile Reagents Add NaN₃ and Ceric Ammonium Nitrate (CAN) Start->Reagents Step 1 & 2 Reaction Reaction at 0 °C (2-4 hours) Reagents->Reaction Step 3 Quench Aqueous Workup (H₂O / Diethyl Ether) Reaction->Quench Step 4 & 5 Purify Flash Column Chromatography Quench->Purify Step 6-8 Product 2-Azido-2-deoxygalactosyl Nitrate Products Purify->Product Step 9

Caption: A representative workflow for the azidonitration of this compound.

Conclusion

This compound is a cornerstone reagent in glycoscience. Its low melting point, often near room temperature, necessitates careful observation of its physical state upon receipt and during handling. The compound's well-defined solubility profile—soluble in common organic solvents like chloroform and acetonitrile but insoluble in water—dictates the choice of reaction and purification conditions. A thorough understanding and methodical determination of these properties are essential for leveraging this versatile building block to its full potential in research and development, ensuring both reproducibility and the successful synthesis of target glycoconjugates.

References

  • Chemsrc. (n.d.). This compound | CAS#:4098-06-0. Retrieved January 12, 2026, from [Link]

  • AA Blocks. (n.d.). 4098-06-0 | MFCD00064092 | this compound. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3,4,6-Tri-O-acetylglucal. Retrieved January 12, 2026, from [Link]

  • CHEMICAL POINT. (n.d.). Tri-O-acetyl-D-galactal. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved January 12, 2026, from [Link]

  • PubMed. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides. Retrieved January 12, 2026, from [Link]

  • Canadian Journal of Chemistry. (1979). The azidonitration of tri-O-acetyl-D-galactal. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Formation of 3,4,6-Tri-O-acetyl-D-galactal: Mechanism and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4,6-Tri-O-acetyl-D-galactal, a versatile and pivotal building block in modern carbohydrate chemistry.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles underpinning the formation of this glycal, with a particular focus on the reductive elimination of an acetylated galactosyl bromide precursor. A detailed, field-proven experimental protocol is presented, alongside a discussion of the critical parameters that ensure a high-yielding and reproducible synthesis. The guide aims to bridge theoretical understanding with practical application, empowering researchers to confidently synthesize and utilize this important intermediate in their synthetic endeavors.

Introduction: The Significance of this compound in Synthetic Chemistry

Glycals, cyclic enol ether derivatives of sugars, are highly valuable synthons in carbohydrate chemistry. Their inherent reactivity, stemming from the endocyclic double bond, allows for a diverse array of chemical transformations. This compound, in particular, serves as a key precursor for the synthesis of a wide range of biologically significant molecules, including oligosaccharides, C-glycosides, and various 2-deoxy-sugar derivatives.[1] Its utility is prominent in the development of novel therapeutics, glycoconjugate vaccines, and tools for glycobiology research.

The acetyl protecting groups on the C3, C4, and C6 hydroxyls offer a balance of stability and reactivity, allowing for selective manipulations at the C1 and C2 positions. Understanding the precise mechanism of its formation is paramount for optimizing its synthesis and expanding its applications. This guide will delve into the established two-step synthetic sequence, beginning with the preparation of the key intermediate, 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide.

Mechanistic Deep Dive: The Reductive Elimination Pathway

The cornerstone of this compound synthesis is the reductive elimination of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide. This transformation is typically achieved using activated zinc metal in the presence of an acid, commonly acetic acid. The mechanism can be dissected into several key steps, each governed by fundamental principles of organic and organometallic chemistry.

Step 1: Oxidative Addition of Zinc

The reaction is initiated by the oxidative addition of zinc metal to the anomeric carbon-bromine bond of the acetylated galactosyl bromide. Zinc, acting as a reducing agent, inserts itself into the C1-Br bond, leading to the formation of a transient organozinc intermediate. This step involves a two-electron transfer from the zinc metal to the glycosyl halide.

Step 2: Formation of the Organozinc Intermediate

The resulting organozinc species is a key intermediate in the reaction pathway. While often not isolated, its formation is critical for the subsequent elimination step. The presence of acetic acid in the reaction medium serves a dual purpose: it activates the zinc surface by removing the passivating oxide layer and acts as a proton source.

Step 3: β-Elimination to Form the Glycal

The crucial double bond is formed through a β-elimination reaction. The organozinc intermediate undergoes a concerted or stepwise elimination of the C2-acetate group and the zinc bromide moiety. The electrons from the C-Zn bond shift to form the C1-C2 double bond, while the acetate group at C2 departs, facilitated by the electron-withdrawing nature of the acetyl group. The overall process results in the formation of the desired this compound and zinc acetate bromide.

Reductive Elimination Mechanism Start 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide Intermediate Organozinc Intermediate Start->Intermediate + Zn(0) (Oxidative Addition) Product This compound Intermediate->Product β-Elimination

Caption: Proposed mechanism for the formation of this compound.

Experimental Protocol: A Validated Synthetic Procedure

The following protocol outlines a reliable and scalable method for the synthesis of this compound, commencing with the preparation of the requisite glycosyl bromide.

Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

This intermediate is synthesized from D-galactose through per-O-acetylation followed by bromination at the anomeric position.[3]

Materials:

  • D-(+)-Galactose

  • Acetic anhydride

  • Red phosphorus

  • Bromine

  • Chloroform

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of D-(+)-galactose in acetic anhydride, slowly add a catalytic amount of a strong acid (e.g., perchloric acid) while maintaining the temperature below 40°C.

  • Stir the mixture until the reaction is complete (monitored by TLC), yielding penta-O-acetyl-β-D-galactose.

  • Cool the reaction mixture in an ice bath and add red phosphorus.

  • Slowly add bromine dropwise, ensuring the temperature remains below 20°C.

  • After the addition is complete, allow the reaction to proceed for several hours at room temperature.

  • Work up the reaction by adding chloroform and washing with ice-cold water, followed by a saturated sodium bicarbonate solution until neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide, which can be purified by recrystallization.

Synthesis of this compound

This procedure details the reductive elimination of the prepared glycosyl bromide.[4]

Materials:

  • 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide

  • Zinc powder (activated)

  • Acetic acid (50% aqueous solution)

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of activated zinc powder in a 50% aqueous acetic acid solution, cooled in an ice bath, add 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide portion-wise.

  • Stir the reaction mixture vigorously under ice-bath conditions for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether: ethyl acetate (3:1) solvent system.[4]

  • Upon completion, dilute the reaction mixture with dichloromethane and filter to remove excess zinc powder.

  • Neutralize the filtrate by carefully adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with saturated aqueous sodium chloride, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound as a pale yellow solid.[4]

Data Presentation and Product Characterization

The successful synthesis of this compound should be confirmed through rigorous characterization. The following table summarizes typical quantitative data and expected spectroscopic signatures for the final product.

ParameterValue/Data
Yield 91.6%[4]
Appearance Pale yellow powdery product[4]
Molecular Formula C₁₂H₁₆O₇[1]
Molecular Weight 272.25 g/mol [1]
¹H NMR (300 MHz, CDCl₃) δ 7.46 – 7.30 (m, 5H), 5.37-5.36 (m, 2H), 5.12 (d, J = 3.1 Hz, 1H), 4.71 (d, J = 11.8 Hz, 1H), 4.52 (d, J = 11.8 Hz, 1H), 4.22 (d, J = 6.5 Hz, 1H), 4.12 (d, J = 6.5 Hz, 2H), 2.16 (s, 3H), 2.13 – 2.11 (m, 1H), 2.08 (s, 3H), 2.00 (s, 3H), 1.97 – 1.90 (m, 1H)
¹³C NMR (75 MHz, CDCl₃) δ 170.5, 170.3, 170.0, 137.1, 128.5, 128.0, 127.9, 96.5, 69.2, 66.8, 66.7, 66.2, 62.4, 30.1, 20.8, 20.76, 20.74
HRMS (ESI+) m/z [M + H]⁺ calcd for C₁₉H₂₅O₈: 381.1549; found: 381.1558 (Note: This HRMS data corresponds to a derivative, Benzyl 3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranoside, as a direct HRMS for the galactal was not available in the provided search results)

Conclusion: A Robust Pathway to a Key Glycosyl Donor

The synthesis of this compound via the reductive elimination of its corresponding glycosyl bromide is a well-established and efficient method. A thorough understanding of the underlying mechanism, particularly the role of zinc in mediating the formation of the crucial double bond, is essential for troubleshooting and optimizing this important transformation. The protocol detailed in this guide, when executed with care, provides a reliable route to this versatile building block, thereby facilitating further advancements in the fields of chemical biology and medicinal chemistry.

References

  • the synthesis of medicinally important pharma molecules from carbohydrates building blocks - IJNRD. (2023-05-05). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. Retrieved from [Link]

  • A New Catalyst for the Reductive Elimination of Acylated Glycosyl Bromides to Form Glycals. Retrieved from [Link]

  • Reductive Elimination. Retrieved from [Link]

  • Zn-Promoted C–H Reductive Elimination and H2 Activation via a Dual Unsaturated Heterobimetallic Ru–Zn Intermediate - PMC - NIH. Retrieved from [Link]

  • Reductive elimination - Wikipedia. Retrieved from [Link]

  • Reagents: Zinc in acetic acid (Zn/CH3COOH) by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules) - YouTube. (2022-01-03). Retrieved from [Link]

  • Acetobromo-alpha-D-galactose, | A7562-10G | SIGMA-ALDRICH | SLS. Retrieved from [Link]

  • Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose - ResearchGate. Retrieved from [Link]

  • (PDF) 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Retrieved from [Link]

  • 4098-06-0 | MFCD00064092 | this compound | AA Blocks. Retrieved from [Link]

  • 1.26: Oxidative Addition/Reductive Elimination - Chemistry LibreTexts. Retrieved from [Link]

  • Reductive Elimination of Hypersilyl Halides from Zinc(II) Complexes. Implications for Electropositive Metal Thin Film Growth - CORA. Retrieved from [Link]

  • Reductive transformations mediated by zinc dust in acetic acid - Bohrium. Retrieved from [Link]

  • Reductive transformations mediated by zinc dust in acetic acid - OUCI. Retrieved from [Link]

  • Zinc - Organic Chemistry Portal. Retrieved from [Link]

  • A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC - NIH. Retrieved from [Link]

  • The Design and Synthesis of Different α-Linked Galactose Disaccharides - TRACE: Tennessee Research and Creative Exchange. Retrieved from [Link]

  • Fischer glycosidation - Wikipedia. Retrieved from [Link]

  • Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Publishing. Retrieved from [Link]

  • Fischer glycosidation. Retrieved from [Link]

  • Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC - NIH. Retrieved from [Link]

  • Fischer Glycosylation: A Journey into the Realm of Carbohydrate Chemistry -. Retrieved from [Link]

  • Organozinc Reagents for the Nucleophilic C-Glycosylation of Glycals - School of Chemistry | University of Bristol. Retrieved from [Link]

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An In-depth Technical Guide to the Electrophilic Addition Reactions of Acetylated Glycals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition reactions of acetylated glycals, a cornerstone of modern carbohydrate chemistry. We delve into the core mechanistic principles, explore the stereochemical outcomes, and present field-proven protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of glycals for the synthesis of complex carbohydrates, including 2-deoxyglycosides and C-glycosides, which are integral to numerous bioactive molecules and therapeutic agents.

Introduction: The Unique Reactivity of Acetylated Glycals

Glycals, cyclic enol ethers derived from sugars, are powerful chiral building blocks in organic synthesis.[1] Their defining feature is the endocyclic double bond between C1 and C2, which imparts high electron density and makes them particularly susceptible to attack by electrophiles.[2][3] The acetyl protecting groups commonly employed serve not only to protect the hydroxyl functionalities but also to influence the reactivity and stereoselectivity of these reactions. This guide will focus on the electrophilic additions to these acetylated glycals, which serve as gateways to a diverse array of functionalized carbohydrate derivatives.

The fundamental mechanism of electrophilic addition to an alkene involves the attack of the electron-rich π-bond on an electrophile, leading to the formation of a carbocation intermediate, which is subsequently trapped by a nucleophile.[4][5] In the context of glycals, this process is nuanced by the presence of the ring oxygen and the stereochemistry of the substituents, leading to highly controlled and predictable outcomes.

Mechanistic Considerations and Stereoselectivity

The stereochemical outcome of electrophilic additions to acetylated glycals is a critical aspect of their synthetic utility. The initial attack of the electrophile and the subsequent nucleophilic trapping are often highly stereoselective, governed by a combination of steric and electronic factors.

The Role of the Oxocarbenium Ion Intermediate

A key intermediate in many electrophilic additions to glycals is the allylic oxocarbenium ion.[6] The formation of this delocalized cation plays a pivotal role in dictating the regioselectivity and stereoselectivity of the subsequent nucleophilic attack. The stability of this intermediate is a driving force for the reaction.

G Figure 1: Formation of the Allylic Oxocarbenium Ion cluster_0 Acetylated Glycal cluster_1 Electrophile (E+) cluster_2 Allylic Oxocarbenium Ion glycal oxocarbenium glycal->oxocarbenium Electrophilic Attack electrophile E+

Caption: Formation of the allylic oxocarbenium ion intermediate.

Key Electrophilic Addition Reactions and Protocols

This section details several synthetically important electrophilic addition reactions of acetylated glycals, providing mechanistic insights and generalized experimental protocols.

Halogenation: Synthesis of 2-Halogeno-2-deoxyglycosyl Halides

The addition of halogens (e.g., Br₂, Cl₂) to acetylated glycals is a classic transformation that proceeds readily to afford 1,2-dihalo derivatives.[2] The reaction is believed to proceed through a halonium ion intermediate, which is then opened by the halide ion. The stereochemical outcome is typically trans-diaxial addition.

Experimental Protocol: Dibromination of Tri-O-acetyl-D-glucal

  • Dissolve tri-O-acetyl-D-glucal (1.0 eq) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) at 0 °C.

  • Slowly add a solution of bromine (1.1 eq) in CH₂Cl₂ dropwise to the reaction mixture with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Azide Addition: Access to 2-Azido-2-deoxy Sugars

The introduction of an azide group at the C2 position is of significant interest for the synthesis of amino sugars and for use in bioorthogonal "click" chemistry.[7][8] Azidonitration, using sodium azide and ceric ammonium nitrate (CAN), is a common method that proceeds via a radical mechanism.[9]

Mechanism of Azidonitration

The reaction is initiated by the oxidation of the azide ion by CAN to generate the azide radical (N₃•).[9] This electrophilic radical then adds to the electron-rich double bond of the glycal, primarily at the C2 position. The resulting radical intermediate is then trapped by a nitrate ion. The stereoselectivity of the azide addition is influenced by the steric hindrance of the glycal substituents.[9]

G Figure 2: Azidonitration of an Acetylated Glycal start Acetylated Glycal + NaN3 + CAN step1 Generation of Azide Radical (N3•) start->step1 step2 Radical Addition to Glycal C2 step1->step2 step3 Formation of C2-Azido Radical Intermediate step2->step3 step4 Trapping by Nitrate Ion step3->step4 end 2-Azido-1-nitrate-2-deoxy Sugar step4->end

Caption: Workflow for the azidonitration of an acetylated glycal.

Epoxidation: Formation of 1,2-Anhydrosugars

The epoxidation of glycals provides access to highly reactive 1,2-anhydrosugars, which are versatile intermediates for the synthesis of various glycosides.[10][11] Dimethyldioxirane (DMDO) is a particularly effective reagent for this transformation, often providing high yields and stereoselectivity.[10][11][12][13] The stereochemical outcome of the epoxidation is influenced by the substituents on the pyranose ring.[10]

Experimental Protocol: Epoxidation of Tri-O-acetyl-D-glucal with DMDO

  • Prepare a solution of DMDO in acetone.

  • Dissolve tri-O-acetyl-D-glucal (1.0 eq) in dichloromethane (CH₂Cl₂) and cool to 0 °C.

  • Add the DMDO solution dropwise to the glycal solution with stirring.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMDO.

  • The resulting 1,2-anhydrosugar is often used in the next step without further purification due to its reactivity.[10]

The Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful reaction that converts glycals into 2,3-unsaturated glycosides in the presence of a Lewis acid and a nucleophile (often an alcohol).[1][6][14] The reaction involves a nucleophilic substitution with an allylic shift.[6]

Mechanism of the Ferrier Rearrangement

The reaction is initiated by the coordination of a Lewis acid to the C3-acetate group, promoting its departure and the formation of a delocalized allyloxocarbenium ion.[6] This intermediate is then attacked by the nucleophile at the anomeric carbon (C1), leading to the formation of the 2,3-unsaturated glycoside.[6] The reaction typically favors the formation of the α-anomer.[14]

G Figure 3: Mechanism of the Ferrier Rearrangement start Acetylated Glycal + Lewis Acid step1 Formation of Allyloxocarbenium Ion start->step1 step2 Nucleophilic Attack at C1 step1->step2 end 2,3-Unsaturated Glycoside step2->end

Caption: Simplified mechanism of the Ferrier Rearrangement.

Synthesis of C-Glycosides and 2-Deoxyglycosides

Electrophilic addition reactions of acetylated glycals are instrumental in the synthesis of C-glycosides and 2-deoxyglycosides, which are important classes of carbohydrate mimetics with enhanced metabolic stability.

C-Glycosides via Carbon-Ferrier Rearrangement

By employing carbon-based nucleophiles in the Ferrier rearrangement, C-glycosides can be synthesized.[14][15] Silyl enol ethers, allylsilanes, and other organometallic reagents are commonly used as carbon nucleophiles.[15]

2-Deoxyglycosides

The direct addition of alcohols to glycals, often catalyzed by an acid, is a straightforward method for the synthesis of 2-deoxyglycosides.[16][17] This reaction proceeds through the protonation of the glycal double bond to form an oxocarbenium ion at C1, which is then trapped by the alcohol.

Data Summary

ReactionElectrophileKey IntermediateMajor Product(s)Stereoselectivity
Halogenation X₂ (X = Cl, Br)Halonium ion1,2-dihalo-2-deoxyglycosyl halidestrans-diaxial
Azidonitration N₃• (from NaN₃/CAN)C2-azido radical2-azido-1-nitrate-2-deoxysugarsDependent on glycal structure
Epoxidation DMDO-1,2-AnhydrosugarsDependent on glycal structure
Ferrier Rearrangement Lewis AcidAllyloxocarbenium ion2,3-Unsaturated glycosidesTypically α-selective
C-Glycosylation Lewis Acid / Carbon NuAllyloxocarbenium ion2,3-Unsaturated C-glycosidesTypically α-selective
2-Deoxyglycosylation H⁺Oxocarbenium ion2-DeoxyglycosidesOften α-selective

Conclusion

The electrophilic addition reactions of acetylated glycals represent a robust and versatile toolkit for the modern carbohydrate chemist. The ability to control the stereochemical outcomes of these reactions allows for the efficient and predictable synthesis of a wide range of complex and biologically relevant carbohydrate structures. A thorough understanding of the underlying mechanistic principles is paramount to the successful application of these powerful synthetic transformations in the fields of drug discovery and chemical biology.

References

  • Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals.
  • Ferrier rearrangement. Wikipedia.
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  • Recent Advances on the Synthesis of C-Glycosides
  • Stereoselective Synthesis of 2-Deoxyglycosides from Glycals by Visible-Light-Induced Photoacid C
  • Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside.
  • The synthesis of 2-deoxy-α-D-glycosides from D-glycals c
  • Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions.
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  • Electrochemical Ferrier Rearrangement of Glycals.
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  • Electrochemical Ferrier Rearrangement of Glycals. ChemRxiv.
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  • Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carbobor
  • Preparation of α-C-Glycosides
  • On the direct epoxidation of glycals: application of a reiterative strategy for the synthesis of .beta.-linked oligosaccharides. American Chemical Society.
  • Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. Journal of the American Chemical Society.
  • Azides. Chemistry LibreTexts.
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  • Direct epoxidation of D-glucal and D-galactal derivatives with in situ gener
  • On the direct epoxidation of glycals: application of a reiterative strategy for the synthesis of .beta.-linked oligosaccharides.
  • Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PubMed Central.
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  • Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.
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role of the double bond in triacetylgalactal reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Double Bond in Triacetylgalactal Reactivity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-O-acetyl-D-galactal is a pivotal starting material in modern carbohydrate chemistry, primarily due to the versatile reactivity of its endocyclic enol ether double bond. This guide provides a comprehensive exploration of the double bond's role in governing the reactivity of triacetylgalactal. We will delve into the mechanistic underpinnings of key transformations, including electrophilic additions, glycosylation reactions, cycloadditions, and rearrangements. By understanding the electronic nature of this functional group and the stereochemical implications of its reactions, researchers can strategically design and execute synthetic routes toward complex glycoconjugates, modified monosaccharides, and other vital biomolecules. This document serves as a technical resource, blending theoretical principles with practical, field-proven insights and methodologies.

The Electronic Nature and Stereochemical Environment of the Double Bond

The reactivity of tri-O-acetyl-D-galactal is fundamentally dictated by the C1-C2 endocyclic double bond. This double bond is electron-rich, rendering it nucleophilic and highly susceptible to attack by electrophiles. The oxygen atom of the pyranose ring donates electron density into the double bond through resonance, further enhancing its nucleophilicity. This electronic characteristic is the primary driver for the diverse array of reactions that triacetylgalactal can undergo.

The stereochemical environment surrounding the double bond also plays a crucial role. The substituents on the pyranoid ring, particularly the C3 acetate, can influence the trajectory of incoming electrophiles, often leading to highly stereoselective transformations. The half-chair conformation of the galactal ring system positions the substituents in specific spatial arrangements that sterically hinder or favor attack from one face of the molecule over the other.

Electrophilic Additions: A Gateway to Functionalization

The electron-rich double bond of triacetylgalactal readily participates in electrophilic addition reactions. These reactions are instrumental in introducing a wide range of functional groups at the C1 and C2 positions, paving the way for further synthetic manipulations.

Azidonitration: A Classic Transformation

One of the most well-established and synthetically useful electrophilic additions to triacetylgalactal is azidonitration. This reaction typically involves the treatment of the galactal with a source of the azide radical and a nitrating agent, such as ceric ammonium nitrate (CAN) and sodium azide.

The reaction proceeds via a radical mechanism, initiated by the oxidation of the azide ion. The resulting azido radical adds to the C2 position of the double bond, leading to the formation of a C1-centered radical. This intermediate is then trapped by a nitrate group, yielding the 2-azido-1-nitrate adduct. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the substrate.

Experimental Protocol: Azidonitration of Tri-O-acetyl-D-galactal

  • Dissolution: Dissolve tri-O-acetyl-D-galactal (1.0 eq) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add sodium azide (NaN₃, 2.0-3.0 eq) to the solution and cool the mixture to the desired temperature (e.g., -15 °C).

  • Initiation: Slowly add a solution of ceric ammonium nitrate (CAN, 2.0-2.5 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-azido-1-nitrate adduct.

Halogenation and Related Reactions

The addition of halogens (e.g., Br₂, Cl₂) and pseudohalogens (e.g., I-N₃, Br-N₃) across the double bond of triacetylgalactal provides a versatile route to 1,2-dihalo or 1-halo-2-azido sugars. These reactions typically proceed through a cyclic halonium ion intermediate. The regioselectivity of the nucleophilic attack on this intermediate is influenced by both electronic and steric factors.

For instance, the reaction of triacetylgalactal with iodine and a nucleophile (e.g., azide, thiocyanate) in the presence of an iodonium ion promoter like N-iodosuccinimide (NIS) leads to the formation of 2-substituted-1-iodo sugars. These products are valuable intermediates for subsequent glycosylation reactions.

The Double Bond as a Precursor for Glycosidic Linkages

A significant application of the reactivity of the double bond in triacetylgalactal lies in its conversion to glycosidic bonds. This is often achieved through reactions that proceed via an oxocarbenium ion intermediate.

The Ferrier Rearrangement: A Powerful Glycosylation Tool

The Ferrier rearrangement is a Lewis acid-catalyzed reaction of glycals that results in the formation of 2,3-unsaturated glycosides. This reaction involves the allylic displacement of the C3-acetate group with a nucleophile (an alcohol or another sugar). The double bond plays a crucial role in stabilizing the key allylic oxocarbenium ion intermediate.

The mechanism is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂) to the C3-acetate, promoting its departure and the formation of the allylic oxocarbenium ion. The nucleophile then attacks this intermediate, predominantly at the anomeric carbon (C1), leading to the formation of the 2,3-unsaturated glycoside. The stereoselectivity of this reaction is often high, favoring the formation of the α-anomer.

Experimental Protocol: Ferrier Glycosylation

  • Reactant Mixture: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve tri-O-acetyl-D-galactal (1.0 eq) and the desired alcohol nucleophile (1.5-2.0 eq) in a dry, aprotic solvent (e.g., dichloromethane).

  • Lewis Acid Addition: Cool the solution to 0 °C and add the Lewis acid (e.g., BF₃·OEt₂, 0.1-0.5 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quenching: Quench the reaction by adding a few drops of a Lewis base (e.g., pyridine or triethylamine).

  • Aqueous Workup: Dilute the mixture with the organic solvent and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the 2,3-unsaturated glycoside.

Ferrier_Rearrangement triacetylgalactal Tri-O-acetyl-D-galactal oxocarbenium_ion Allylic Oxocarbenium Ion (Resonance Stabilized) triacetylgalactal->oxocarbenium_ion - C3-OAc lewis_acid Lewis Acid (e.g., BF₃·OEt₂) lewis_acid->triacetylgalactal product 2,3-Unsaturated Glycoside oxocarbenium_ion->product nucleophile Nucleophile (ROH) nucleophile->oxocarbenium_ion Attack at C1

Caption: Mechanism of the Ferrier Rearrangement.

The Ferrier rearrangement is an organic reaction involving a nucleophilic substitution combined with an allylic shift in a glycal.[1] Discovered by Robert J. Ferrier, this Lewis acid-promoted rearrangement of unsaturated carbohydrates is a powerful tool in carbohydrate chemistry.[2] The reaction is initiated by a Lewis acid, which facilitates the formation of a delocalized allyloxocarbenium ion.[1][3] This intermediate then reacts with a nucleophile, such as an alcohol, to produce a mixture of α and β anomers of the 2,3-unsaturated glycoside.[1] The reaction typically shows high stereoselectivity, often favoring the α anomer.[4]

Cycloaddition Reactions: Building Complexity

The double bond of triacetylgalactal can also participate in cycloaddition reactions, providing access to complex polycyclic carbohydrate structures. These reactions are valuable for the synthesis of carbasugars and other sugar mimics.

[4+2] Cycloadditions (Diels-Alder Reactions)

The enol ether double bond of triacetylgalactal can act as a dienophile in Diels-Alder reactions, reacting with various dienes to form bicyclic adducts. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry and can be influenced by the substituents on both the glycal and the diene.

[2+2] Cycloadditions

Photochemically or thermally induced [2+2] cycloadditions of the double bond with alkenes or alkynes can lead to the formation of cyclobutane-fused carbohydrate derivatives. These reactions expand the synthetic utility of triacetylgalactal for creating structurally diverse and complex molecules.

Summary of Reactivity and Applications

The reactivity of the double bond in tri-O-acetyl-D-galactal is a cornerstone of modern synthetic carbohydrate chemistry. The following table summarizes the key transformations and their synthetic utility.

Reaction TypeKey ReagentsIntermediateProduct TypeSynthetic Application
Azidonitration CAN, NaN₃Radical2-azido-1-nitrate adductSynthesis of amino sugars
Halogenation Br₂, I₂, NISHalonium ion1,2-dihalo or 1-halo-2-substituted sugarsIntermediates for glycosylation
Ferrier Rearrangement Lewis Acids (e.g., BF₃·OEt₂), ROHAllylic oxocarbenium ion2,3-Unsaturated glycosidesO-, N-, S-, and C-glycosides
[4+2] Cycloaddition DienesConcerted transition stateBicyclic adductsCarbasugars and complex polycycles
[2+2] Cycloaddition Alkenes, Alkynes (photochemical/thermal)Diradical or concerted transition stateCyclobutane-fused sugarsStructurally diverse sugar mimics

Conclusion

The endocyclic double bond of tri-O-acetyl-D-galactal is a versatile and highly reactive functional group that enables a vast array of synthetic transformations. Its nucleophilic character drives electrophilic additions, while its ability to stabilize charged intermediates is pivotal for powerful glycosylation reactions like the Ferrier rearrangement. Furthermore, its participation in cycloaddition reactions opens avenues for the construction of intricate molecular architectures. A thorough understanding of the principles governing the reactivity of this double bond is essential for any researcher aiming to leverage the synthetic potential of triacetylgalactal in the pursuit of novel therapeutics and complex biological probes. The strategic manipulation of this functional group will undoubtedly continue to be a fruitful area of research in the field of glycoscience.

References

  • Ferrier rearrangement. In Wikipedia. Retrieved from [Link]

  • Detlaff, G., Zdrowowicz, M., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. Journal of Organic Chemistry. [Link]

  • Ferrier rearrangement: an update on recent developments. (2016). In Carbohydrate Chemistry: Volume 42. Royal Society of Chemistry. [Link]

  • Direct Experimental Characterization of the Ferrier Glycosyl Cation in the Gas Phase. (n.d.). Semantic Scholar. [Link]

  • Ferrier Glycosylation Mediated by the TEMPO Oxoammonium Cation. (2024). ACS Publications. [Link]

  • Ferrier rearrangement. (n.d.). chemeurope.com. [Link]

  • Ferrier Rearrangement. (2015). Chem-Station Int. Ed. [Link]

  • Khan, A. T., Basha, R., & Lal, M. (2013). BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. ResearchGate. [Link]

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stereochemistry of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of 3,4,6-Tri-O-acetyl-D-galactal

This compound is a cornerstone intermediate in modern carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of complex oligosaccharides, glycoconjugates, and pharmacologically active molecules.[1][2] Its utility is fundamentally governed by the stereochemical intricacies of its dihydropyran ring and the stereoselectivity of its reactions. This guide provides an in-depth analysis of the conformational preferences of this compound and elucidates the stereochemical outcomes of its two principal reaction classes: electrophilic additions across the C1-C2 double bond and the Lewis acid-catalyzed Ferrier rearrangement. By explaining the causality behind experimental observations and providing validated protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful building block in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

Glycals, cyclic enol ethers of sugars, represent a highly reactive and synthetically valuable class of carbohydrates. Among them, this compound (henceforth, triacetylgalactal) is a pivotal building block. Its chemical structure, a D-galactose derivative with acetylated hydroxyl groups at positions C3, C4, and C6 and a double bond between C1 and C2, endows it with unique reactivity.[1] The acetyl protecting groups enhance its solubility in organic solvents and modulate the reactivity of the core structure.[3] This strategic combination of features allows triacetylgalactal to function as a potent glycosyl donor and a precursor for introducing functionality at the C1 and C2 positions, making it indispensable for the synthesis of 2-deoxy- and 2,3-unsaturated glycosides.[2]

Conformational Landscape: The Foundation of Stereoselectivity

The stereochemical outcome of any reaction involving triacetylgalactal is intrinsically linked to the conformational equilibrium of its six-membered dihydropyran ring. Unlike saturated pyranose rings which adopt stable chair conformations, the endocyclic double bond in a glycal forces the ring into a more flexible half-chair conformation.

Based on extensive ¹H NMR spectroscopic studies, it has been established that fully O-acetylated D-glycals, including triacetylgalactal, predominantly adopt the ⁴H₅(D) conformation in solution.[4] In this conformation, the C5 substituent (the -CH₂OAc group) occupies a pseudo-equatorial position, minimizing steric strain. The alternative ⁵H₄(D) conformation is generally less favored.[4]

This conformational preference is the critical starting point for understanding reactivity. The facial accessibility of the double bond for electrophilic attack and the orientation of the C3 acetate group, which can exert profound stereoelectronic and neighboring group effects, are dictated by this ⁴H₅ geometry.

G cluster_4H5 ⁴H₅ Conformation (Favored) cluster_5H4 ⁵H₄ Conformation (Disfavored) 4H5_O O 4H5_C1 C1 4H5_O->4H5_C1 4H5_C2 C2 4H5_C1->4H5_C2 = 4H5_C3 C3 4H5_C2->4H5_C3 4H5_C4 C4 4H5_C3->4H5_C4 4H5_C3_OAc OAc (ax) 4H5_C3->4H5_C3_OAc 5H4_C3 C3 4H5_C3->5H4_C3 Conformational Equilibrium 4H5_C5 C5 4H5_C4->4H5_C5 4H5_C4_OAc OAc (eq) 4H5_C4->4H5_C4_OAc 4H5_C5->4H5_O 4H5_C5_CH2OAc CH₂OAc (pseudo-eq) 4H5_C5->4H5_C5_CH2OAc 5H4_O O 5H4_C1 C1 5H4_O->5H4_C1 5H4_C2 C2 5H4_C1->5H4_C2 = 5H4_C2->5H4_C3 5H4_C4 C4 5H4_C3->5H4_C4 5H4_C3_OAc OAc (eq) 5H4_C3->5H4_C3_OAc 5H4_C5 C5 5H4_C4->5H4_C5 5H4_C4_OAc OAc (ax) 5H4_C4->5H4_C4_OAc 5H4_C5->5H4_O 5H4_C5_CH2OAc CH₂OAc (pseudo-ax) 5H4_C5->5H4_C5_CH2OAc

Caption: Conformational equilibrium of this compound.

Stereochemistry of Key Reactions

Electrophilic Addition to the C1-C2 Double Bond

The electron-rich double bond of triacetylgalactal is susceptible to attack by electrophiles. This reaction class is fundamental for installing new functional groups at C1 and C2, often creating precursors for 2-amino-2-deoxy sugars, which are vital components of many biologically active molecules.

A classic and illustrative example is the azidonitration reaction . Pioneered by Lemieux and Ratcliffe, this reaction involves treating triacetylgalactal with ceric ammonium nitrate (CAN) and sodium azide (NaN₃).[1][5] The reaction proceeds via the addition of an azido radical and a nitrate group across the double bond.

The stereochemical outcome is complex, yielding a mixture of stereoisomers. The major products arise from the trans-addition to the double bond, which is a common mechanistic pathway for such reactions. For triacetylgalactal, azidonitration yields a mixture of β-galacto (major), α-galacto, and α-talo azidonitrates.[1][5]

Product StereoisomerConfigurationTypical Yield (%)
2-azido-1-nitrate-β-D-galactotrans-diaxial addition product53%
2-azido-1-nitrate-α-D-galactotrans-diequatorial addition product22%
2-azido-1-nitrate-α-D-talocis-addition product8%
Source: Lemieux, R. U., & Ratcliffe, R. M. (1979).[5]

The predominance of the β-galacto isomer can be rationalized by considering the attack of the azide nucleophile on an intermediate episulfonium-like ion or radical cation from the face opposite to the C3-allylic acetate group in the favored ⁴H₅ conformation. Subsequent opening of this intermediate at C1 by the nitrate anion leads to the observed products. The formation of multiple isomers underscores the subtle energetic balance between different transition states. A related, more direct azidochlorination provides a practical route to 2-azido-2-deoxy-D-galactopyranosyl chlorides, which are valuable glycosyl donors.[6]

G cluster_products Stereoisomeric Products start This compound reagents Electrophilic Azide Source (e.g., CAN, NaN₃ or FeCl₃, NaN₃, H₂O₂) intermediate Episulfonium-like/Radical Cation Intermediate reagents->intermediate Electrophilic Attack on C1=C2 nucleophile Nucleophilic Attack (N₃⁻, then NO₃⁻ or Cl⁻) p1 trans-Addition Product 1 (e.g., β-galacto) nucleophile->p1 p2 trans-Addition Product 2 (e.g., α-galacto) nucleophile->p2 p3 cis-Addition Product (e.g., α-talo) nucleophile->p3

Caption: Workflow for electrophilic addition to triacetylgalactal.

The Ferrier Rearrangement

The Ferrier rearrangement is a powerful Lewis acid-catalyzed reaction of glycals with nucleophiles (typically alcohols) to form 2,3-unsaturated glycosides.[7] This reaction involves a nucleophilic substitution at C1 coupled with a formal migration of the double bond from C1-C2 to C2-C3.[7]

Mechanism and Stereocontrol: The reaction is initiated by the coordination of a Lewis acid (e.g., BF₃·OEt₂, InCl₃, FeCl₃) to the endocyclic oxygen, facilitating the departure of the C3-acetate group.[8][9] This generates a highly stabilized, delocalized allyloxocarbenium ion intermediate. The nucleophile then attacks this intermediate, predominantly at the anomeric carbon (C1).

A key stereochemical feature of the Ferrier rearrangement is its high α-selectivity.[10] The attack of the nucleophile at C1 generally occurs from the face opposite to the C5 substituent, leading to the thermodynamically favored α-anomer. This selectivity is a cornerstone of the reaction's synthetic utility. It has been noted that acetylated glucal undergoes the reaction more readily than the corresponding galactal, a difference that has been attributed to the potential for anchimeric assistance from the C4-acetate in the glucal series, an effect that is less geometrically favorable for galactal.[8][9]

Ferrier_Mechanism A Triacetylgalactal (⁴H₅ Conformation) B Allyloxocarbenium Ion (Delocalized Intermediate) A->B Step 1: Elimination of C3-OAc C α-2,3-Unsaturated Glycoside (Major Product) B->C Step 2: Nucleophilic Attack at C1 (α-face) D β-2,3-Unsaturated Glycoside (Minor Product) B->D (β-face, minor) reagent1 + Lewis Acid - AcO⁻ reagent2 + Nucleophile (ROH)

Caption: Simplified mechanism of the Ferrier Rearrangement.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls (TLC) and purification steps critical for achieving high purity and yield.

Protocol 1: Synthesis of this compound

This procedure describes the acetylation of D-galactal, which is typically prepared from the reaction of per-acetylated galactosyl bromide with zinc dust.[11]

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add D-galactal (1.0 eq).

  • Dissolution: Dissolve the D-galactal in a mixture of anhydrous pyridine (approx. 5 mL per gram of galactal) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acetylation: Add acetic anhydride (3.5 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Petroleum Ether:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Workup: Upon completion, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Azidochlorination of this compound

This protocol is adapted from a simplified and practical method for the direct preparation of 2-azido-2-deoxy-D-galactopyranosyl chlorides.[6]

  • Setup: Dissolve this compound (1.0 eq, e.g., 0.403 mmol, 109.7 mg) in anhydrous acetonitrile (2 mL) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -30 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: To the cold, stirred solution, add FeCl₃·6H₂O (1.6 eq, 0.644 mmol), NaN₃ (2.2 eq, 0.886 mmol), and 30% H₂O₂ (2.2 eq, 0.886 mmol) sequentially.[6]

  • Reaction Monitoring: Stir the reaction at -30 °C. Monitor completion by TLC (e.g., 4:1 Toluene:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash successively with water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is a mixture of 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride anomers, which can be used directly or purified by column chromatography.

Protocol 3: Ferrier Rearrangement with an Alcohol Nucleophile

This protocol describes a general procedure for the synthesis of 2,3-unsaturated O-glycosides.

  • Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the galactal in an anhydrous solvent such as dichloromethane or acetonitrile (approx. 5 mL per 100 mg of galactal).

  • Addition of Nucleophile: Add the alcohol nucleophile (1.2 - 2.0 eq).

  • Initiation: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10-20 mol%) at room temperature or a specified reaction temperature (e.g., -20 °C to 60 °C depending on the catalyst and nucleophile).[12]

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC until the starting glycal is consumed.

  • Workup: Quench the reaction by adding a few drops of triethylamine or a saturated aqueous NaHCO₃ solution. Dilute with the reaction solvent and wash with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the α- and β-anomers of the 2,3-unsaturated glycoside.[12]

Conclusion

The stereochemistry of this compound is a nuanced yet predictable field governed by its preference for the ⁴H₅ half-chair conformation. This conformational bias dictates the facial selectivity of electrophilic additions and the highly α-selective nature of the Ferrier rearrangement. A thorough understanding of these principles is paramount for any scientist seeking to exploit this versatile glycal in the synthesis of complex carbohydrates. The protocols and mechanistic insights provided herein offer a robust framework for the rational design of synthetic strategies and the successful execution of stereocontrolled glycosylation and functionalization reactions.

References

  • Title: Conformational studies of D-glycals by 1H nuclear magnetic resonance spectroscopy. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Source: PubMed URL: [Link]

  • Title: The azidonitration of tri-O-acetyl-D-galactal. Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Azidochrolination reaction of tri-O-acetyl-D-galactal. Source: Glycoscience Protocols (GlycoPODv2) URL: [Link]

  • Title: The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Source: ResearchGate URL: [Link]

  • Title: Supporting information - General procedure for the synthesis of 2-deoxy galactosides. Source: The Royal Society of Chemistry URL: [Link]

  • Title: Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. Source: PMC - NIH URL: [Link]

  • Title: Ferrier rearrangement. Source: Wikipedia URL: [Link]

  • Title: Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. Source: ACS Publications URL: [Link]

  • Title: THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Source: Wuts, P. G. M., & Greene, T. W. (2007). Greene's protective groups in organic synthesis. John Wiley & Sons. URL: [Link]

  • Title: Benefits of Protecting Groups in Organic Synthesis. Source: Labinsights URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3,4,6-Tri-O-acetyl-D-galactal as a Versatile Glycosylation Donor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of an Activated Glycal

In the intricate field of synthetic carbohydrate chemistry, the choice of the glycosylation donor is paramount to achieving desired stereochemical outcomes and yields. Among the diverse arsenal of donors, glycals—cyclic enol ethers of sugars—stand out for their unique reactivity. 3,4,6-Tri-O-acetyl-D-galactal is a particularly valuable and versatile building block for the synthesis of monosaccharides and oligosaccharides. Its defining feature is the endocyclic double bond between C1 and C2, which serves as a latent functional handle. This allows for the introduction of functionality at both positions, making it an ideal precursor for the synthesis of 2-deoxy sugars and their derivatives, which are core components of numerous biologically active natural products and pharmaceuticals.[1]

This guide provides an in-depth exploration of this compound as a glycosylation donor. We will delve into the mechanistic principles of its activation, provide detailed, field-proven protocols for its key applications, and offer expert insights into optimizing these powerful transformations.

The Mechanism of Glycal Glycosylation: An Electrophilic Activation Strategy

The power of this compound as a donor lies in the reactivity of its electron-rich double bond. Unlike traditional glycosyl donors that rely on a leaving group at the anomeric (C1) position, galactal participates in glycosylation through an electrophilic addition mechanism.

The process is initiated by an electrophilic promoter, which attacks the C1-C2 double bond. This activation can proceed through several pathways depending on the promoter used, but generally leads to the formation of a highly reactive intermediate, such as an oxocarbenium ion.[2][3][[“]] This electrophilic species is then intercepted by a nucleophilic acceptor (e.g., an alcohol or another sugar) to form the new glycosidic linkage.

The stereochemical outcome of the glycosylation is a delicate interplay of several factors:

  • The Promoter/Activator: Potent electrophiles such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used.[5] Organoboron catalysts, such as tris(pentafluorophenyl)borane (B(C6F5)3), have also emerged as powerful activators for stereoselective glycosylations.[6]

  • The Acceptor: The nucleophilicity and steric hindrance of the acceptor alcohol play a significant role in the rate and selectivity of the reaction.

  • Solvent and Temperature: The polarity of the solvent can influence the stability and lifetime of the charged intermediates, while lower temperatures are often employed to enhance selectivity.

The general mechanism can be visualized as a two-step process: activation of the glycal followed by nucleophilic attack.

G cluster_0 Step 1: Electrophilic Activation cluster_1 Step 2: Nucleophilic Attack & Glycoside Formation Galactal This compound Promoter Electrophilic Promoter (E+) (e.g., I+, Lewis Acid) Galactal->Promoter Attack by double bond Intermediate Reactive Intermediate (e.g., Oxocarbenium Ion) Promoter->Intermediate Forms Intermediate2 Reactive Intermediate Acceptor Acceptor Alcohol (R-OH) Acceptor->Intermediate2 Nucleophilic Attack Product 2-Deoxy-2-E-Glycoside Intermediate2->Product Forms

Caption: General mechanism of glycal glycosylation.

Key Applications and Experimental Protocols

Application 1: Synthesis of 2-Deoxy-α-D-galactosides

2-deoxysugars are a critical class of carbohydrates found in cardiac glycosides, antibiotics, and other therapeutic agents. The direct glycosylation using this compound is one of the most efficient methods for their synthesis. Thiourea-based organocatalysts, for example, have been shown to produce 2-deoxymonosaccharides with high stereoselectivity for the α-linkage via a syn-addition mechanism.[7]

Protocol: Organocatalytic α-Selective Glycosylation of Methanol

This protocol describes a representative procedure for the synthesis of Methyl 3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranoside using a thiourea catalyst, adapted from principles of organocatalytic glycal activation.[7]

Materials & Equipment:

  • This compound (Donor)

  • Anhydrous Methanol (Acceptor)

  • Thiourea Catalyst (e.g., a Jacobsen-type thiourea)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Syringes for liquid transfer

  • TLC plates (silica gel 60 F254)

  • Silica gel for column chromatography

  • Standard glassware for work-up and purification

Experimental Workflow Diagram:

Caption: Workflow for 2-deoxygalactoside synthesis.

Step-by-Step Procedure:

  • Preparation: A 50 mL round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Reagent Loading: To the flask, add this compound (1.0 eq) and the thiourea catalyst (0.1 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM, ~0.1 M solution based on galactal) via syringe and stir until all solids are dissolved.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add anhydrous methanol (1.2 eq) dropwise over 5 minutes.

  • Execution: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting galactal spot indicates completion (typically 2-4 hours).

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary: Representative Glycosylation Conditions

Activator/CatalystAcceptorSolventTemp. (°C)Yield (%)α:β Ratio
ThioureaMethanolDCMRT>90>20:1
B(C6F5)3PropanolToluene0 to RT~85-95Highly α
NIS / TMSOTfCyclohexanolCH2Cl2-40~70-85Varies
I(coll)2ClO4CholesterolCH2Cl2-78~60-80Varies

Note: Yields and ratios are illustrative and highly dependent on the specific acceptor and precise reaction conditions.

Application 2: Synthesis of 2-Azido-2-deoxy-D-galactopyranosyl Donors

The synthesis of N-acetyl-D-galactosamine (GalNAc) containing glycoconjugates, such as the tumor-associated Sialyl-Tn antigen, is of high importance in cancer immunology and vaccine development.[5][8][9] A key strategy involves the introduction of an azido group at the C2 position of the galactal, which serves as a stable and versatile precursor to the N-acetyl group. The resulting 2-azido-glycosyl donor can then be used in subsequent glycosylations. A highly effective method for this transformation is the azidochlorination of this compound.[10]

Protocol: Azidochlorination of this compound

This protocol is based on the procedure reported by Sewald et al., providing a direct route to a 2-azido-2-deoxy-D-galactopyranosyl chloride donor.[10]

Materials & Equipment:

  • This compound

  • Anhydrous Acetonitrile (CH₃CN)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium azide (NaN₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate, Saturated NaHCO₃(aq), Brine, Na₂SO₄

  • Standard laboratory glassware and purification apparatus

Mechanism of Azidochlorination:

G Galactal This compound Reagents FeCl₃, NaN₃, H₂O₂ CH₃CN, -30 °C Galactal->Reagents Intermediate Azido-radical addition and chlorination at C1 Reagents->Intermediate Product 2-azido-3,4,6-tri-O-acetyl- 2-deoxy-D-galactopyranosyl chloride Intermediate->Product

Caption: Azidochlorination of acetylated galactal.

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 eq, e.g., 0.403 mmol, 109.7 mg) in anhydrous acetonitrile (2 mL) in a round-bottom flask.[10]

  • Cooling: Cool the solution to -30 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: To the cooled solution, sequentially add FeCl₃·6H₂O (1.6 eq, 0.644 mmol), NaN₃ (2.2 eq, 0.886 mmol), and 30% H₂O₂ (2.2 eq, 0.886 mmol).[10]

  • Reaction: Stir the mixture vigorously at -30 °C.

  • Monitoring: Monitor the reaction by TLC (Toluene:Ethyl Acetate = 4:1) until the starting material is consumed.[10]

  • Work-up: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[10]

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.[10]

  • Purification: The crude product, 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride, can be purified by silica gel chromatography or used directly in subsequent glycosylation reactions if sufficiently pure.

Troubleshooting and Expert Insights

  • Anhydrous Conditions are Critical: Glycosylation reactions involving electrophilic activation are highly sensitive to moisture. Ensure all glassware is thoroughly dried, use anhydrous solvents, and maintain an inert atmosphere to prevent deactivation of the promoter and hydrolysis of intermediates.

  • Promoter Reactivity: The choice of promoter should be tailored to the acceptor's reactivity. For highly reactive, unhindered primary alcohols, a milder catalyst may suffice. For less reactive or sterically hindered acceptors, more potent activators like NIS/TMSOTf at low temperatures are often required.

  • Controlling Stereoselectivity: The α/β ratio is often the most challenging aspect to control. For α-selectivity, conditions that favor a syn-addition across the double bond are preferred. For β-selectivity, more complex multi-step procedures starting from the galactal are often necessary.[11]

  • Reaction Monitoring: Do not rely solely on reaction time. TLC is an indispensable tool for tracking the consumption of the starting material and the appearance of the product. Co-spotting with starting materials is essential for accurate interpretation.

  • Safety with Azides: Sodium azide (NaN₃) is highly toxic. Handle it with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.

Conclusion

This compound is a powerful and versatile glycosylation donor that provides a direct and efficient entry into the synthesis of 2-deoxygalactosides and their derivatives. Through straightforward electrophilic activation of its C1-C2 double bond, researchers can access a wide range of valuable carbohydrate structures. Its application in forming 2-azido precursors is particularly noteworthy, as it opens the door to the synthesis of complex amino sugar-containing glycans, such as the Sialyl-Tn antigen, which are critical targets in drug discovery and immunology. Understanding the mechanistic principles and mastering the protocols detailed in this guide will empower researchers to strategically leverage this essential building block in their synthetic endeavors.

References

  • Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin. (2024). ChemBioChem. Available at: [Link]

  • A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. (2014). Accounts of Chemical Research. Available at: [Link]

  • A plausible mechanism for the activation of glycals. (n.d.). ResearchGate. Available at: [Link]

  • Mechanism of a Chemical Glycosylation Reaction. (2010). ACS Publications. Available at: [Link]

  • Mechanism of a chemical glycosylation reaction. (2010). Semantic Scholar. Available at: [Link]

  • Efficient chemoenzymatic synthesis of sialyl Tn-antigen and derivatives. (2011). Organic & Biomolecular Chemistry. Available at: [Link]

  • Mechanism of a chemical glycosylation reaction. (2010). Consensus. Available at: [Link]

  • Creating glycoside diversity through stereoselective carboboration of glycals. (2024). Nature Communications. Available at: [Link]

  • α-Selective organocatalytic synthesis of 2-deoxygalactosides. (2012). Angewandte Chemie International Edition. Available at: [Link]

  • Carbohydrate Chemistry Part 5. Chemical Glycosylation. (2020). YouTube. Available at: [Link]

  • Synthesis and Thermodynamic Evaluation of Sialyl-Tn MUC1 Glycopeptides Binding to Macrophage Galactose-Type Lectin. (2024). PubMed. Available at: [Link]

  • Direct glycosylation of peracetylated D‐galactal using catalyst... (n.d.). ResearchGate. Available at: [Link]

  • Addition of Difluoromethyl Radicals to Glycals: A New Route to α-CF2-d-Glycosides. (2007). Semantic Scholar. Available at: [Link]

  • Efficient chemoenzymatic synthesis of sialyl Tn-antigens and derivatives. (n.d.). RSC Publishing. Available at: [Link]

  • Electrochemical Glycosylation via Halogen-Atom-Transfer for C-Glycoside Assembly. (2024). ACS Publications. Available at: [Link]

  • The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. (n.d.). PubMed. Available at: [Link]

  • Sialyl-Tn in Cancer: (How) Did We Miss the Target?. (n.d.). MDPI. Available at: [Link]

  • Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. (n.d.). National Institutes of Health. Available at: [Link]

  • The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. (n.d.). ResearchGate. Available at: [Link]

  • Methods for 2-Deoxyglycoside Synthesis. (n.d.). National Institutes of Health. Available at: [Link]

  • Azidochrolination reaction of tri-O-acetyl-D-galactal. (2021). Glycoscience Protocols. Available at: [Link]

  • Chemical O‐Glycosylations: An Overview. (n.d.). National Institutes of Health. Available at: [Link]

  • Workflows for Glycosylation and Sialic Acid Analysis of Biotherapeutic Glycoproteins. (2021). Agilent. Available at: [Link]

  • protein O-linked glycosylation via N-acetyl-galactosamine. (n.d.). YeastGenome. Available at: [Link]

Sources

Ferrier rearrangement protocol using 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides using 3,4,6-Tri-O-acetyl-D-galactal

Introduction: A Modern Glycosylation Strategy

The Ferrier rearrangement is a cornerstone reaction in modern carbohydrate chemistry, providing an efficient and reliable method for the synthesis of 2,3-unsaturated glycosides from glycals.[1] First realized for its synthetic utility in the 1960s by Robert J. Ferrier, this reaction involves a Lewis acid-promoted allylic rearrangement coupled with nucleophilic substitution.[2] The resulting 2,3-unsaturated pyranose structures are not merely synthetic curiosities; they are valuable chiral building blocks and key intermediates in the synthesis of a wide array of biologically active natural products, modified carbohydrates, and nucleoside antibiotics.[3][4][5]

This application note provides a comprehensive guide for researchers utilizing this compound as a glycal donor. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, and offer insights into the practical aspects of the procedure, from catalyst selection to product characterization.

The Mechanistic Pathway: An Allylic Journey

The power of the Ferrier rearrangement lies in its elegant and predictable mechanism. The reaction transforms a glycal (a cyclic enol ether) into a more functionalized 2,3-unsaturated glycoside. The process can be understood through a two-step pathway involving a key intermediate.[6]

  • Activation and Formation of the Allyloxycarbenium Ion : The reaction is initiated by a Lewis acid, which coordinates to the oxygen of the C3-acetyl group on the this compound. This coordination weakens the C-O bond, facilitating the departure of the acetate group.[6] The result is the formation of a highly reactive, resonance-stabilized allyloxycarbenium ion.[1][6][7] This delocalized cation is the central intermediate of the rearrangement.

  • Nucleophilic Attack : The nucleophile, present in the reaction mixture, then attacks the anomeric carbon (C1) of the allyloxycarbenium ion.[3][7] This step is typically stereoselective, often favoring the formation of the α-anomer. The stereochemical outcome can be influenced by factors such as the choice of Lewis acid, the solvent, and the steric bulk of the nucleophile.[6][8] The attack regenerates the pyranose ring system, now with the double bond shifted from the 1,2-position to the 2,3-position and the nucleophile installed at C1.

Ferrier_Mechanism Ferrier Rearrangement Mechanism cluster_0 Step 1: Intermediate Formation Galactal This compound Intermediate Allyloxycarbenium Ion (Resonance Stabilized) Galactal->Intermediate + LA - LA-OAc Product 2,3-Unsaturated Glycoside Intermediate->Product + Nu-H LA Lewis Acid (LA) Nucleophile Nucleophile (Nu-H) AcO_minus -OAc

Caption: The two-step mechanism of the Ferrier rearrangement.

Detailed Experimental Protocol

This protocol describes a general procedure for the Ferrier rearrangement of this compound with an alcohol nucleophile. The quantities can be scaled as needed.

Materials and Equipment:

  • This compound

  • Anhydrous alcohol (nucleophile)

  • Lewis acid catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Indium(III) chloride (InCl₃), Iron(III) chloride (FeCl₃))[1][2][6]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, stir bars, syringes, needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

  • Rotary evaporator

Reagent Quantities (Example for a 1.0 mmol Scale Reaction):

ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass / Volume
This compound272.251.01.0272 mg
Alcohol Nucleophile (e.g., Benzyl Alcohol)108.141.21.2130 mg (125 µL)
Lewis Acid (e.g., BF₃·OEt₂)141.930.1 - 1.20.1 - 1.2Varies
Anhydrous Dichloromethane (DCM)---10 mL

Note on Lewis Acids: The amount and type of Lewis acid can significantly impact the reaction. Catalytic amounts (10 mol%) of strong Lewis acids like metal triflates (e.g., Cu(OTf)₂, Y(OTf)₃) are often sufficient.[3][7] Traditional catalysts like BF₃·OEt₂ may be used in stoichiometric amounts.[1] Optimization may be required.

Step-by-Step Procedure
  • Reaction Setup : To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the glycal in anhydrous DCM (approx. 0.1 M concentration).

  • Nucleophile Addition : Add the alcohol nucleophile (1.1 - 1.5 eq) to the solution via syringe. Stir the mixture at room temperature for 5 minutes.

  • Initiation of Reaction : Cool the reaction mixture to the desired temperature (typically 0 °C to -20 °C) in an ice or dry ice/acetone bath. Slowly add the Lewis acid catalyst via syringe. The optimal temperature and rate of addition depend on the reactivity of the chosen Lewis acid.[1]

  • Reaction Monitoring (Self-Validation) : The progress of the reaction should be monitored by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane eluent).

    • Spot the starting material mixture (before Lewis acid addition) and the reaction mixture at regular intervals (e.g., every 15-30 minutes).

    • A successful reaction is indicated by the consumption of the starting glycal spot and the appearance of a new, typically lower Rf product spot.

  • Quenching : Once the starting material is consumed as judged by TLC, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the cooling bath.

  • Work-up :

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 1:9 Ethyl Acetate/Hexane) and gradually increases in polarity.

  • Characterization : Confirm the structure of the purified 2,3-unsaturated glycoside using NMR spectroscopy (¹H and ¹³C) and mass spectrometry. Key ¹H NMR signals to identify are the olefinic protons at the 2- and 3-positions (typically between 5.5-6.0 ppm) and the anomeric proton at C1.

Experimental Workflow

Workflow Experimental Workflow Setup 1. Reaction Setup (Glycal + Nucleophile in DCM) Initiate 2. Initiation (Cool & Add Lewis Acid) Setup->Initiate Monitor 3. TLC Monitoring (Track Reaction Progress) Initiate->Monitor Quench 4. Quenching (Add Sat. NaHCO₃) Monitor->Quench Workup 5. Aqueous Work-up (Extraction & Washing) Quench->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize

Caption: A streamlined workflow for the Ferrier rearrangement protocol.

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by continuous monitoring and definitive characterization.

  • TLC Monitoring : This is the primary in-process check. The clear separation of the starting material from the product on the TLC plate provides real-time validation that the rearrangement is occurring. An incomplete reaction will show a persistent starting material spot, while side reactions may appear as multiple new spots.

  • NMR Spectroscopy : Post-purification, ¹H NMR is the definitive tool for structural validation. The appearance of two distinct signals in the olefinic region (~5.5-6.0 ppm) and the characteristic signal for the anomeric proton (H-1) confirms the successful formation of the 2,3-unsaturated pyranoside ring. The coupling constants of these protons provide further structural information.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Sluggish Reaction 1. Inactive or insufficient Lewis acid.2. Presence of water in reagents or solvent.3. Reaction temperature is too low.1. Use a fresh bottle of Lewis acid or a more potent catalyst.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Allow the reaction to slowly warm to a higher temperature (e.g., 0 °C or room temp).
Low Yield 1. Incomplete reaction.2. Product degradation during work-up or chromatography.3. Competitive side reactions (e.g., addition to the double bond).[6]1. Increase reaction time or catalyst loading.2. Use a buffered quench (e.g., with triethylamine) and consider deactivating silica gel for chromatography.3. Use milder Lewis acids or lower the reaction temperature.
Multiple Products 1. Formation of both α and β anomers.2. Unwanted side reactions.1. This is common; separation by column chromatography is usually effective. Stereoselectivity may be improved by changing the Lewis acid or solvent.2. Re-evaluate reaction conditions (temperature, catalyst).

Versatility and Applications

The Ferrier rearrangement is not limited to alcohol nucleophiles. Its remarkable versatility allows for the formation of a diverse range of glycosidic bonds, making it a powerful tool in drug development and glycobiology. The reaction works well with:

  • O-Glycosides : Using alcohols and phenols.[9]

  • S-Glycosides : Using thiols.[3][7]

  • N-Glycosides : Using nitrogen nucleophiles.[3][7]

  • C-Glycosides : Using carbon nucleophiles like silyl enol ethers or allylsilanes.[1][3][7]

This flexibility has enabled its use in the total synthesis of complex molecules, including the antimitotic alkaloid (+)-lycoricidine, demonstrating its significance in constructing advanced molecular architectures.[2]

References

  • Zhang, H., Guo, A., Ding, H., Xu, Y., Zhang, Y., Yang, D., & Liu, X.-W. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic Chemistry Frontiers, 11(24), 4470-4478. [Link]

  • Progress in the Synthesis of 2,3-unsaturated Glycosides. (2021). ResearchGate. [Link]

  • Microwave‐Enhanced Ferrier Reaction: A Facile Synthesis of 2,3‐Unsaturated‐O‐Glycosides Under Solvent‐Free Conditions. (2006). Taylor & Francis Online. [Link]

  • Szychowski, J., Le, T. N., & Jarosz, S. (2020). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry, 85(15), 9996-10007. [Link]

  • Ferrier, R. J., & Zubkov, O. A. (2003). Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions. [Link]

  • Ferrier rearrangement: an update on recent developments. (2016). Royal Society of Chemistry. [Link]

  • BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols. (2018). ResearchGate. [Link]

  • Ferrier rearrangement. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Szychowski, J., Le, T. N., & Jarosz, S. (2020). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Publications. [Link]

  • (A) Ferrier reaction of 3,4,6-tri-O-acetyl glycal to afford... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reddy, V. S. K., et al. (2014). Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. ResearchGate. [Link]

  • Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. (2024). Nanyang Technological University. [Link]

  • Suryakiran, N., Reddy, S. M., Srinivasulu, M., & Venkateswarlu, Y. (2007). Mild and Highly Efficient Stereoselective Synthesis of 2,3-Unsaturated Glycopyranosides using La(NO3)3 · 6H2O as a Catalyst: Ferrier Rearrangement. Letters in Organic Chemistry, 4(2), 112-116. [Link]

  • Ferrier rearrangement. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]

  • Németh, A., et al. (2022). Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions. Carbohydrate Research, 519, 108582. [Link]

  • Zhang, H., et al. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic Chemistry Frontiers. [Link]

Sources

azidonitration of 3,4,6-Tri-O-acetyl-D-galactal for aminosugar synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of Aminosugars via Azidonitration of 3,4,6-Tri-O-acetyl-D-galactal

Audience: Researchers, scientists, and drug development professionals.

Foundational Principles: The Strategic Importance of 2-Azido Sugars

2-Amino-2-deoxy sugars, or aminosugars, are fundamental components of a vast array of biologically significant molecules, including antibiotics, bacterial cell walls, and the carbohydrate antigens that define blood types. Their synthesis is a cornerstone of modern glycochemistry and drug development. A formidable challenge in this field is the stereocontrolled introduction of a nitrogen-containing functional group at the C-2 position of a carbohydrate scaffold.

The azidonitration of glycals, a powerful reaction pioneered by Lemieux and Ratcliffe, provides an elegant and highly effective solution.[1][2] This method introduces an azide group (N₃) at the C-2 position, which serves two critical strategic roles:

  • A Masked Amine: The azide group is a robust and stable precursor to an amine.[3] It is unreactive under a wide range of conditions used for subsequent manipulations of the sugar molecule, such as glycosylations, and can be selectively reduced to the desired amine at a late stage in the synthesis.[4]

  • A Non-Participating Group: Unlike an acetamido group, the C-2 azide does not "participate" in glycosylation reactions by forming a cyclic intermediate. This lack of neighboring group participation is crucial for facilitating the synthesis of challenging 1,2-cis-glycosidic linkages, such as the α-galactosamine linkages found in the Tn antigen.[5][6]

This application note provides a detailed examination of the azidonitration of this compound, outlining the underlying mechanism, providing a robust experimental protocol, and detailing the subsequent transformations that yield valuable aminosugar synthons.

The Azidonitration Reaction: Mechanism and Stereochemical Control

The azidonitration of this compound is a radical addition reaction initiated by ceric(IV) ammonium nitrate (CAN). The reaction proceeds with high regioselectivity, exclusively installing the azide group at the C-2 position.[3]

The generally accepted mechanism involves the following key steps:

  • Initiation: Ceric(IV) ammonium nitrate oxidizes the azide ion (from sodium azide) to generate a highly reactive azide radical (•N₃).

  • Propagation: The azide radical adds to the electron-rich double bond of the glycal. This addition occurs preferentially at C-2, leading to the formation of a stabilized anomeric radical at C-1.

  • Termination: The C-1 radical is trapped by a nitrate ligand from the coordination sphere of the cerium salt, yielding the 2-azido-1-nitrate products.

The reaction is not highly stereoselective at the anomeric center (C-1), typically producing a mixture of anomers. The primary products are the thermodynamically favored β-D-galacto isomer and the kinetically favored α-D-galacto isomer, along with a minor amount of the α-D-talo epimer, which arises from the azide radical attacking from the more hindered top face of the glycal ring.[1][7]

Azidonitration_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Galactal This compound AnomericRadical C-1 Anomeric Radical Galactal->AnomericRadical + •N₃ (Radical Addition at C-2) CAN_NaN3 Ce(IV)(NH₄)₂(NO₃)₆ (CAN) + NaN₃ AzideRadical Azide Radical (•N₃) CAN_NaN3->AzideRadical Oxidation BetaProduct 2-Azido-1-nitrate (β-galacto) AnomericRadical->BetaProduct Trapping by NO₃⁻ (Bottom-face attack) AlphaProduct 2-Azido-1-nitrate (α-galacto) AnomericRadical->AlphaProduct Trapping by NO₃⁻ (Top-face attack) TaloProduct 2-Azido-1-nitrate (α-talo, minor) AnomericRadical->TaloProduct Synthetic_Workflow Galactal This compound Azidonitration Protocol A: Azidonitration (CAN, NaN₃) Galactal->Azidonitration NitrateProduct 2-Azido-1-nitrate Mixture Azidonitration->NitrateProduct Halogenation Protocol B: Conversion to Halide (e.g., Et₄NCl) NitrateProduct->Halogenation GlycosylHalide 2-Azido-glycosyl Halide (Glycosyl Donor) Halogenation->GlycosylHalide Glycosylation Glycosylation (with Acceptor ROH) GlycosylHalide->Glycosylation ProtectedGlycoside Protected 2-Azido-glycoside Glycosylation->ProtectedGlycoside Reduction Azide Reduction (e.g., H₂, Pd/C or PPh₃) ProtectedGlycoside->Reduction FinalProduct Target Aminosugar / Glycoconjugate Reduction->FinalProduct

Sources

synthesis of 2-deoxy-glycosides with 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 2-Deoxy-glycosides via Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-galactal

Abstract

2-Deoxy-glycosides are fundamental carbohydrate motifs present in a vast array of biologically active natural products, including antibiotics and anticancer agents.[1][2][3] Their synthesis, however, is a persistent challenge in carbohydrate chemistry due to the absence of a C-2 substituent, which precludes the use of neighboring group participation to control stereoselectivity at the anomeric center.[2][4] This guide provides a detailed protocol and mechanistic insights for the synthesis of 2-deoxy-glycosides using this compound, a versatile and readily available glycal donor. The core transformation is the Ferrier rearrangement, a powerful Lewis acid-catalyzed reaction that provides efficient access to 2,3-unsaturated glycosides, which serve as direct precursors to 2-deoxy-glycosides.[5][6]

Part 1: Mechanistic Principles of the Ferrier Rearrangement

The Ferrier rearrangement is a cornerstone reaction in carbohydrate chemistry for converting glycals (2,3-unsaturated sugars) into 2,3-unsaturated glycosides.[5] This transformation involves a nucleophilic substitution coupled with an allylic shift. The generally accepted mechanism, particularly when using this compound, proceeds through the following key steps:

  • Lewis Acid Activation: The reaction is initiated by a Lewis acid (e.g., BF₃·OEt₂, SnCl₄, InCl₃) which coordinates to the oxygen atom of the C-3 acetate group.[5][7] This coordination enhances the leaving group ability of the acetate.

  • Formation of the Allyloxocarbenium Ion: The activated acetate group departs, leading to the formation of a highly reactive, delocalized allyloxocarbenium ion intermediate.[5] This cation is stabilized by resonance, with the positive charge shared between the anomeric carbon (C-1) and C-3.

  • Nucleophilic Attack: An external nucleophile, typically an alcohol (R-OH), attacks the anomeric carbon (C-1) of the intermediate.[5] This step establishes the new glycosidic bond.

  • Product Formation: The attack of the nucleophile results in the formation of a mixture of α and β anomers of the 2,3-unsaturated glycoside, with the double bond shifted from the C1-C2 position to the C2-C3 position.[5][7] The stereoselectivity of this reaction is influenced by several factors, including the choice of Lewis acid, solvent, and the structure of the nucleophile.[1][7] Subsequent reduction of the double bond yields the target 2-deoxy-glycoside.

Mechanism Diagram

The following diagram illustrates the Lewis acid-catalyzed Ferrier rearrangement of this compound.

Ferrier_Mechanism cluster_start Step 1: Activation & Ion Formation cluster_attack Step 2: Nucleophilic Attack cluster_reduction Step 3: Reduction Galactal This compound Intermediate Delocalized Allyloxocarbenium Ion Galactal->Intermediate + LA - AcO-LA LewisAcid Lewis Acid (LA) Products 2,3-Unsaturated Glycosides (α and β anomers) Intermediate->Products + R-OH Nucleophile Alcohol (R-OH) FinalProduct 2-Deoxy-glycosides Products->FinalProduct H₂, Pd/C

Caption: Mechanism of 2-Deoxy-glycoside Synthesis via Ferrier Rearrangement.

Part 2: Experimental Protocols

This section provides a representative, step-by-step protocol for the synthesis of a 2-deoxy-glycoside from this compound.

Materials and Reagents
ReagentSupplierGradeNotes
This compoundMajor suppliers>98%Store under inert gas at 2-8°C.
Benzyl AlcoholMajor suppliersAnhydrous, >99.8%Use freshly distilled or from a sure-seal bottle.
Boron trifluoride diethyl etherate (BF₃·OEt₂)Major suppliersRedistilledHighly corrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM)Major suppliersAnhydrous, >99.8%Dried over CaH₂ or from a solvent purification system.
Saturated Sodium Bicarbonate (NaHCO₃)Lab stockACS GradeFor aqueous work-up.
Magnesium Sulfate (MgSO₄)Lab stockAnhydrousFor drying organic layers.
Palladium on Carbon (Pd/C)Major suppliers10 wt. %For hydrogenation.
Methanol (MeOH)Major suppliersACS GradeFor hydrogenation.
Ethyl Acetate & HexanesMajor suppliersHPLC GradeFor chromatography.
Protocol 1: Synthesis of Benzyl 2,3-Dideoxy-4,6-di-O-acetyl-α/β-D-threo-hex-2-enopyranoside
  • Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.00 g, 3.67 mmol).

  • Dissolution: Dissolve the galactal in anhydrous dichloromethane (DCM) (40 mL).

  • Addition of Alcohol: Add benzyl alcohol (1.2 eq, 0.45 mL, 4.41 mmol) to the solution.

  • Cooling: Cool the reaction mixture to -20°C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

  • Initiation: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq, 0.50 mL, 4.04 mmol) dropwise to the stirred solution over 5 minutes. The solution may change color.

  • Reaction Monitoring: Allow the reaction to stir at -20°C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting galactal is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the 2,3-unsaturated glycoside product as a mixture of anomers.

Protocol 2: Hydrogenation to the 2-Deoxy-glycoside
  • Preparation: Dissolve the purified 2,3-unsaturated glycoside (1.0 eq) from the previous step in methanol (10 mL/mmol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol%) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.[4]

  • Filtration: Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by silica gel chromatography if necessary to yield the final 2-deoxy-glycoside.

Experimental Workflow Diagram

Workflow A 1. Reactant Setup (Galactal, Alcohol, Anhydrous DCM) B 2. Cool to -20°C A->B C 3. Add Lewis Acid (BF₃·OEt₂) Run Reaction (1-2h) B->C D 4. Quench with NaHCO₃ Aqueous Work-up C->D E 5. Purification (Silica Gel Chromatography) D->E F Intermediate: 2,3-Unsaturated Glycoside E->F G 6. Hydrogenation (H₂, Pd/C in MeOH) F->G H 7. Filtration & Concentration G->H I Final Product: 2-Deoxy-glycoside H->I

Caption: General workflow for the synthesis of 2-deoxy-glycosides.

Part 3: Data Summary and Expected Outcomes

The choice of Lewis acid promoter significantly impacts the reaction efficiency and stereoselectivity. The α-anomer is often favored due to the anomeric effect.

Lewis Acid PromoterAlcohol NucleophileConditionsα:β RatioYieldReference
InCl₃MethanolDichloromethane, RT7:175%[5]
SnCl₄MethanolDichloromethane, -78°C, 10 min86:1483%[5]
BF₃·OEt₂IsopropanolDichloromethane, RT, 24 hr-95%[5]
ZnCl₂EthanolToluene, RT, 30-60 min89:1165-95%[5]
Cu(OTf)₂Various AlcoholsMild ConditionsHighly αHigh[6]

Part 4: Characterization

Validation of the final product structure is critical. The following techniques are standard for characterizing 2-deoxy-glycosides.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most informative technique. Look for the disappearance of the characteristic glycal protons (at C1 and C2). New signals will appear for the anomeric proton (H-1) and the two diastereotopic protons at C-2. The coupling constant (J-value) of the anomeric proton can help determine the α/β configuration.

    • ¹³C NMR: Confirms the number of unique carbons and the formation of the glycosidic bond. The C-2 signal will be shifted significantly upfield into the aliphatic region compared to a standard glycoside.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to unambiguously assign all proton and carbon signals and confirm connectivity.[8]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to confirm the elemental composition of the product by providing a highly accurate mass measurement (e.g., as an [M+Na]⁺ adduct).[8]

References

  • Ferrier, R. J. (1979). The Ferrier rearrangement. Wikipedia. [Link]

  • Yadav, R. L., et al. (2024). Characterization of 2-Deoxy-D-glucose. Bentham Science Publisher. [Link]

  • Zhang, H., et al. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Royal Society of Chemistry. [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. R Discovery. [Link]

  • Grynkiewicz, G., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. National Institutes of Health (PMC). [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. ACS Publications. [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. SciSpace. [Link]

  • Galan, M. C. (2018). Recent developments in the stereoselective synthesis of deoxy glycosides. Royal Society of Chemistry. [Link]

  • Bolechowska, H., et al. (1981). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. PubMed. [Link]

  • Galan, M. C. (2016). Ferrier rearrangement: an update on recent developments. Royal Society of Chemistry. [Link]

  • Yadav, Y., & Sagar, R. (2025). Mechanism for Ferrier rearrangement in case of S-nucleohiles. ResearchGate. [Link]

  • Li, Y., et al. (2019). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI. [Link]

  • Nguyen, H. M., et al. (2025). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. National Institutes of Health (PMC). [Link]

  • Kumar, P., et al. (2005). Process for the synthesis of 2-deoxy-D-glucose.
  • Wang, T., et al. (2020). Methods for 2-Deoxyglycoside Synthesis. ResearchGate. [Link]

  • English, C. K. (2024). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. Wayne State University Dissertations. [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health (PMC). [Link]

Sources

The Versatile Glycal: Application Notes for 3,4,6-Tri-O-acetyl-D-galactal in Modern Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Glycal Synthon

In the intricate world of carbohydrate chemistry, the synthesis of complex oligosaccharides remains a formidable challenge, demanding precise control over stereochemistry and regioselectivity.[1] Among the arsenal of chiral building blocks available to the synthetic chemist, glycals—1,2-unsaturated sugars—stand out for their unique reactivity and versatility. 3,4,6-Tri-O-acetyl-D-galactal, a readily accessible and stable derivative of D-galactose, serves as a powerful synthon for the construction of a diverse array of glycosidic linkages and functionalized monosaccharides.

The presence of the endocyclic double bond in this compound is the cornerstone of its synthetic utility. This feature allows for a range of electrophilic additions across the C1-C2 bond, opening pathways to 2-deoxy-sugars, and serves as a precursor for various rearrangement reactions to form 2,3-unsaturated glycosides. Furthermore, the acetyl protecting groups at the C3, C4, and C6 positions play a crucial role in modulating the reactivity of the glycal and influencing the stereochemical outcome of glycosylation reactions.[2][3] The strategic manipulation of these protecting groups is a key consideration in the design of any oligosaccharide synthesis.[3][4]

This comprehensive guide provides an in-depth exploration of the applications of this compound in oligosaccharide synthesis. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their pursuit of complex carbohydrate structures.

I. Epoxidation of this compound: Gateway to 1,2-Anhydrosugars

The epoxidation of glycals represents a powerful strategy for the synthesis of 1,2-anhydrosugars, which are highly versatile intermediates for the formation of glycosidic bonds. Dimethyldioxirane (DMDO) has emerged as a superior reagent for this transformation due to its high reactivity and the mild, neutral conditions required, which are compatible with a wide range of protecting groups.[5][6]

Causality of Experimental Choices:

The choice of DMDO as the oxidant is predicated on its ability to deliver an oxygen atom to the electron-rich double bond of the glycal in a concerted fashion.[7] This mechanism proceeds through a spiro transition state, which generally favors attack from the less hindered α-face of the galactal ring, leading to the formation of the corresponding 1,2-anhydro-α-D-galactopyranose. The reaction is typically carried out at low temperatures (0 °C to room temperature) to ensure the stability of the DMDO and to maximize stereoselectivity. A biphasic system with an aqueous solution of Oxone® (the precursor to DMDO) and an organic solvent for the glycal is often employed for in situ generation of DMDO, simplifying the procedure and avoiding the need to handle potentially unstable concentrated solutions of the oxidant.[6]

Experimental Protocol: In Situ Epoxidation of this compound

This protocol is adapted from the successful epoxidation of the corresponding glucal derivative.[6]

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Oxone® (potassium peroxymonosulfate)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of CH₂Cl₂ (e.g., 5 mL per mmol of glycal) and acetone (e.g., 0.5 mL per mmol of glycal).

  • Add a saturated aqueous solution of NaHCO₃ (e.g., 10 mL per mmol of glycal) to create a biphasic system.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Oxone® (2.0 eq) in deionized water (e.g., 6 mL per mmol of Oxone®).

  • Add the Oxone® solution dropwise to the cooled, biphasic reaction mixture over 20-30 minutes.

  • Continue stirring the reaction mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x volume of the initial organic layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-galactopyranose.

  • The product can be purified by silica gel column chromatography if necessary.

Mechanistic Diagram: Epoxidation of a Glycal with DMDO

epoxidation glycal This compound ts Spiro Transition State glycal->ts + DMDO dmdo DMDO epoxide 1,2-Anhydro-α-D-galactopyranose ts->epoxide

Caption: Concerted oxygen transfer from DMDO to the glycal double bond.

II. Azidonitration and Azidochlorination: Synthesis of 2-Azido-2-deoxygalactosyl Donors

The introduction of a nitrogen-containing functionality at the C2 position of a carbohydrate is a critical step in the synthesis of amino sugars, which are key components of many biologically important glycoconjugates. The azidonitration of glycals, pioneered by Lemieux and Ratcliffe, provides a direct route to 2-azido-2-deoxyglycosyl nitrates.[8][9] A related and often more practical method is azidochlorination, which yields the corresponding 2-azido-2-deoxyglycosyl chlorides.[10] These 2-azido derivatives are valuable glycosyl donors, as the C2-azido group can later be reduced to an amine.

Causality of Experimental Choices:

The azidonitration reaction is typically carried out using ceric ammonium nitrate (CAN) and sodium azide in acetonitrile.[8] CAN acts as a one-electron oxidant, initiating a radical addition cascade. The stereochemical outcome is influenced by the anomeric effect, often favoring the formation of the α-anomer. The azidochlorination protocol, using reagents like ferric chloride, sodium azide, and hydrogen peroxide, offers a direct route to the more stable glycosyl chloride.[10] The reaction is performed at low temperatures (-30 °C) to control the reactivity of the reagents and improve the selectivity of the addition. The choice of an azide source is critical for introducing the N3 functionality, which serves as a masked amino group, stable to many reaction conditions used in oligosaccharide synthesis.

Experimental Protocol: Azidochlorination of this compound

This protocol is based on the procedure reported by Sewald et al.[10]

Materials:

  • This compound

  • Acetonitrile (CH₃CN), anhydrous

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium azide (NaN₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., acetone/dry ice)

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₃CN (e.g., 5 mL per mmol of glycal) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -30 °C in a low-temperature bath.

  • To the cooled solution, add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq) sequentially.

  • Stir the reaction mixture at -30 °C and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc (e.g., 50 mL per 100 mg of starting material).

  • Wash the organic layer successively with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

  • Purify the product by silica gel column chromatography.

Mechanistic Diagram: Azidonitration of a Glycal

azidonitration glycal Glycal radical_cation Radical Cation glycal->radical_cation + Ce(IV) reagents CAN, NaN3 azido_radical_adduct Azido Radical Adduct radical_cation->azido_radical_adduct + N3• cationic_intermediate Cationic Intermediate azido_radical_adduct->cationic_intermediate - Ce(III) azidonitrate 2-Azido-1-nitrate Product cationic_intermediate->azidonitrate + NO3-

Caption: Proposed radical-mediated mechanism for azidonitration.

III. The Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful and widely used method for the synthesis of 2,3-unsaturated glycosides from glycals.[11][12] This reaction involves the allylic rearrangement of the double bond from the C1-C2 position to the C2-C3 position, with the concomitant introduction of a nucleophile at the anomeric center.

Causality of Experimental Choices:

The Ferrier rearrangement is typically promoted by a Lewis acid, which coordinates to the C3-acetate group, facilitating its departure and the formation of a delocalized allylic oxocarbenium ion intermediate.[5][13] The choice of Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), and indium(III) chloride (InCl₃).[6][12] The nucleophile (often an alcohol) then attacks the anomeric carbon of the intermediate, leading to the formation of the 2,3-unsaturated glycoside. The stereochemical outcome at the anomeric center is often thermodynamically controlled, with the α-anomer frequently being the major product due to the anomeric effect.[14] The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile to prevent unwanted side reactions.

Experimental Protocol: Ferrier Rearrangement of this compound

This is a general protocol that can be adapted for various alcohol nucleophiles.[14]

Materials:

  • This compound

  • Alcohol nucleophile (e.g., benzyl alcohol, methanol)

  • Lewis acid (e.g., BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)

  • Molecular sieves (4 Å), activated

  • Triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃) for quenching

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes for reagent addition

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add a solution of this compound (1.0 eq) and the alcohol nucleophile (1.1-1.5 eq) in anhydrous CH₂Cl₂ or CH₃CN.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the Lewis acid and substrates).

  • Add the Lewis acid (e.g., BF₃·OEt₂, 0.1-1.0 eq) dropwise via syringe.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding Et₃N or saturated aqueous NaHCO₃.

  • Filter the mixture through a pad of Celite® to remove the molecular sieves and any solid byproducts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 2,3-unsaturated glycoside by silica gel column chromatography.

Mechanistic Diagram: Lewis Acid-Catalyzed Ferrier Rearrangement

ferrier_rearrangement glycal This compound activated_complex Activated Complex glycal->activated_complex + LA lewis_acid Lewis Acid (LA) nucleophile ROH oxocarbenium_ion Allylic Oxocarbenium Ion activated_complex->oxocarbenium_ion - AcO-LA product 2,3-Unsaturated Glycoside oxocarbenium_ion->product + ROH

Caption: Formation of an allylic oxocarbenium ion in the Ferrier rearrangement.

IV. Direct Glycosylation: Synthesis of 2-Deoxy-glycosides

While the Ferrier rearrangement is a powerful tool, there are instances where the direct formation of a 2-deoxyglycosidic linkage without allylic rearrangement is desired. This can be achieved through the electrophilic activation of the glycal double bond with a reagent that incorporates both an electrophile and a potential leaving group. N-iodosuccinimide (NIS) is a commonly used reagent for this purpose, leading to the formation of a 2-iodo-1-O-glycoside intermediate, which can then be further manipulated.[11][15]

Causality of Experimental Choices:

The use of NIS as an electrophilic iodine source initiates the reaction by forming an iodonium ion intermediate across the C1-C2 double bond.[16] The subsequent attack of an alcohol nucleophile at the anomeric center (C1) is often stereoselective, with the stereochemistry being influenced by the solvent and other reaction conditions. The presence of a catalytic amount of a Lewis or Brønsted acid, such as triflic acid (TfOH) or silver triflate (AgOTf), can promote the reaction.[16] The resulting 2-iodo-glycoside is a versatile intermediate; the iodine atom can be removed reductively to afford the 2-deoxy-glycoside.

Experimental Protocol: NIS-Mediated Glycosylation of an Alcohol

This protocol is a general procedure for the synthesis of 2-deoxy-2-iodo-glycosides from glycals.[11]

Materials:

  • This compound

  • Alcohol acceptor

  • N-Iodosuccinimide (NIS)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å), activated

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add a solution of this compound (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous CH₂Cl₂.

  • Cool the mixture to -20 °C.

  • Add NIS (1.2 eq) in one portion to the stirred solution.

  • Allow the reaction to proceed at -20 °C, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture through Celite® and wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography to yield the 2-deoxy-2-iodo-glycoside.

Mechanistic Diagram: NIS-Promoted Glycosylation

nis_glycosylation glycal Glycal iodonium_ion Iodonium Ion glycal->iodonium_ion + I+ (from NIS) nis NIS alcohol ROH product 2-Iodo-glycoside iodonium_ion->product + ROH

Caption: Formation of an iodonium ion intermediate in NIS-promoted glycosylation.

V. Data Presentation: Representative Applications in Oligosaccharide Synthesis

The following table summarizes some examples of the use of this compound and related glycals in the synthesis of oligosaccharides, highlighting the versatility of this building block.

Glycal DonorAcceptorReaction TypePromoter/ConditionsProductYield (%)Ref.
This compoundBenzyl alcoholFerrier RearrangementBF₃·OEt₂Benzyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside98[12]
3,4,6-Tri-O-acetyl-D-glucalMethanolFerrier RearrangementSnCl₄Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside83[12]
3,4,6-Tri-O-acetyl-D-glucalVarious alcoholsEpoxidation followed by glycosylationDMDO; then acceptor2-Hydroxy-β-glycosidesGood[6]
This compoundSodium azideAzidonitrationCAN, NaN₃2-Azido-2-deoxy-galactosyl nitrates83 (total)[8]

Conclusion

This compound has proven to be an exceptionally valuable and versatile starting material in the synthesis of complex oligosaccharides. Its ability to undergo a variety of transformations, including epoxidation, azidonitration, the Ferrier rearrangement, and direct glycosylation, provides access to a wide range of important carbohydrate structures. By understanding the underlying mechanisms of these reactions and carefully selecting the appropriate reaction conditions and protecting groups, researchers can effectively harness the synthetic potential of this powerful glycal. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the challenging and rewarding field of carbohydrate synthesis, ultimately contributing to advancements in glycobiology and the development of new therapeutics.

References

  • [Synthesis of oligosaccharides containing the X-antigenic trisaccharide (alpha-L-Fucp-(1----3)-

  • -6694/16/13/2405)

Sources

A Comprehensive Guide to Protecting Group Strategies for 3,4,6-Tri-O-acetyl-D-galactal: Application Notes and Protocols for Advanced Glycosylation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3,4,6-Tri-O-acetyl-D-galactal in Modern Glycoscience

This compound is a cornerstone building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its inherent reactivity, conferred by the endocyclic double bond, provides a versatile platform for a myriad of chemical transformations, including glycosylation reactions that are fundamental to the development of novel therapeutics and biological probes.[2] The acetyl protecting groups at the C-3, C-4, and C-6 positions, while seemingly straightforward, are the gatekeepers to the regioselective and stereoselective manipulation of this valuable synthon.

This technical guide moves beyond the standard depiction of this compound as a static entity. Instead, we will explore the dynamic strategies employed by seasoned researchers to selectively remove and replace these acetyl groups with a diverse arsenal of other protecting groups. This strategic manipulation is paramount for directing the course of complex oligosaccharide synthesis, where the differential protection of hydroxyl groups dictates the final architecture and biological function of the target molecule. Herein, we provide not only the detailed protocols for these transformations but also the underlying chemical principles that govern the choice of a particular protecting group strategy, empowering researchers to design and execute their synthetic campaigns with precision and confidence.

Core Principles of Protecting Group Strategy in Galactal Chemistry

The hydroxyl groups of a carbohydrate scaffold exhibit nuanced differences in reactivity, which can be exploited for selective protection and deprotection. In the context of D-galactal, the primary hydroxyl at C-6 is generally more sterically accessible and nucleophilic than the secondary hydroxyls at C-3 and C-4. This inherent reactivity difference is the foundation of many regioselective protection schemes.

A well-devised protecting group strategy in oligosaccharide synthesis hinges on the concept of orthogonality . Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the sequential unmasking of hydroxyl groups and the controlled, stepwise construction of complex glycans.

This guide will focus on three key strategic approaches for the manipulation of this compound:

  • Selective Deacetylation at the C-6 Position: Leveraging the higher reactivity of the primary C-6 ester for the introduction of silyl ethers.

  • Selective Deacetylation at the C-4 Position: Employing an enzymatic-chemical tandem approach to expose the C-4 hydroxyl for further functionalization.

  • Global Deacetylation followed by Regioselective Protection: A versatile strategy for the introduction of a variety of protecting groups, including benzyl ethers.

The choice of strategy is dictated by the desired final product and the planned synthetic route. For instance, the introduction of a bulky silyl ether at C-6 can pave the way for reactions at C-3 and C-4, while a free C-4 hydroxyl is often a prerequisite for the formation of specific glycosidic linkages.

Strategic Workflow for Protecting Group Manipulation of this compound

The following diagram illustrates the strategic decision-making process for the selective protection of this compound.

Protecting_Group_Strategy cluster_c6 Strategy 1: C-6 Modification cluster_c4 Strategy 2: C-4 Modification cluster_global Strategy 3: Global Deprotection & Regioselective Protection start This compound c6_deacetyl Selective C-6 Deacetylation (Enzymatic) start->c6_deacetyl c4_deacetyl_enz Enzymatic C-6 Deacetylation start->c4_deacetyl_enz global_deacetyl Global Deacetylation (Zemplén) start->global_deacetyl c6_silylation Silylation (e.g., TBDMSCl) c6_deacetyl->c6_silylation Exposes primary -OH product_c6 3,4-Di-O-acetyl-6-O-TBDMS-D-galactal c6_silylation->product_c6 acyl_migration C-4 to C-6 Acyl Migration c4_deacetyl_enz->acyl_migration Generates 3,4-di-O-acetyl intermediate product_c4 3,6-Di-O-acetyl-D-galactal (Free 4-OH) acyl_migration->product_c4 regioselective_protection Regioselective Protection (e.g., Benzylation) global_deacetyl->regioselective_protection Generates D-galactal triol product_global Differentially Protected D-galactal regioselective_protection->product_global

Caption: Strategic pathways for the selective functionalization of this compound.

Experimental Protocols

Protocol 1: Selective Deacetylation at the C-6 Position and Silylation

This protocol is adapted from established procedures for the selective enzymatic deacetylation of primary acetates on glycal systems, followed by silylation of the exposed primary hydroxyl group.[3]

Part A: Enzymatic Deacetylation of this compound

  • Materials:

    • This compound

    • Immobilized lipase (e.g., from Candida antarctica lipase B, CALB)

    • Phosphate buffer (0.1 M, pH 7.0)

    • tert-Butanol

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in a mixture of phosphate buffer (0.1 M, pH 7.0) and tert-butanol (4:1 v/v), add immobilized lipase (e.g., CALB, 50% by weight of the glycal).

    • Stir the suspension vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C, to increase reaction rate) and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of 1:1 hexane/ethyl acetate). The starting material will have a higher Rf than the product.

    • Upon completion (typically 24-48 hours), filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with ethyl acetate and reused.

    • Extract the filtrate with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-di-O-acetyl-D-galactal.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to obtain the pure di-acetylated product.

Part B: Silylation of 3,4-di-O-acetyl-D-galactal

  • Materials:

    • 3,4-di-O-acetyl-D-galactal (from Part A)

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 3,4-di-O-acetyl-D-galactal (1.0 eq) in anhydrous DCM.

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add TBDMSCl (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield 3,4-di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-galactal.

Compound Starting Material Product Typical Yield
Part A This compound3,4-di-O-acetyl-D-galactal85-95%
Part B 3,4-di-O-acetyl-D-galactal3,4-di-O-acetyl-6-O-TBDMS-D-galactal>90%
Protocol 2: Selective Deacetylation at the C-4 Position via Acyl Migration

This protocol utilizes an initial enzymatic deacetylation at the C-6 position, followed by a base-catalyzed acyl migration from the C-4 to the C-6 position, thereby liberating the C-4 hydroxyl group.

  • Materials:

    • This compound

    • Immobilized lipase (e.g., from Candida rugosa)

    • Phosphate buffer (50 mM, pH 4.0 and pH 8.6-9.5)

    • Acetonitrile

    • Ethyl acetate

    • n-Hexane

    • Silica gel for column chromatography

  • Procedure:

    • Enzymatic Deacetylation: Prepare a 20 mM solution of this compound in a 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.

    • To this solution, add immobilized lipase.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed, indicating the formation of 3,4-di-O-acetyl-D-galactal.

    • Acyl Migration: Remove the immobilized enzyme by filtration.

    • Adjust the pH of the filtrate to 8.6-9.5 with a suitable base (e.g., 0.1 M NaOH solution) and maintain this pH for 2-6 hours, monitoring the acyl migration by TLC.

    • Once the migration is complete, neutralize the solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of n-hexane/ethyl acetate) to afford 3,6-di-O-acetyl-D-galactal.

Step Intermediate/Product Typical Yield
Enzymatic Deacetylation 3,4-di-O-acetyl-D-galactal95-100%
Acyl Migration 3,6-di-O-acetyl-D-galactal80-95%
Protocol 3: Global Deacetylation (Zemplén Deacetylation) and Regioselective Benzylation

This strategy provides access to the fully deprotected D-galactal, which can then be selectively protected. Here, we provide a protocol for global deacetylation followed by a general approach to regioselective benzylation.

Part A: Global Deacetylation of this compound

  • Materials:

    • This compound

    • Anhydrous methanol

    • Sodium methoxide (catalytic amount, e.g., from a fresh piece of sodium metal or a solution in methanol)

    • Amberlite IR-120 (H+ form) resin

    • Dichloromethane

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide (e.g., 0.05 eq).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is completely consumed.

    • Neutralize the reaction mixture with Amberlite IR-120 (H+ form) resin until the pH is neutral.

    • Filter the resin and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain D-galactal as a solid, which is often used in the next step without further purification.

Part B: Regioselective Benzylation of D-galactal

Regioselective benzylation can be achieved through various methods, including the use of stannylene acetals to activate specific hydroxyl groups.

  • Materials:

    • D-galactal (from Part A)

    • Dibutyltin oxide (Bu₂SnO)

    • Anhydrous methanol or toluene

    • Benzyl bromide (BnBr)

    • Tetrabutylammonium iodide (TBAI) or Cesium fluoride (CsF) (as a catalyst)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure (General Outline):

    • A mixture of D-galactal (1.0 eq) and dibutyltin oxide (1.0 eq) in anhydrous methanol or toluene is heated at reflux with azeotropic removal of water (using a Dean-Stark apparatus if in toluene).

    • After formation of the stannylene acetal (typically a few hours), the solvent is removed under reduced pressure.

    • The residue is dissolved in anhydrous DMF, and a catalyst such as TBAI (1.0 eq) or CsF (1.0 eq) is added.

    • Benzyl bromide (1.1 eq per hydroxyl group to be benzylated) is added dropwise at 0 °C.

    • The reaction is stirred at room temperature until TLC analysis shows the desired product formation. The regioselectivity can be influenced by reaction time and temperature.

    • The reaction is quenched with methanol and the solvent is removed under reduced pressure.

    • The residue is purified by silica gel column chromatography to separate the different benzylated isomers.

Conclusion: Enabling the Synthesis of Complex Glycans

The strategic manipulation of protecting groups on the this compound scaffold is a powerful tool in the hands of the synthetic chemist. The protocols and strategies outlined in this guide provide a framework for the rational design and execution of complex oligosaccharide syntheses. By understanding the principles of regioselectivity and orthogonality, researchers can unlock the full potential of this versatile building block to create novel glycans for applications in drug discovery, diagnostics, and materials science. The ability to selectively expose specific hydroxyl groups on the galactal ring is the first and most critical step in the journey towards the total synthesis of biologically active glycoconjugates.

References

  • Pierwocha, A. W., & Walczak, K. (2008). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides.
  • Google Patents. (2008). Process for the preparation of 3,6-di-O-acetyl-D-glycals.
  • IJNRD. (2023). The synthesis of medicinally important pharma molecules from carbohydrates building blocks. Retrieved from [Link]

Sources

Application Notes and Protocols: Deacetylation Methods for 3,4,6-Tri-O-acetyl-D-galactal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Deacetylation in Glycochemistry

3,4,6-Tri-O-acetyl-D-galactal is a pivotal intermediate in carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide array of complex oligosaccharides and glycoconjugates.[1] The acetyl protecting groups at the C3, C4, and C6 positions offer stability during various synthetic transformations. However, the selective or complete removal of these acetyl groups, a process known as deacetylation, is a crucial step to unveil the hydroxyl groups for subsequent glycosylation reactions or to yield the final target molecule.[1]

The choice of deacetylation method is paramount, as it can significantly impact the yield, purity, and structural integrity of the final product. Harsh conditions can lead to undesired side reactions, such as anomerization or degradation of other sensitive functional groups within the molecule.[2] This guide provides a detailed overview of the most common and effective deacetylation methods for this compound derivatives, offering insights into the underlying mechanisms and providing step-by-step protocols for their successful implementation in a research and development setting.

Method 1: Zemplén Deacetylation - The Classic Approach

Zemplén deacetylation is arguably the most widely used method for the de-O-acetylation of carbohydrates due to its mild, catalytic nature and generally high yields.[3][4] The reaction involves treating the acetylated sugar with a catalytic amount of sodium methoxide in methanol.[3][4] This process is technically a transesterification, where the acetyl groups are transferred from the sugar to methanol, forming methyl acetate.[4]

Causality Behind Experimental Choices:
  • Catalytic Sodium Methoxide: The use of a catalytic amount of base is a key advantage, minimizing the risk of base-induced degradation of the sugar backbone.[4] The methoxide ion is a potent nucleophile that initiates the transesterification process.

  • Methanol as Solvent: Methanol serves as both the solvent and the acetyl group acceptor. While anhydrous methanol is often specified in protocols, reagent-grade methanol can also be effective, though a slightly larger amount of sodium methoxide may be needed to compensate for any water present.[5]

  • Neutralization: After the reaction is complete, the basic catalyst is neutralized. This is typically achieved by adding an acidic ion-exchange resin, which can be easily filtered off, simplifying the work-up procedure.[3]

Experimental Protocol: Zemplén Deacetylation

Materials:

  • This compound derivative

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M or 25 wt%)

  • Acidic ion-exchange resin (e.g., Amberlite IR-120 H+)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol)

Procedure:

  • Dissolve the this compound derivative (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add a catalytic amount of sodium methoxide solution (typically 0.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and monitor the progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, add the acidic ion-exchange resin to the mixture and stir until the pH becomes neutral (check with pH paper).

  • Filter the resin and wash it thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the deacetylated D-galactal derivative.

Method 2: Base-Catalyzed Saponification

While Zemplén deacetylation is a form of base-catalyzed transesterification, direct saponification using other bases is also a viable method. Reagents like potassium carbonate in methanol or aqueous solutions of sodium hydroxide can effectively remove acetyl groups.[6] Recent studies have even shown that sodium hydroxide in methanol can be as effective as sodium methoxide, challenging the long-held uniqueness of the Zemplén conditions.[7][8][9]

Causality Behind Experimental Choices:
  • Potassium Carbonate (K₂CO₃): This is a milder inorganic base that can be used in a slurry with methanol. Its lower basicity compared to sodium methoxide can be advantageous for substrates sensitive to strong bases.

  • Aqueous Base: While effective, the use of aqueous bases like NaOH or KOH requires stoichiometric amounts and can sometimes lead to competing hydrolysis of other functional groups if not carefully controlled. The presence of water can also complicate the work-up procedure.

Experimental Protocol: Deacetylation with Potassium Carbonate

Materials:

  • This compound derivative

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the this compound derivative (1.0 equivalent) in methanol (10-20 mL per mmol of substrate).

  • Add potassium carbonate (2.0-3.0 equivalents) to the solution.

  • Stir the suspension at room temperature and monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography if necessary.

Method 3: Enzymatic Deacetylation - The "Green" Alternative

Enzymatic deacetylation offers a highly selective and environmentally friendly approach to removing acetyl groups.[2] Lipases and esterases are commonly employed for this purpose, operating under mild conditions (neutral pH and room temperature) which preserves sensitive functional groups.[2][10] This method can also offer regioselectivity, allowing for the deprotection of specific hydroxyl groups.[10][11]

Causality Behind Experimental Choices:
  • Enzyme Selection: The choice of enzyme is critical for the desired outcome. For instance, Candida antarctica lipase B (CAL-B) is known for its broad substrate specificity and can be used for complete deacetylation.[12] Other lipases, such as those from Aspergillus niger or porcine pancreas, may exhibit different regioselectivities.[10]

  • Reaction Medium: Enzymatic deacetylations are typically performed in aqueous buffer systems, sometimes with a co-solvent like DMF to aid in substrate solubility.[10]

  • Immobilization: Using immobilized enzymes can simplify the work-up, as the enzyme can be easily recovered by filtration and potentially reused.[11]

Experimental Protocol: Enzymatic Deacetylation using Lipase

Materials:

  • This compound derivative

  • Lipase (e.g., from Candida antarctica or Aspergillus niger)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., N,N-dimethylformamide - DMF, if needed for solubility)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • Dissolve the this compound derivative in a minimal amount of an organic co-solvent if necessary, and then add it to the phosphate buffer.

  • Add the lipase (the amount will depend on the specific activity of the enzyme, but a starting point is often a significant weight percentage relative to the substrate).

  • Stir the mixture at a controlled temperature (typically between 25-45 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Once the desired level of deacetylation is achieved, quench the reaction by filtering off the enzyme through a pad of Celite®.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product using silica gel column chromatography.

Data Presentation: Comparison of Deacetylation Methods
MethodReagentsConditionsTypical YieldsAdvantagesDisadvantages
Zemplén Deacetylation Catalytic NaOMe in MeOH0 °C to RT>90%[4]Mild, catalytic, high yielding, clean reactionRequires anhydrous solvent for optimal results, potential for side reactions with very sensitive substrates
Base-Catalyzed Saponification K₂CO₃ in MeOHRoom Temperature80-95%Milder than NaOMe, readily available reagentsCan be slower, may require stoichiometric base
Enzymatic Deacetylation Lipase/Esterase in buffer25-45 °C, neutral pHVariable, can be >80%Highly selective, mild conditions, "green"Can be slow, enzyme cost and availability, potential for incomplete conversion
Visualization of Deacetylation Workflow
General Workflow for Deacetylation of this compound

Deacetylation_Workflow cluster_start Starting Material cluster_reaction Deacetylation Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start This compound Derivative Reaction Dissolution in Solvent Start->Reaction Reagent Addition of Deacetylating Agent (e.g., NaOMe, K2CO3, Lipase) Reaction->Reagent Monitoring Reaction Monitoring (TLC/HPLC) Reagent->Monitoring Quench Quenching / Neutralization Monitoring->Quench Extraction Extraction / Filtration Quench->Extraction Drying Drying and Concentration Extraction->Drying Purify Column Chromatography Drying->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: General experimental workflow for the deacetylation of galactal derivatives.

Chemical Transformation in Zemplén Deacetylation

Zemplen_Mechanism Galactal R-OAc (Acetylated Galactal) Deacetylated R-OH (Deacetylated Galactal) Galactal->Deacetylated Transesterification Methoxide MeO⁻ MethylAcetate MeOAc (Methyl Acetate) Methoxide->MethylAcetate Acetyl Transfer

Caption: Simplified representation of the Zemplén deacetylation reaction.

References
  • Imamura, A. (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. [Link]

  • Kumar, V., et al. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. RSC Advances, 11(34), 20835-20847. [Link]

  • Fernandez-Lorente, G., et al. (1999). Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. Bioorganic & Medicinal Chemistry Letters, 9(4), 633-636. [Link]

  • Hennen, W. J., et al. (1988). Enzymes in carbohydrate synthesis: Lipase-catalyzed selective acylation and deacylation of furanose and pyranose derivatives. The Journal of Organic Chemistry, 53(21), 4939-4945. [Link]

  • Ren, B., et al. (2014). Zemplén transesterification: a name reaction that has misled us for 90 years. Green Chemistry, 16(1), 131-134. [Link]

  • Chemistry Online. (2023). Zemplén deacetylation. [Link]

  • Ren, B., et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. [Link]

  • Kovacs, L., et al. (2019). Interplay of Monosaccharide Configurations on the Deacetylation with Candida antarctica Lipase-B. Molecules, 24(17), 3099. [Link]

  • Ren, B., et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. [Link]

  • Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. [Link]

Sources

synthesis of GalNAc building blocks from triacetylgalactal

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: High-Yield Synthesis of Versatile N-Acetylgalactosamine (GalNAc) Building Blocks from Triacetylgalactal

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals in Glycoscience and Bioconjugate Chemistry.

Executive Summary: The Critical Role of GalNAc in Modern Therapeutics

N-acetylgalactosamine (GalNAc) has emerged as a cornerstone of targeted drug delivery, particularly for oligonucleotide and peptide-based therapeutics.[1][2][3] Its high affinity for the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes, makes it an exceptional targeting ligand for liver-specific therapies.[2][4] By conjugating therapeutic payloads to GalNAc clusters, researchers can achieve rapid hepatic uptake, enhanced efficacy, and a significant reduction in systemic toxicity and off-target effects.[3][5] This targeted approach has revolutionized the treatment of various liver-related diseases and is a key technology behind several recently approved siRNA therapeutics.[3]

Glycosylation, the attachment of sugar moieties like GalNAc, is a critical quality attribute that profoundly influences the stability, safety, and efficacy of therapeutic proteins and other biologics.[6][7] Therefore, access to pure, well-defined GalNAc building blocks is a fundamental prerequisite for advancing this field. This guide provides a detailed, field-proven protocol for the synthesis of versatile 2-azido-2-deoxy GalNAc donors starting from the readily available precursor, 3,4,6-tri-O-acetyl-D-galactal (triacetylgalactal). The 2-azido group serves as a masked amine, which is crucial for achieving high α-selectivity in subsequent glycosylation reactions due to its non-participating nature, before being efficiently converted to the desired N-acetyl group in the final stages.[8][9]

Synthetic Strategy: A Two-Stage Approach to a Versatile Glycosyl Donor

The conversion of triacetylgalactal into a reactive GalNAc building block is a robust two-stage process. The core objective is to introduce a nitrogen functionality at the C-2 position of the glycal with specific stereochemistry and then convert the resulting intermediate into a stable yet reactive glycosyl donor suitable for conjugation chemistry.

Stage 1: Azidonitration of the Glycal Double Bond. This is the key strategic step. We employ the Lemieux-Ratcliffe azidonitration reaction, which regioselectively installs an azide group at C-2 and a nitrate ester at the anomeric C-1 position.[10][11][12] This reaction is advantageous because the azido group is relatively small and non-participating, which helps favor the formation of the thermodynamically preferred α-glycosides in subsequent steps—a common requirement for biologically active glycoconjugates.[8]

Stage 2: Conversion to a Stable Glycosyl Donor. The anomeric nitrate formed in Stage 1 is not ideal for direct glycosylation. It is therefore converted into a more stable and versatile leaving group, such as a glycosyl chloride or bromide. These glycosyl halides are excellent substrates for a wide range of glycosylation reactions, allowing for the conjugation of the GalNAc unit to amino acids, peptides, or linkers for oligonucleotide synthesis.

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A This compound (Starting Material) B 2-Azido-2-deoxy-1-O-nitro-D-galactopyranosyl Acetate (Intermediate) A->B Stage 1: Azidonitration C 2-Azido-2-deoxy-α-D-galactopyranosyl Chloride (Versatile Glycosyl Donor) B->C Stage 2: Anomeric Conversion D Glycosylated Product (e.g., Glycoamino Acid) C->D Application: Glycosylation

Caption: High-level overview of the synthetic pathway.

Core Protocol I: Azidonitration of Triacetylgalactal

This protocol is based on the classic Lemieux-Ratcliffe reaction, adapted for modern laboratory practice.[10][11] The reaction utilizes ceric ammonium nitrate (CAN) as an oxidant to activate the glycal, enabling a regio- and stereoselective addition of an azide radical and a nitrate ligand across the double bond.

Causality Behind Experimental Choices:

  • Reagents: Sodium azide (NaN₃) is the nitrogen source. CAN is the single-electron oxidant that initiates the radical reaction.

  • Solvent: Acetonitrile is the solvent of choice due to its ability to dissolve both the organic substrate and the inorganic salts, and its relative stability under the oxidative conditions.

  • Temperature: The reaction is initiated at a low temperature (-20°C to -15°C) to control the reaction rate and improve the stereoselectivity. Allowing the reaction to warm slowly to room temperature ensures completion.

  • Safety: Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Ceric ammonium nitrate is a strong oxidant. Always handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contact with acids or metals.

Experimental Details
Reagent/ParameterQuantity (for 10g scale)Molar Eq.Notes
Triacetylgalactal10.0 g1.0Ensure starting material is dry and pure.
Ceric Ammonium Nitrate (CAN)40.2 g2.0A 2:1 molar ratio of CAN to glycal is crucial for driving the reaction.
Sodium Azide (NaN₃)4.76 g2.0Use a slight excess to ensure complete azide addition.
Acetonitrile (Dry)200 mL-Use anhydrous grade solvent to prevent side reactions.
Reaction Conditions
Initial Temperature-20 °C to -15 °C-Critical for selectivity. Use an acetone/dry ice bath.
Reaction Time2-3 hours-Monitor closely by TLC.
Work-upAqueous Quench / Extraction-Neutralizes the reaction and removes inorganic salts.
Step-by-Step Methodology
  • Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add triacetylgalactal (10.0 g, 36.7 mmol) and dry acetonitrile (200 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to -20 °C using an acetone/dry ice bath.

  • Reagent Addition: In a separate flask, suspend sodium azide (4.76 g, 73.4 mmol) and ceric ammonium nitrate (40.2 g, 73.4 mmol) in the cooled solution. Note: The addition can be done in portions to manage the initial exotherm.

  • Reaction: Stir the resulting orange-colored slurry vigorously at -20 °C for 30 minutes, then allow it to warm slowly to 0 °C over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be fully consumed.

  • Quenching & Work-up: Pour the reaction mixture into a separatory funnel containing ice-cold water (200 mL) and diethyl ether (200 mL). Shake vigorously. The aqueous layer will be yellow.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude syrup.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to separate the different anomers. The reaction typically yields a mixture of 2-azido-1-nitrate products, with the β-galacto isomer being the major product.[10][11][12]

Core Protocol II: Conversion to the Glycosyl Chloride Donor

The 2-azido-1-nitrate intermediate is now converted to a more stable and synthetically useful 2-azido-2-deoxy-α-D-galactopyranosyl chloride. This glycosyl halide is an excellent building block for α-selective glycosylations.

Causality Behind Experimental Choices:

  • Reagent: Titanium(IV) chloride (TiCl₄) is a powerful Lewis acid that readily facilitates the displacement of the anomeric nitrate with a chloride ion. Using a chloride source like tetraethylammonium chloride can also be effective and is sometimes easier to handle.

  • Anomeric Control: The reaction conditions are chosen to favor the formation of the thermodynamically more stable α-chloride, which is a key precursor for α-glycosidic linkages.

Experimental Details
Reagent/ParameterQuantity (for 5g scale)Molar Eq.Notes
Azidonitrate Intermediate5.0 g1.0Use the purified mixture of anomers from Protocol I.
Titanium(IV) Chloride (TiCl₄)1.5 mL (1.1 eq)1.1Handle in a fume hood; reacts violently with water.
Dichloromethane (DCM, Dry)50 mL-Use anhydrous grade solvent.
Reaction Conditions
Temperature0 °C to Room Temp-Controlled addition is key.
Reaction Time1 hour-Reaction is typically rapid.
Work-upAqueous Quench / Extraction-Removes the titanium salts.
Step-by-Step Methodology
  • Setup: Dissolve the azidonitrate intermediate (5.0 g, 13.3 mmol) in anhydrous dichloromethane (50 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add titanium(IV) chloride (1.5 mL, 14.6 mmol) dropwise via syringe. The solution will turn a dark color.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a flask containing ice-cold saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product is often pure enough for the next step, but can be further purified by flash chromatography if necessary to yield the target 2-azido-3,4,6-tri-O-acetyl-2-deoxy-α-D-galactopyranosyl chloride as a stable white solid.

G cluster_1 Experimental Protocol Workflow start Dissolve Reactants in Anhydrous Solvent cool Cool to Reaction Temperature start->cool add Add Reagents (e.g., CAN/NaN3 or TiCl4) cool->add react Stir and Monitor Reaction via TLC add->react quench Quench Reaction (Aqueous Work-up) react->quench extract Extract Product with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify

Caption: A generalized workflow for the synthesis protocols.

Alternative Methodologies & Considerations

While azidonitration is a classic and effective method, concerns over the use of sodium azide and the sometimes cumbersome purification have led to the development of alternatives.

  • Azidophenylselenylation: This method, reported by the Nifantiev group, offers a high-yielding and reliable alternative that avoids the use of sodium azide in the initial step.[9] The reaction of triacetylgalactal with azidophenylselenyl chloride generates a 2-azido-1-seleno-glycoside, which is an excellent glycosyl donor in its own right.[13] This approach can offer improved safety and scalability.

References

  • Delobel, F., et al. (2021).
  • Wang, J., et al. (2023). Glycosylation Shapes the Efficacy and Safety of Diverse Protein, Gene and Cell Therapies. ACS Central Science.
  • Sewald, N., et al. (2021). Azidochlorination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols (GlycoPODv2).
  • GlycoDepot. (2025). What Is GalNAc? Structure, Role & Use. GlycoDepot.
  • Li, H., et al. (2022).
  • Delobel, F. (2021). Glycosylation of Therapeutic Proteins: A Critical Quality Attribute.
  • Polaris Peptides. The Role of Glycosylation in Enhancing Peptide Stability and Function. Polaris Peptides.
  • GenCefe Biotech. RNA Synthesis & Modifications—GalNAc and small nucleic acid drug delivery. GenCefe.
  • Fan, L., et al. (2021). 4,6-Di-O-Benzylidenyl group-directed preparation of 2-deoxy-2-azido-α-d-galactopyranosides promoted by 3-O-TBDPS. PubMed.
  • Amerigo Scientific. GalNAc Conjugates: Revolutionizing Targeted Drug Delivery. Amerigo Scientific.
  • Pistor, O., et al. (2017).
  • Li, W., et al. (2022).
  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Semantic Scholar.
  • LGC Biosearch Technologies. (2022). GalNAc: Targeting Liver with Oligonucleotide Therapeutics. The BiosearchTech Blog.
  • Lemieux, R. U. (1979). (Open Access) The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry.
  • WuXi AppTec. (2023). Delivery Systems of siRNA Drugs and Their Effects on the Pharmacokinetic Profile. WuXi AppTec.
  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal.
  • Nifantiev, N. E., et al. Phenyl 2-azido-2-deoxy-1-selenogalactosides: a single type of glycosyl donor for the highly stereoselective synthesis of α- and β-2-azido-2-deoxy-D-galactopyranosides.

Sources

Application Note: A Strategic Approach to Tn Antigen Synthesis Utilizing 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the chemical synthesis of the tumor-associated Tn antigen (GalNAcα1-O-Ser/Thr). We explore a robust and efficient pathway starting from the versatile glycal building block, 3,4,6-tri-O-acetyl-D-galactal. The protocols herein are grounded in established chemical principles, emphasizing the causal logic behind procedural steps, from the critical C2-functionalization of the glycal to the stereoselective glycosylation and final deprotection. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required for the reliable production of Tn antigen building blocks for applications in cancer immunotherapy, diagnostics, and glycobiology research.

The Strategic Imperative: Targeting the Tn Antigen

The Tn antigen, defined by the simple structure of an α-linked N-acetyl-D-galactosamine (GalNAc) to a serine or threonine residue (GalNAcα1-O-Ser/Thr), is a hallmark of aberrant glycosylation in malignant cells.[1][2] While rare in healthy tissues, it is overexpressed in approximately 90% of carcinomas, including breast, colon, and prostate cancers.[1] This differential expression makes the Tn antigen a prime target for the development of cancer vaccines and immunotherapies.[3][4]

The chemical synthesis of Tn antigen building blocks is therefore not merely an academic exercise but a critical step in the drug development pipeline.[5] A successful synthesis must be reproducible, scalable, and, most importantly, stereoselective, as the biological activity is contingent on the precise α-anomeric linkage. This guide focuses on a field-proven strategy that leverages this compound, a versatile and commercially available starting material.

The Keystone: Why this compound?

The choice of starting material is foundational to any synthetic strategy. This compound is an ideal precursor for several key reasons.

  • Inherent Reactivity: As a glycal, it possesses an electron-rich double bond between C1 and C2.[6] This double bond is highly susceptible to electrophilic addition reactions, providing a direct route to introduce functionality at the C2 position—a critical step for building the GalNAc structure.[7][8]

  • Versatility: The functionalization of the double bond allows for the preparation of a wide range of glycosyl donors, making it a versatile building block for synthesizing various oligosaccharides.

  • Stereochemical Control: The glycal structure provides a platform from which the stereochemistry at C1 and C2 can be meticulously controlled, which is paramount for achieving the desired α-glycosidic linkage of the Tn antigen.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 4098-06-0
Molecular Formula C₁₂H₁₆O₇
Molecular Weight 272.25 g/mol
Appearance White to off-white solid
Melting Point ~36 °C
Storage 2°C - 8°C, keep dry

The Synthetic Blueprint: From Glycal to Glyco-amino Acid

The overall synthetic strategy is a multi-step process designed to logically construct the target molecule. The pathway hinges on three core transformations:

  • C2-Azido Functionalization: Introduction of a non-participating azido group at the C2 position of the galactal.

  • α-Selective Glycosylation: Coupling the resulting 2-azido galactosyl donor with a protected serine acceptor.

  • Final Elaboration: Conversion of the azido group to an N-acetyl group and global deprotection.

G cluster_0 PART 1: Donor Synthesis cluster_1 PART 2: Glycosylation cluster_2 PART 3: Final Elaboration A This compound B 2-Azido-3,4,6-tri-O-acetyl- 2-deoxy-D-galactopyranosyl Chloride A->B Azidochlorination D Protected Tn Antigen Conjugate (α-linked 2-azido galactosyl serine) B->D C Protected Serine Acceptor (e.g., Fmoc-Ser-OBn) C->D E Protected Tn Antigen (GalNAc-α-O-Ser) D->E 1. Azide Reduction 2. N-Acetylation F Final Tn Antigen Building Block E->F Global Deprotection

Caption: Overall synthetic workflow from galactal to the Tn antigen.

Protocol I: Synthesis of the 2-Azido Glycosyl Donor

The first critical step is the introduction of nitrogen functionality at C2. A direct N-acetylation is not feasible as an N-acetyl group at C2 would act as a "participating group" during glycosylation, leading exclusively to the undesired β-anomer. The solution is to install a "non-participating" group, with the azido (N₃) group being the premier choice.[9] It is small, electron-withdrawing, and can be converted to the required N-acetyl group late in the synthesis.

While the classic Lemieux azidonitration has been widely used, modern protocols often favor a more direct azidochlorination, which can be more efficient and reproducible.[10][11][12]

G cluster_reactants Reactants cluster_product Product Galactal This compound Product 2-Azido-3,4,6-tri-O-acetyl- 2-deoxy-D-galactopyranosyl Chloride Galactal->Product Electrophilic Addition Reagents FeCl₃·6H₂O NaN₃ 30% H₂O₂ in CH₃CN Reagents->Product

Caption: Key transformation: Azidochlorination of Tri-O-acetyl-D-galactal.

Detailed Protocol: Azidochlorination of this compound[14]

This protocol describes the preparation of 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

Materials:

  • This compound

  • Acetonitrile (CH₃CN), anhydrous

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.

  • 30% Hydrogen peroxide (H₂O₂)

  • Ethyl acetate, Dichloromethane, Water, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -30°C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Reagent Addition: To the cooled solution, add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq) sequentially. The order of addition can be critical.

  • Reaction Monitoring: Stir the reaction mixture vigorously at -30°C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC), typically using a solvent system like Toluene:Ethyl Acetate (4:1). The reaction is usually complete within 1-2 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. This yields the crude product.

  • Purification: The crude product is a mixture of anomers. Purify by flash column chromatography on silica gel to isolate the desired 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

Rationale: The combination of FeCl₃, NaN₃, and H₂O₂ generates an electrophilic azide species that attacks the glycal double bond. This proceeds via an electrophilic addition mechanism, installing the azido group at C2 and the chloride at the anomeric C1 position, yielding the glycosyl donor.[12]

Protocol II: Stereoselective α-Glycosylation

With the 2-azido glycosyl donor in hand, the next stage is the crucial glycosylation step. The goal is to form the α-glycosidic bond with a suitably protected serine or threonine acceptor. The non-participating nature of the C2-azido group is key to achieving this selectivity.

Table 2: Representative Glycosylation Parameters
Glycosyl DonorGlycosyl AcceptorPromoterSolventTypical Yield (α-anomer)Reference
2-azido-galactosyl chlorideN-Cbz-Ser-ORAg₂CO₃ / AgClO₄CH₂Cl₂Good to Excellent[9]
2-azido-galactosyl chlorideN-Fmoc-Ser-OBnAg₂CO₃ / AgClO₄CH₂Cl₂Good to Excellent[5]
2-azido-thiophenyl-galactosideN-Fmoc-Thr-OBnPh₂SO / Tf₂OCH₂Cl₂Excellent[9]

Causality of α-Selectivity: In the absence of a participating group at C2, the reaction does not proceed through a bridged intermediate (like an oxazolinium ion). Instead, an oxocarbenium ion intermediate is formed. The incoming alcohol (from serine/threonine) can attack from either the α or β face. However, the α-product is often favored due to the anomeric effect , where the thermodynamically more stable product is the one in which the anomeric substituent (the serine) is axial (α). This stability preference drives the stereochemical outcome of the reaction.

Detailed Protocol: Silver-Promoted Glycosylation of Fmoc-Ser-OBn

This protocol describes the coupling of the 2-azido glycosyl chloride with N-Fmoc-L-serine benzyl ester.

Materials:

  • 2-Azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride (1.0 eq)

  • N-Fmoc-L-serine benzyl ester (1.2-1.5 eq)

  • Silver carbonate (Ag₂CO₃)

  • Silver perchlorate (AgClO₄) - Caution: Potentially explosive.

  • Dichloromethane (DCM), anhydrous

  • Activated molecular sieves (4Å)

Procedure:

  • Setup: To a flame-dried flask containing activated 4Å molecular sieves, add the glycosyl donor, the serine acceptor, and anhydrous DCM under an inert atmosphere.

  • Stirring: Stir the mixture in the dark at room temperature for 30-60 minutes.

  • Promoter Addition: Add the promoters, silver carbonate (2.0 eq) and a catalytic amount of silver perchlorate (0.1 eq), to the mixture.

  • Reaction: Stir the reaction vigorously in the dark at room temperature. Monitor the reaction progress by TLC until the glycosyl donor is consumed.

  • Quenching & Filtration: Upon completion, quench the reaction by adding a few drops of pyridine. Dilute with DCM and filter the mixture through a pad of Celite® to remove the silver salts.

  • Work-up: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude glycopeptide by flash column chromatography on silica gel.

Protocol III: Final Elaboration to the Tn Antigen Building Block

The final steps involve converting the installed functionalities into those present in the native Tn antigen and removing the protecting groups. This is typically a two-stage process.

G A Protected Tn (Azido form) B Intermediate (Amino form) A->B Azide Reduction (e.g., H₂S, PPh₃/H₂O) C Protected Tn (N-Acetyl form) B->C N-Acetylation (Ac₂O, Pyridine) D Final Tn Antigen (Deprotected) C->D Deprotection (e.g., Zemplén, Hydrogenolysis)

Caption: Workflow for the final conversion and deprotection steps.

Detailed Protocol: Deprotection and N-Acetylation

Stage 1: Azide Reduction and N-Acetylation

  • Reduction: Dissolve the purified azido-glycopeptide from the previous step in a solvent mixture like pyridine/water. Bubble hydrogen sulfide (H₂S) gas through the solution or use a chemical reductant like triphenylphosphine (PPh₃) followed by water. This reduces the azide to a primary amine.

  • N-Acetylation: Directly to the crude amine solution, add acetic anhydride (Ac₂O). The reaction is typically fast and results in the formation of the N-acetyl group.

  • Purification: After work-up, purify the N-acetylated product by column chromatography.

Stage 2: Global Deprotection

  • O-Deacetylation (Zemplén conditions): Dissolve the N-acetylated product in dry methanol. Add a catalytic amount of sodium methoxide (NaOMe) solution. Monitor by TLC. Once complete, neutralize the reaction with an acid resin (e.g., Amberlite® IR120 H⁺).

  • Fmoc and Benzyl Deprotection:

    • The Fmoc group is removed by treatment with a solution of piperidine in DMF.

    • The benzyl ester is removed by catalytic hydrogenation (e.g., H₂, Pd/C).

  • Final Purification: The final deprotected Tn antigen is typically purified by reverse-phase HPLC or size-exclusion chromatography.

Conclusion and Outlook

The synthetic route starting from this compound represents a powerful and reliable method for accessing the biologically crucial Tn antigen. The strategy's success lies in the logical application of fundamental carbohydrate chemistry principles: leveraging the glycal's reactivity for C2 functionalization and exploiting the non-participating nature of the 2-azido group to enforce the desired α-stereoselectivity during glycosylation. The protocols detailed here provide a validated framework for researchers to produce high-purity Tn antigen building blocks, paving the way for further investigation into Tn-based cancer diagnostics and therapeutics.

References

  • Brooks, C. L. (n.d.). The Tn Antigen—Structural Simplicity and Biological Complexity. PMC - PubMed Central. Retrieved from [Link]

  • Nakada, H., Inoue, M., Numata, Y., Tanaka, N., Funakoshi, I., Fukui, S., & Yamashina, I. (1993). Synthetic carbohydrate vaccines: synthesis and immunogenicity of Tn antigen conjugates. The Journal of biological chemistry, 268(31), 23494–23499. Retrieved from [Link]

  • Calvo, M. B., et al. (2020). Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue. Chemical Science, 11(36), 9866–9877. Retrieved from [Link]

  • Xu, P., et al. (2025). Revised efficient and reproducible synthesis of an Fmoc-protected Tn antigen. New Journal of Chemistry. Retrieved from [Link]

  • Griesbeck, A. G., & Maptue, N. R. (2022). Addition of Heteroatom Radicals to endo-Glycals. Chemistry, 4(2), 369-381. Retrieved from [Link]

  • ResearchGate. (n.d.). Key previous syntheses of Tn building blocks for Fmoc protected SPPS. Retrieved from [Link]

  • Paulsen, H., & Paal, M. (1983). Synthesis of the T-antigen trisaccharide... Carbohydrate Research, 113(2), 203-218. Retrieved from [Link]

  • Kurfiřt, M., et al. (2021). Development of α-Selective Glycosylation for the Synthesis of Deoxyfluorinated TN Antigen Analogues. The Journal of Organic Chemistry, 86(7), 5073–5090. Retrieved from [Link]

  • Liberek, B., Smiatacz, Z., & Czerwicka-Giza, E. (1993). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Polish Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The azidonitration of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 6: Electrophilic Addition. Retrieved from [Link]

  • Wen, L., & Liu, X. (2022). Stereoselective Multigram-Scale Tn Antigen Synthesis via the Iron-Catalyzed Glycal 1,2-cis-Aminoglycosylation. Organic Letters, 24(20), 3711–3716. Retrieved from [Link]

  • Calvo, M. B., et al. (2020). Chemical synthesis and immunological evaluation of new generation multivalent anticancer vaccines based on a Tn antigen analogue. RSC Publishing. Retrieved from [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. Retrieved from [Link]

  • Lemieux, R. U. (1979). The azidonitration of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic addition. Retrieved from [Link]

  • Lemieux, R., & Ratcliffe, R. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry. Retrieved from [Link]

  • Crich, D. (2010). Probing the Influence of a 4,6-O-Acetal on the Reactivity of Galactopyranosyl Donors. NIH. Retrieved from [Link]

  • Julien, S., et al. (2015). Challenges in Antibody Development against Tn and Sialyl-Tn Antigens. PMC - PubMed Central. Retrieved from [Link]

  • Glycoscience Protocols. (2021). Azidochrolination reaction of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • Strous, G. J. (1979). Initial Glycosylation of Proteins With Acetylgalactosaminylserine Linkages. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of the T antigens. N-acetylgalactosamine (GalNAc; Tn...). Retrieved from [Link]

  • Save My Exams. (n.d.). Electrophilic Addition (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • Mukherjee, P., & Gendler, S. J. (2023). The (Sialyl) Tn antigen: Contributions to immunosuppression in gastrointestinal cancers. Frontiers in Oncology, 13. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 11.1.1 General mechanism of electrophilic addition. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Tn Antigen-Structural Simplicity and Biological Complexity. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]

  • Wikipedia. (n.d.). O-linked glycosylation. Retrieved from [Link]

  • Seepersaud, R., et al. (2020). O-acetylation controls the glycosylation of bacterial serine-rich repeat glycoproteins. Journal of Biological Chemistry, 295(18), 6068-6080. Retrieved from [Link]

  • Strous, G. J. (1979). Initial glycosylation of proteins with acetylgalactosaminylserine linkages. PMC - NIH. Retrieved from [Link]

  • Melo-Braga, M. N., et al. (2015). Comprehensive Protocol to Simultaneously Study Protein Phosphorylation, Acetylation, and N-Linked Sialylated Glycosylation. Springer Nature Experiments. Retrieved from [Link]

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Application Notes & Protocols: Enzymatic Glycosylation with 3,4,6-Tri-O-acetyl-D-galactal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3,4,6-Tri-O-acetyl-D-galactal as a glycosyl donor in enzymatic glycosylation reactions. We delve into the underlying mechanisms, provide detailed, field-proven protocols for reaction setup, monitoring, and product purification, and discuss critical parameters for reaction optimization. This guide is designed to bridge theoretical knowledge with practical application, enabling the efficient synthesis of complex oligosaccharides and glycoconjugates.

Introduction: The Strategic Role of Glycal Donors in Enzymatic Synthesis

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to proteins, lipids, or other organic molecules, is a fundamental post-translational modification that governs a vast array of biological processes.[1][2] The resulting glycoconjugates are critical mediators of cell-cell recognition, immune response, and signal transduction.[3] Consequently, the ability to synthesize complex oligosaccharides with high precision is paramount for developing novel therapeutics, diagnostic tools, and research probes.

While chemical synthesis methods are powerful, they often require extensive use of protecting groups and can struggle with achieving specific stereoselectivity.[4][5] Enzymatic synthesis, utilizing glycosidases or glycosyltransferases, offers a highly specific and efficient alternative.[6][7][8] Glycals, such as this compound, are particularly valuable glycosyl donors in this context. Their endocyclic double bond provides a unique site for enzymatic activation, leading to the formation of 2-deoxy-2,3-unsaturated intermediates that can be further manipulated.[9][10] The acetyl protecting groups enhance solubility in organic co-solvents and can influence enzyme-substrate recognition, making this donor a versatile tool in the chemoenzymatic synthesis toolbox.[4]

This guide will focus on the use of β-galactosidases and their engineered variants (glycosynthases) for catalyzing the transfer of a galactose moiety from this compound to a suitable acceptor molecule.

Principle and Mechanism of Enzymatic Glycosylation with Glycals

The enzymatic glycosylation using a glycal donor like this compound is fundamentally a transglycosylation reaction.[11][12] The process is catalyzed by retaining glycosidases, which operate via a two-step, double-displacement mechanism.[12]

Step 1: Glycosyl-Enzyme Intermediate Formation The enzyme's catalytic nucleophile (typically a carboxylate residue, e.g., Glutamate or Aspartate) attacks the anomeric carbon (C1) of the glycal. Concurrently, the catalytic acid/base residue protonates the endocyclic oxygen, facilitating the opening of the pyranose ring and formation of a covalent glycosyl-enzyme intermediate.

Step 2: Glycosyl Transfer to Acceptor The acceptor molecule, possessing a nucleophilic hydroxyl group (-OH), enters the active site. The catalytic acid/base residue, now acting as a base, deprotonates the acceptor's hydroxyl group, activating it for nucleophilic attack on the anomeric carbon of the glycosyl-enzyme intermediate. This displaces the enzymatic nucleophile and forms the new glycosidic bond, releasing the final product.

The use of acetyl protecting groups is crucial; they prevent unwanted reactions at the C3, C4, and C6 hydroxyls and modulate the electronic properties of the glycal donor.[4][13]

Enzymatic Glycosylation Mechanism cluster_0 Step 1: Formation of Glycosyl-Enzyme Intermediate cluster_1 Step 2: Glycosyl Transfer Donor This compound Intermediate Covalent Glycosyl-Enzyme Intermediate Donor->Intermediate Attack at C1 Enzyme_Nucleophile Enzyme Active Site (e.g., β-Galactosidase with Nu:⁻) Enzyme_Nucleophile->Intermediate Covalent Bond Product Glycosylated Product (Gal-O-R) Intermediate->Product Nucleophilic Attack by Acceptor Acceptor Acceptor Molecule (R-OH) Acceptor->Product Released_Enzyme Regenerated Enzyme Product->Released_Enzyme Enzyme Release

Caption: Mechanism of β-galactosidase-catalyzed glycosylation.

Materials and Reagents

Equipment
  • Magnetic stirrer with heating capabilities

  • pH meter

  • Analytical balance

  • Reaction vials (e.g., 1.5 mL or 5 mL glass vials)

  • Thin-Layer Chromatography (TLC) tank and plates (Silica gel 60 F254)

  • UV lamp (254 nm)

  • Flash chromatography system

  • Rotary evaporator

  • High-resolution NMR spectrometer

  • Mass spectrometer (e.g., ESI-MS)

Reagents & Consumables
  • Glycosyl Donor: this compound

  • Enzyme: β-Galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans)[11][14]

  • Glycosyl Acceptor: e.g., Methyl α-D-glucopyranoside, p-Nitrophenyl β-D-galactopyranoside, or other hydroxyl-containing compounds.

  • Buffer: 0.1 M Sodium Acetate Buffer (pH 5.0 - 5.8, optimize for specific enzyme)[15] or Sodium Phosphate Buffer.[16]

  • Quenching Agent: Triethylamine (Et₃N) or saturated Sodium Bicarbonate (NaHCO₃) solution.

  • TLC Stains: Orcinol stain (for carbohydrates) or Hanessian's stain.

  • TLC Eluent: e.g., Ethyl acetate/Hexane mixture or Chloroform/Methanol mixture.

  • Column Chromatography Stationary Phase: Silica gel (230-400 mesh).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes (all HPLC grade).

Experimental Protocols

Protocol 1: General Enzymatic Glycosylation Reaction

This protocol describes a typical small-scale reaction. Amounts should be scaled as needed.

  • Acceptor & Donor Preparation: In a clean, dry 5 mL glass vial, dissolve the glycosyl acceptor (e.g., Methyl α-D-glucopyranoside, 1.0 equivalent) and this compound (1.5 equivalents) in the minimum required volume of an organic co-solvent if necessary (e.g., acetonitrile or DMSO, not exceeding 10-20% v/v), then add the appropriate reaction buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to make up the final reaction volume.

    • Causality Note: Using a slight excess of the glycal donor drives the reaction equilibrium towards product formation. The pH must be optimized for the specific β-galactosidase used to ensure maximum enzyme activity and stability.[11]

  • Enzyme Addition: Add the β-galactosidase solution (e.g., 2-5 mg/mL final concentration, activity units should be standardized) to the vial.

  • Incubation: Seal the vial and place it on a magnetic stirrer at a controlled temperature (e.g., 37°C).[15][17] Allow the reaction to proceed with gentle stirring for 4-24 hours.

  • Reaction Quenching: Stop the reaction by adding a few drops of triethylamine to raise the pH or by heating the mixture to 95°C for 5 minutes to denature the enzyme.

    • Causality Note: Quenching is critical to prevent further enzymatic activity, including potential product hydrolysis, which would reduce the final yield.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Spotting: At various time points (e.g., 0h, 2h, 4h, 8h, 24h), take a small aliquot (1-2 µL) of the reaction mixture and spot it onto a silica gel TLC plate. Also spot the starting materials (donor and acceptor) as references.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., 7:3 Ethyl Acetate/Hexane). The ideal system should provide good separation between the starting materials and the product (Rf values between 0.2 and 0.8).

  • Visualization: Dry the plate and visualize the spots under a UV lamp (254 nm). The acetylated galactal and product may be UV active. Subsequently, stain the plate using an orcinol solution and gentle heating to visualize all carbohydrate-containing spots.

    • Self-Validation: Successful reaction is indicated by the appearance of a new spot with an Rf value distinct from the starting materials and the gradual disappearance of the limiting reactant spot (usually the acceptor).

Protocol 3: Product Purification by Flash Column Chromatography
  • Sample Preparation: After quenching the reaction, evaporate the solvent under reduced pressure using a rotary evaporator. Re-dissolve the crude residue in a minimal amount of dichloromethane.

  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., Hexane).

  • Loading and Elution: Load the concentrated sample onto the top of the silica gel. Elute the column with a gradient of solvents (e.g., starting with 100% Hexane and gradually increasing the polarity by adding Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified glycosylated product.

Protocol 4: Product Characterization

To confirm the identity and purity of the synthesized product, the following analyses are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, including the stereochemistry of the newly formed glycosidic linkage.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the product.

Key Parameters and Optimization

The success and efficiency of the enzymatic glycosylation reaction depend on several critical factors.

ParameterRecommended RangeRationale & Expert Insights
Enzyme Source A. oryzae, B. circulans, etc.Different enzymes exhibit varying substrate specificities, pH optima, and thermal stabilities. B. circulans β-galactosidase is known for its high transglycosylation activity.[16]
pH 4.5 - 7.5Must be optimized for the specific enzyme. Suboptimal pH can lead to reduced activity or irreversible denaturation.
Temperature 25°C - 50°CHigher temperatures can increase reaction rates but may also lead to enzyme denaturation over time. A balance must be struck for optimal yield.[16]
Donor:Acceptor Ratio 1.2:1 to 3:1An excess of the donor can shift the equilibrium toward product formation, but too much can complicate purification.
Co-solvent 0 - 20% (v/v) Acetonitrile, DMSOImproves the solubility of hydrophobic substrates. However, high concentrations can denature the enzyme and reduce its activity.
Reaction Time 2 - 48 hoursMonitor by TLC to determine the point of maximum product accumulation before potential product hydrolysis becomes significant.[14]

Overall Experimental Workflow

The entire process, from initial setup to final characterization, follows a logical progression.

Experimental Workflow cluster_setup Phase 1: Reaction Setup cluster_monitoring Phase 2: Monitoring & Work-up cluster_analysis Phase 3: Purification & Analysis A 1. Prepare Buffer & Reagents B 2. Dissolve Donor & Acceptor A->B C 3. Add Enzyme & Incubate B->C D 4. Monitor via TLC C->D Time points E 5. Quench Reaction D->E Reaction Complete F 6. Concentrate Crude Product E->F G 7. Purify via Column Chromatography F->G H 8. Characterize (NMR, MS) G->H I Pure Product H->I

Caption: Workflow for enzymatic glycosylation and product isolation.

Conclusion

Enzymatic glycosylation using this compound is a powerful and highly specific method for synthesizing complex carbohydrates. By carefully selecting the enzyme and optimizing key reaction parameters such as pH, temperature, and substrate ratios, researchers can achieve high yields of desired glycoconjugates. The protocols and insights provided in this guide offer a robust framework for the successful application of this technique in academic research and industrial drug development.

References

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). MDPI. Retrieved from [Link]

  • Glycosylation: mechanisms, biological functions and clinical implications. (2024). PubMed Central. Retrieved from [Link]

  • A plausible mechanism for the activation of glycals. (n.d.). ResearchGate. Retrieved from [Link]

  • Endo-β-galactosidase digestion. (n.d.). JCGGDB. Retrieved from [Link]

  • Endo-β-galactosidase digestion. (2021). NCBI Bookshelf. Retrieved from [Link]

  • Protecting‐Group‐Controlled Enzymatic Glycosylation of Oligo‐N‐Acetyllactosamine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Nilsson, K. G. I. (1988). Enzymatic synthesis of oligosaccharides. Trends in Biotechnology. Retrieved from [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Rabelo, M. C., et al. (2006). Enzymatic synthesis of prebiotic oligosaccharides. Applied Biochemistry and Biotechnology. Retrieved from [Link]

  • Synthesis of Glycosides by Glycosynthases. (n.d.). PubMed Central. Retrieved from [Link]

  • Oligosaccharide Synthesis and Translational Innovation. (n.d.). PubMed Central. Retrieved from [Link]

  • Effects of Glycosylation on the Enzymatic Activity and Mechanisms of Proteases. (2016). PubMed Central. Retrieved from [Link]

  • Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? (n.d.). ACS Publications. Retrieved from [Link]

  • Activation of thioglycosides under mild alkylation conditions. (n.d.). PubMed Central. Retrieved from [Link]

  • Enzymatic Synthesis and Structural Characterization of Novel Trehalose-Based Oligosaccharides. (n.d.). PubMed Central. Retrieved from [Link]

  • Glycosylation and Acylation: Important Regulators of Immune Cell Fate Decisions. (2024). PubMed Central. Retrieved from [Link]

  • β-Galactosidase-Catalyzed Transglycosylation of Tyrosol: Substrates and Deep Eutectic Solvents Affecting Activity and Stability. (n.d.). MDPI. Retrieved from [Link]

  • Nickelaelectro-Catalyzed Glycosyl-Donor Activation Enabling α‑C‑Alkenyl Glycoside Assembly. (n.d.). PubMed Central. Retrieved from [Link]

  • What is the role of N-linked glycosylation in ER protein folding? (2018). YouTube. Retrieved from [Link]

  • Thioglycoside activation strategies. (n.d.). ResearchGate. Retrieved from [Link]

  • Honda, E., & Gin, D. Y. (2002). C2-hydroxyglycosylation with glycal donors. Probing the mechanism of sulfonium-mediated oxygen transfer to glycal enol ethers. Journal of the American Chemical Society. Retrieved from [Link]

  • Structure-Guided Design of d-Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. (2021). National Institutes of Health. Retrieved from [Link]

  • Enzymatic Synthesis of Oligosaccharide Analogues: Evaluation of UDP-Gal Analogues as Donors for Three Retaining α-Galactosyltransferases. (n.d.). ResearchGate. Retrieved from [Link]

  • Identification and characterization of protein glycosylation using specific endo- and exoglycosidases. (2011). PubMed. Retrieved from [Link]

  • Diversity in glycochemistry through metal-catalyzed reactions. (2021). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Purification and characterization of novel glycosidases from the bacterial genus Xanthomonas. (n.d.). PubMed. Retrieved from [Link]

  • Enhancing β-Galactosidase Performance for Galactooligosaccharides Preparation via Strategic Glucose Re-Tunneling. (n.d.). PubMed Central. Retrieved from [Link]

  • Purification and characterization of an incompletely glycosylated form of human chorionic gonadotropin from human placenta. (n.d.). PubMed. Retrieved from [Link]

  • Transglycosylation abilities of β-d-galactosidases from GH family 2. (n.d.). PubMed Central. Retrieved from [Link]

  • Glycosylation in mAb Therapeutic Products: Analytical Characterization and Impact of Process. (2016). LCGC International. Retrieved from [Link]

  • Transformations of carbohydrate derivatives enabled by photocatalysis and visible light photochemistry. (n.d.). PubMed Central. Retrieved from [Link]

  • Purification and characterization of N-glycosylation mutant mouse and human P-glycoproteins expressed in Pichia pastoris cells. (2001). PubMed. Retrieved from [Link]

  • (PDF) Structure-Guided Design of d -Galactal Derivatives with High Affinity and Selectivity for the Galectin-8 N-Terminal Domain. (2021). ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Ferrier Reaction with 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Ferrier reaction, specifically tailored for researchers utilizing 3,4,6-Tri-O-acetyl-D-galactal. This guide is designed to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you enhance the yield and stereoselectivity of your reactions. As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can not only follow protocols but also make informed decisions to overcome challenges in your synthesis of 2,3-unsaturated glycosides.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses common issues encountered during the Ferrier reaction with this compound in a question-and-answer format.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the Ferrier reaction using this compound can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Choice and Activity: The selection and handling of the Lewis acid catalyst are paramount. Many common Lewis acids are highly sensitive to moisture, which can lead to their deactivation and the formation of byproducts through competitive addition reactions.[1][2] For instance, FeCl3 is known to be hygroscopic, and its effectiveness can be significantly diminished if not handled under strictly anhydrous conditions.[3] It is advisable to use freshly opened or properly stored catalysts.

  • Reaction Conditions: The reaction is sensitive to temperature and solvent. The optimal conditions can vary depending on the specific nucleophile and catalyst used. It's often beneficial to start the reaction at a low temperature (e.g., -20 °C or 0 °C) and then allow it to warm to room temperature to control the initial rate and minimize side reactions.

  • Substrate Reactivity: It has been noted that acetylated galactal can be less reactive than its glucal counterpart.[2] This difference in reactivity may necessitate longer reaction times or slightly more forcing conditions. The anchimeric assistance from a trans-oriented 4-OAc group, present in glucal, is thought to facilitate the departure of the 3-OAc group, a phenomenon that is absent in galactal.[1][2]

  • Purity of Starting Materials: Ensure that your this compound and the nucleophile (alcohol, thiol, etc.) are pure and, most importantly, anhydrous. The presence of water can hydrolyze the Lewis acid and lead to undesired side reactions.[4]

To systematically address these issues, consider the following workflow:

TroubleshootingWorkflow start Low Yield Observed check_catalyst 1. Verify Catalyst Activity - Use freshly opened catalyst - Ensure anhydrous handling start->check_catalyst check_conditions 2. Optimize Reaction Conditions - Screen solvents (DCM, MeCN, Toluene) - Vary temperature profile check_catalyst->check_conditions If catalyst is active check_purity 3. Assess Starting Material Purity - Dry solvent and nucleophile - Check purity of galactal check_conditions->check_purity If conditions are optimized monitor_reaction 4. Monitor Reaction Progress - Use TLC to track consumption of starting material check_purity->monitor_reaction If materials are pure workup 5. Refine Work-up & Purification - Quench appropriately - Optimize chromatography monitor_reaction->workup If reaction proceeds success Improved Yield workup->success

Caption: A systematic workflow for troubleshooting low yields.

Question: How do I choose the most effective Lewis acid catalyst for this compound?

Answer: The choice of catalyst is crucial and depends on the nucleophile's reactivity and the desired stereoselectivity. While a wide range of Lewis acids can promote the Ferrier rearrangement, some have shown superior performance.[5][6][7]

  • Boron Trifluoride Etherate (BF₃·OEt₂): A classic and widely used catalyst that is effective for many nucleophiles.[6][7][8] However, it can be harsh and may not be suitable for acid-sensitive functional groups.

  • Iron(III) Chloride (FeCl₃): Found to be highly efficient, sometimes more so than BF₃·OEt₂.[1][2] It is crucial to use an anhydrous grade and handle it in a dry environment.

  • Metal Triflates (e.g., Cu(OTf)₂, Fe(OTf)₃, Y(OTf)₃, Sm(OTf)₃, Tm(OTf)₃, Gd(OTf)₃): These have emerged as powerful, user-friendly, and often more selective catalysts.[3][9] They can be used in catalytic amounts and often lead to high yields and excellent α-selectivity under mild conditions.[3][9]

CatalystTypical ConditionsYieldα:β RatioReference
BF₃·OEt₂ Isopropanol, DCM, RT, 24 hr95%-[8]
FeCl₃ Diosgenin, Et₂O:DCM (2:1)GoodPredominantly α[1][2]
SnCl₄ Methanol, DCM, -78 °C, 10 min83%86:14[8]
ZnCl₂ Ethanol, Toluene, RT, 30-60 min65-95%89:11[8]
Cu(OTf)₂ BnOH, MeCN, RT, 10 min98%7.3:1[9]
Gd(OTf)₃ BnOH, MeCN, 40 °C, 25 min92%α-only[9]
RuCl₃ Various alcohols, MeCN, RTGood to ExcellentPredominantly α[5]

Expert Insight: For substrates with sensitive functionalities, consider starting with metal triflates like Cu(OTf)₂ or Gd(OTf)₃ due to their high efficiency under mild conditions.[9] For simpler systems where cost is a factor, FeCl₃ is a robust choice, provided anhydrous conditions are maintained.[1][2]

Question: I'm observing significant byproduct formation. What are the likely side reactions and how can they be minimized?

Answer: Several side reactions can compete with the desired Ferrier rearrangement, leading to a complex product mixture and reduced yield.

  • Glycal Hydrolysis: If moisture is present, the glycal can be hydrolyzed, leading to the formation of undesired hemiacetals.[4][6][7]

    • Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere.

  • Electrophilic Addition: With protic acids, or Lewis acids in the presence of protic impurities, electrophilic addition across the double bond can occur, leading to 2-deoxyglycosides instead of the desired 2,3-unsaturated product.[1][2]

    • Solution: Strictly use Lewis acids rather than protic acids.[1][2] The use of a non-nucleophilic base (like proton sponge) in trace amounts can sometimes scavenge protons, but care must be taken as it can also interfere with the catalyst.

  • Rearrangement of the Nucleophile: In some cases, particularly with complex nucleophiles, the reaction conditions can induce undesired rearrangements.

    • Solution: Employ milder catalysts and lower reaction temperatures to minimize these pathways.

  • Aglycon Transfer: When using thioglycosides as nucleophiles, intermolecular aglycon transfer can be a competing reaction.[4]

    • Solution: This is less of a concern when using simple alcohols or thiols as nucleophiles but is something to be aware of in more complex systems.

SideReactions Galactal This compound + Nucleophile (NuH) LewisAcid Lewis Acid DesiredProduct Desired Product: 2,3-Unsaturated Glycoside LewisAcid->DesiredProduct Ferrier Pathway AdditionProduct Side Product: 2-Deoxyglycoside LewisAcid->AdditionProduct Electrophilic Addition (Protic Contamination) HydrolysisProduct Side Product: Hemiacetal LewisAcid->HydrolysisProduct Hydrolysis (Moisture) Moisture H₂O Moisture->LewisAcid ProticAcid H+ ProticAcid->LewisAcid

Caption: Competing reaction pathways in the Ferrier reaction.

Frequently Asked Questions (FAQs)

What is the mechanism of the Ferrier Reaction?

The Ferrier rearrangement proceeds through a well-established mechanism.[8][10]

  • Activation: A Lewis acid coordinates to the oxygen of the C3-acetate group, facilitating its departure as a leaving group.

  • Formation of Allyloxocarbenium Ion: The departure of the acetate group results in the formation of a delocalized, resonance-stabilized allyloxocarbenium ion.[8] This intermediate is key to the reaction's regioselectivity.

  • Nucleophilic Attack: A nucleophile (typically an alcohol) attacks the anomeric carbon (C1) of the allyloxocarbenium ion. This attack is often stereoselective, favoring the formation of the α-anomer due to steric and electronic effects.[9]

  • Product Formation: The final step is the formation of the 2,3-unsaturated glycoside with the double bond shifted from the 1,2-position to the 2,3-position.

FerrierMechanism cluster_step1 Step 1: Activation & Leaving Group Departure cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Glycal Galactal Derivative LA Lewis Acid (LA) Activated Activated Complex LA->Activated Coordination AllylCation Allyloxocarbenium Ion Activated->AllylCation Departure of C3-OAc NuH Nucleophile (NuH) ProductComplex Product-LA Complex AllylCation2->ProductComplex Attack at C1 FinalProduct 2,3-Unsaturated Glycoside ProductComplex2->FinalProduct Deprotonation/ Release of LA

Caption: Simplified mechanism of the Type I Ferrier Reaction.

How does the choice of solvent impact the reaction?

The solvent plays a critical role beyond just dissolving the reactants; it can influence reaction rates, yields, and stereoselectivity.[11][12]

  • Polarity: A solvent of appropriate polarity is needed to solvate the charged intermediate (allyloxocarbenium ion).

  • Coordinating vs. Non-coordinating:

    • Non-coordinating solvents like dichloromethane (DCM) and toluene are very common and generally give good results as they do not compete with the substrate for the Lewis acid.

    • Coordinating solvents like acetonitrile (MeCN) can sometimes be beneficial, potentially by modulating the activity of the Lewis acid. Several high-yielding procedures with metal triflates are reported in MeCN.[5][9] However, strongly coordinating solvents can also inhibit the catalyst.

  • Perfluorinated Solvents: Recent studies have shown that perfluorinated solvents like perfluoro-n-hexane can improve yields and stereocontrol, even with very low catalyst loadings, due to weak interactions that promote the desired reaction pathway.[13][14]

SolventTypical Use CaseNotesReference
Dichloromethane (DCM) General purpose, good for most Lewis acids.Non-coordinating, easy to remove.[1][2][8]
Acetonitrile (MeCN) Often used with metal triflate catalysts.Coordinating, can enhance selectivity.[5][9]
Toluene Alternative non-polar, non-coordinating solvent.Higher boiling point than DCM.[8]
Perfluoro-n-hexane Can enhance stereocontrol and yield.Biphasic system may ease purification.[13][14]

Optimized Experimental Protocol

This protocol provides a robust starting point for the Ferrier reaction of this compound with a generic alcohol nucleophile, aiming for high yield and α-selectivity.

Materials:

  • This compound (1.0 equiv)

  • Alcohol nucleophile (1.2-1.5 equiv)

  • Anhydrous Iron(III) Chloride (FeCl₃) or Copper(II) Triflate (Cu(OTf)₂) (10-20 mol%)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • Preparation: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of argon or nitrogen.

  • Addition of Reactants: To the flask, add this compound. Dissolve it in the chosen anhydrous solvent (e.g., DCM for FeCl₃, MeCN for Cu(OTf)₂).

  • Addition of Nucleophile: Add the alcohol nucleophile via syringe.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add the Lewis acid catalyst in one portion under a positive flow of inert gas. Note: If using a solid catalyst, it can be added quickly. If using a highly reactive catalyst, a solution of the catalyst may be added dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting glycal is consumed. Reaction times can vary from 10 minutes to several hours.[5][9]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium bicarbonate or a triethylamine/methanol mixture.

  • Work-up: Transfer the mixture to a separatory funnel. Dilute with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of hexane/ethyl acetate) to afford the pure 2,3-unsaturated glycoside.[5]

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The α/β ratio can be determined from the ¹H NMR spectrum.

References

  • Zhang, H., Guo, A., Ding, H., Xu, Y., Zhang, Y., Yang, D., & Liu, X.-W. (2024).
  • Wikipedia. (n.d.). Ferrier rearrangement. Retrieved from [Link]

  • Reddy, B. G., Madhusudhan, G., Vo, D.-V., & Kashyap, S. (2014). Synthesis of 2,3-Unsaturated Glycosides and Disaccharides via Ruthenium(III)
  • Kumar, A., Singh, B., & Kumar, S. (2006). Microwave-Enhanced Ferrier Reaction: A Facile Synthesis of 2,3-Unsaturated-O-Glycosides Under Solvent-Free Conditions.
  • Szychowski, J., Le, T. B., & Jarosz, S. (2021). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry, 86(22), 15993–16005.
  • Chem-Station. (2015). Ferrier Rearrangement. Retrieved from [Link]

  • Ferrier, R. J., & Zubkov, O. A. (2003). Transformation of Glycals into 2,3-Unsaturated Glycosyl Derivatives (Ferrier Rearrangement). Organic Reactions, 1-21.
  • Franconetti, A., & Poveda, A. (2016). Ferrier rearrangement: an update on recent developments.
  • Szychowski, J., Le, T. B., & Jarosz, S. (2021). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins.
  • Chen, J., Li, Z., Zhang, J., & Liu, B. (2022).
  • Wikipedia. (n.d.). Ferrier carbocyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Ferrier rearrangement reaction conditions. [Image]. Retrieved from [Link]

  • Zhang, H., et al. (2024). Electronic Supplementary Material (ESI) for Organic Chemistry Frontiers. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Optimization of reaction conditions. [Table]. Retrieved from [Link]

  • Ghosh, R., & Mal, S. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 923588.
  • Ghosh, R., & Mal, S. (2022).
  • Chen, J., Li, Z., Zhang, J., & Liu, B. (2022).
  • ResearchGate. (n.d.). Effect of catalyst amount on the yield and time of the reaction. [Table]. Retrieved from [Link]

  • Mathai, I. M. (n.d.). Role of solvent in chemical reactions. Indian Academy of Sciences.
  • Zhang, H., et al. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic Chemistry Frontiers (RSC Publishing).
  • Christensen, J. B., Schaffer, L., & Bols, M. (2015). Common side reactions of the glycosyl donor in chemical glycosylation.
  • ReAgent. (2020). What Is The Role Of A Solvent In A Chemical Reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Ferrier reaction of 3,4,6-tri-O-acetyl glycal to afford... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. Retrieved from [Link]

  • Ferrier, R. J., Overend, W. G., & Ryan, A. E. (1962). The reaction between 3,4,6-tri-O-acetyl-D-glucal and p-nitrophenol. Journal of the Chemical Society, 3667.
  • Somsák, L., & Nagy, V. (2003). Reactions of 1-C-acceptor-substituted glycals with nucleophiles under acid promoted (Ferrier-rearrangement) conditions.
  • International Journal of Novel Research and Development. (2023).

Sources

Technical Support Center: Azidonitration of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the azidonitration of 3,4,6-Tri-O-acetyl-D-galactal. This resource is designed for researchers, chemists, and drug development professionals who utilize this powerful transformation for the synthesis of 2-amino-2-deoxy-D-galactosamine precursors. The azidonitration of glycals, pioneered by Lemieux and Ratcliffe, is a cornerstone reaction for introducing a C-2 nitrogen functionality with high regioselectivity.[1][2] However, like many complex organic reactions, it is prone to the formation of specific side products that can complicate purification and reduce yields.

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the mechanistic origins of side products, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products of the azidonitration of this compound?

The reaction of this compound with ceric ammonium nitrate (CAN) and sodium azide in acetonitrile yields a mixture of 2-azido-1-nitrate addition products.[3][4] The primary products are diastereomers, with the galacto configuration being heavily favored. A significant side product resulting from the reaction conditions is also commonly observed.[1][5]

ProductConfigurationTypical Yield (%)
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-β-D-galactopyranosyl nitrateβ-galacto (1,2-trans)53%
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl nitrateα-galacto (1,2-cis)22%
3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-talopyranosyl nitrateα-talo (1,2-trans)8%
N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine (Side Product)α-galacto10%
Yields are based on the original report by Lemieux and Ratcliffe and may vary based on specific reaction conditions.[2]
Q2: What is the underlying mechanism of the azidonitration reaction?

The reaction is initiated by the oxidation of sodium azide by Ceric(IV) Ammonium Nitrate (CAN) to generate a highly reactive azide radical (•N₃).[6] This radical undergoes a stereoselective addition to the electron-rich double bond of the galactal, adding exclusively to the C-2 position.[1][6] This step forms a C-1 adduct radical, which is subsequently oxidized to a glycosyl cation or undergoes direct ligand transfer from the cerium complex to yield the final 2-azido-1-nitrate products.[6]

Q3: What governs the high stereoselectivity favoring the galacto over the talo configuration?

The remarkable stereoselectivity is a result of steric control during the azide radical addition. For this compound, the acetoxy group at the C-4 position is in a quasi-axial orientation. The addition of the azide radical from the axial face would lead to a prohibitive syn-diaxial interaction with this C-4 substituent.[2] Consequently, the radical preferentially adds from the equatorial face, establishing the desired galacto configuration where the new C-2 azido group is equatorial.[2] This results in a high ratio of galacto to talo products, reported to be as high as 11:1.[2]

Troubleshooting Guide: Isolating and Mitigating Side Products

Issue 1: A major side product (approx. 10% yield) with a high polarity is complicating my purification. NMR analysis suggests an N-acetyl group. What is this compound and how can it be minimized?

Answer:

Identification: This common side product is N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosylamine.[1][3][5]

Causality (The Ritter Reaction): This side product is not formed during the primary reaction but arises from a subsequent transformation involving the acetonitrile solvent. The intermediate glycosyl cation (or a species with significant carbocationic character at C-1) can be trapped by acetonitrile, acting as a nucleophile. This forms a nitrilium ion intermediate. During aqueous workup or exposure to moisture, this intermediate hydrolyzes to yield the observed N-acetylated amine.[2] This is a classic example of a Ritter-type reaction.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the acetonitrile is of high purity and anhydrous. While the reaction itself uses aqueous CAN solutions in some protocols, minimizing extraneous water is key.

  • Rapid, Cold Workup: Perform the aqueous workup quickly and at low temperatures (e.g., 0 °C) to reduce the rate of nitrilium ion hydrolysis.

  • Modified Quenching: Instead of quenching directly into a large volume of water, dilute the reaction mixture with a non-polar solvent like dichloromethane or ethyl acetate first. Then, wash rapidly with cold 10% aqueous sodium thiosulfate to remove excess cerium salts, followed by a quick water wash.[2]

  • Avoid Acidic Conditions: Do not allow the workup to become acidic, as this can accelerate the hydrolysis of the nitrilium intermediate.

Issue 2: The reaction is incomplete or stalls, leaving significant unreacted starting material.

Answer:

Causality:

  • Reagent Decomposition: A known competing reaction is the oxidation of azide ions by CAN to produce nitrogen gas (N₂).[2] This process consumes both reagents, and if it becomes dominant, it will leave insufficient oxidant to drive the azidonitration to completion. This side reaction is particularly problematic in solvents like N,N-dimethylacetamide but still occurs in acetonitrile.[2]

  • Reagent Quality: Ceric ammonium nitrate can degrade over time, especially if not stored in a dry environment. Sodium azide can also be of variable quality.

Solutions:

  • Use Sufficient Excess of Reagents: The original Lemieux protocol calls for an excess of both CAN and sodium azide to compensate for the loss due to N₂ formation.[2] Ensure you are using at least the stoichiometries reported in validated procedures.

  • Controlled Reagent Addition: Add the CAN solution portion-wise or slowly to the mixture of the galactal and sodium azide at a controlled temperature (e.g., -15 °C to 0 °C). This can help manage the rate of azide oxidation relative to the desired glycal addition.

  • Verify Reagent Activity: Use fresh, high-quality CAN. A vibrant orange color is indicative of active Ce(IV).

  • Monitor by TLC: Track the consumption of the starting galactal by Thin Layer Chromatography. If the reaction stalls, a small additional charge of CAN may be required, but be cautious of adding too much, which can lead to other degradation pathways.

Issue 3: I am struggling to separate the α- and β-anomers of the desired galacto-nitrate product.

Answer:

Causality: The α- and β-anomers are diastereomers with very similar polarity, making their separation by standard silica gel chromatography challenging. The β-anomer is typically produced in higher yield but often co-elutes with the α-anomer.[1][5]

Solutions:

  • High-Performance Chromatography: Utilize a high-resolution silica gel (e.g., 230-400 mesh) and an optimized solvent system. A shallow gradient of ethyl acetate in a non-polar solvent like hexanes or Skellysolve B is often effective.[2] Multiple columns may be necessary for baseline separation.

  • Anomerization to a Single, Crystalline Isomer: A highly effective strategy is to convert the mixture of anomers into a single, more easily purified isomer. The crude product mixture can be treated with lithium nitrate in acetonitrile.[2] This promotes anomerization, converting the β-nitrate (kinetic product) into the more thermodynamically stable α-nitrate (α-galacto), which is often crystalline and can be purified by recrystallization.[2] This simplifies purification by consolidating the desired product into a single, isolable form.

Visualizing the Reaction Pathways

The following diagrams illustrate the key mechanistic steps leading to the desired products and the primary side products.

reaction_mechanism Galactal This compound Adduct_Radical C-1 Adduct Radical Galactal->Adduct_Radical Radical Addition CAN_NaN3 CAN + NaN3 Azide_Radical Azide Radical (•N3) CAN_NaN3->Azide_Radical Oxidation Azide_Radical->Adduct_Radical Radical Addition Glycosyl_Cation Glycosyl Cation Adduct_Radical->Glycosyl_Cation Oxidation Alpha_Talo α-talo-azidonitrate (Side Product) Adduct_Radical->Alpha_Talo Minor Addition Pathway + Ox. Beta_Galacto β-galacto-azidonitrate (Major Product) Glycosyl_Cation->Beta_Galacto + NO3- Alpha_Galacto α-galacto-azidonitrate (Minor Product) Glycosyl_Cation->Alpha_Galacto + NO3- Nitrilium_Ion Nitrilium Ion Intermediate Glycosyl_Cation->Nitrilium_Ion + CH3CN (Solvent) (Ritter Reaction) N_Acetyl_Amine N-acetyl Amine (Side Product) Nitrilium_Ion->N_Acetyl_Amine + H2O (Workup)

Caption: Reaction mechanism for the azidonitration of D-galactal.

troubleshooting_workflow Start Problem Encountered: Poor Yield or Impure Product Problem_NAcetyl High Yield of Polar N-Acetylated Side Product? Start->Problem_NAcetyl Problem_Incomplete Incomplete Reaction? (Starting Material Remains) Start->Problem_Incomplete Problem_Separation Difficulty Separating α/β Anomers? Start->Problem_Separation Cause_Ritter Cause: Ritter reaction with acetonitrile solvent during workup. Problem_NAcetyl->Cause_Ritter Yes Cause_Reagents Cause: Reagent decomposition (CAN + NaN3 -> N2) or poor quality. Problem_Incomplete->Cause_Reagents Yes Cause_Polarity Cause: Anomers have very similar polarity. Problem_Separation->Cause_Polarity Yes Solution_Ritter Solution: Use rapid, cold, anhydrous workup. Avoid acidic conditions. Cause_Ritter->Solution_Ritter Solution_Reagents Solution: Use sufficient excess of fresh reagents. Monitor by TLC. Cause_Reagents->Solution_Reagents Solution_Polarity Solution: Use high-resolution chromatography OR anomerize crude product with LiNO3 to crystalline α-form. Cause_Polarity->Solution_Polarity

Caption: Troubleshooting workflow for azidonitration experiments.

Recommended Experimental Protocol

This protocol is adapted from the original literature and incorporates best practices to minimize the formation of the side products discussed.[2]

Materials:

  • This compound (1.0 equiv)

  • Sodium Azide (NaN₃) (1.5 equiv)

  • Ceric Ammonium Nitrate (CAN) (2.5 equiv)

  • Acetonitrile (Anhydrous)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound in anhydrous acetonitrile.

  • Reagent Addition: Add sodium azide to the solution and cool the resulting suspension to -15 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Initiation: In a separate flask, dissolve ceric ammonium nitrate in water. Slowly add the orange CAN solution dropwise to the cooled, vigorously stirring glycal suspension over 30-45 minutes, ensuring the internal temperature does not rise above -10 °C.

    • Scientist's Note: Slow addition is critical to control the exothermic reaction and minimize the competing oxidation of azide to nitrogen gas.

  • Reaction Monitoring: Stir the reaction mixture at -15 °C. Monitor the disappearance of the starting galactal by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing cold dichloromethane.

  • Washing: Wash the organic layer rapidly with the following, all pre-chilled to 0-4 °C:

    • 1 x with cold water

    • 1 x with cold 10% aqueous sodium thiosulfate (the orange color should fade)

    • 1 x with cold saturated aqueous sodium bicarbonate

    • 1 x with cold brine

    • Scientist's Note: The speed and low temperature of the aqueous washes are crucial to minimize the formation of the N-acetylated side product via the Ritter reaction.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature below 30 °C. The result is a crude syrup containing the mixture of azidonitrate products.

  • Purification: The crude product can be purified by silica gel column chromatography. Alternatively, for simplified purification, proceed with the anomerization to the crystalline α-anomer as described in the troubleshooting section.

By understanding the mechanistic basis for side product formation and implementing the careful experimental techniques outlined in this guide, researchers can significantly improve the outcome of the azidonitration of this compound, ensuring a more reliable and efficient synthesis of these valuable glycosyl donors.

References

  • Chemistry LibreTexts. (2022). Ammonium Cerium(IV) Nitrate. Available at: [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Semantic Scholar. Available at: [Link]

  • Zhang, Q., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. National Institutes of Health (PMC). Available at: [Link]

  • McKay, M. J., & Nguyen, H. M. (2018). Methods for 2-Deoxyglycoside Synthesis. ACS Publications Chemical Reviews. Available at: [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. ResearchGate. Available at: [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Science Publishing. Available at: [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. core.ac.uk. Available at: [Link]

  • Zhang, Q., et al. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Chinese Chemical Society. Available at: [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. Available at: [Link]

  • Naicker, S., & Noujaim, A. (1990). Azidochlorination and diazidization of glycals. Google Patents EP 0340780 A2.

Sources

Technical Support Center: Chromatographic Purification of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3,4,6-tri-O-acetyl-D-galactal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this critical purification step. As a versatile building block in the synthesis of mono- and oligosaccharides, obtaining high-purity this compound is paramount for successful downstream applications.[1]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound reaction mixtures by chromatography.

Issue 1: Poor Separation of the Product from Starting Materials or Byproducts on TLC and Flash Chromatography.

Potential Causes:

  • Inappropriate Solvent System: The polarity of the mobile phase is not optimized to achieve differential migration of the components on the stationary phase.

  • Co-elution of Impurities: Certain byproducts may have similar polarities to the desired product, making separation challenging. Common impurities can include incompletely acetylated galactal species or byproducts from side reactions.[2]

  • Overloading the Column: Exceeding the capacity of the stationary phase leads to band broadening and decreased resolution.

Solutions:

  • Systematic Solvent System Optimization:

    • Initial Screening (TLC): Begin with a relatively non-polar solvent system, such as a 4:1 to 2:1 mixture of petroleum hexane and ethyl acetate.[3][4]

    • Adjusting Polarity: Gradually increase the proportion of the more polar solvent (ethyl acetate) to find the optimal separation. The goal is to have the product spot with a retention factor (Rf) of approximately 0.3-0.4 for good separation on a column.

    • Alternative Solvents: If separation is still poor, consider using dichloromethane as a component of the mobile phase, as it can offer different selectivity.

  • Addressing Co-eluting Impurities:

    • NMR Analysis of Crude Mixture: Before purification, obtaining a proton NMR of the crude reaction mixture can help identify the major species present, including potential side products.[5] This information can guide the choice of chromatographic conditions.

    • Consider a Different Stationary Phase: While silica gel is the most common choice for purifying acetylated sugars[4][6], other options like alumina (neutral or basic) could be explored if silica gel fails to provide adequate separation.

  • Proper Column Loading:

    • Rule of Thumb: A general guideline is to load no more than 1 gram of crude material per 10-20 grams of silica gel.

    • Dry Loading: For improved resolution, consider dry loading the sample. Dissolve the crude mixture in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

Issue 2: The Product Appears as a Streak Rather Than a Compact Spot on the TLC Plate.

Potential Causes:

  • Sample Overload on TLC: Applying too much sample to the TLC plate can lead to streaking.

  • Acidic Impurities: Residual acids from the reaction (e.g., acetic acid, perchloric acid) can interact with the silica gel, causing the product to streak.

  • Product Instability: Although generally stable, prolonged exposure to the acidic silica gel surface can sometimes lead to degradation of acid-sensitive compounds.

Solutions:

  • Optimize TLC Spotting: Apply a very small, concentrated spot of the sample to the TLC plate.

  • Neutralize the Crude Mixture: Before concentrating the reaction mixture for chromatography, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any residual acids.[3]

  • Use of a Co-solvent: Adding a small amount of a slightly more polar solvent like triethylamine to the mobile phase can sometimes help to reduce streaking caused by acidic impurities.

Issue 3: Low Recovery of the Product from the Column.

Potential Causes:

  • Irreversible Adsorption: The product may be strongly adsorbed to the stationary phase, especially if highly polar impurities are present.

  • Product Degradation: The product may be degrading on the silica gel column.

  • Improper Fraction Collection: The product may be eluting in a broader band than anticipated, leading to collection of only the most concentrated fractions.

Solutions:

  • Deactivation of Silica Gel: In some cases, deactivating the silica gel by adding a small percentage of water to the mobile phase can reduce strong adsorption.[6]

  • Thorough Elution: After the main product fractions have been collected, continue eluting the column with a more polar solvent mixture to ensure all the product has been recovered.

  • Careful Monitoring of Elution: Monitor the column elution closely using TLC to identify all fractions containing the desired product.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the flash chromatography of this compound?

A common and effective mobile phase is a gradient of ethyl acetate in petroleum hexane or hexanes. A starting point is often a 4:1 or 3:1 ratio of hexane to ethyl acetate, with the polarity gradually increased as needed.[3][7] The exact ratio will depend on the specific reaction mixture and the activity of the silica gel.

Q2: How can I visualize this compound on a TLC plate?

Since this compound does not have a strong UV chromophore, visualization can be achieved by staining. Common staining solutions for carbohydrates include:

  • Ceric Ammonium Molybdate (CAM): A general-purpose stain that produces blue-green spots upon heating.

  • Potassium Permanganate (KMnO4): Reacts with the double bond in the galactal, resulting in yellow-brown spots on a purple background.

Q3: What are the key physical properties of this compound?

It is a derivative of D-galactose with a molecular weight of approximately 272.25 g/mol .[1][8] It typically appears as a colorless to pale yellow liquid or a low-melting solid and should be stored under refrigeration to prevent degradation.[1][8]

Q4: Can reverse-phase chromatography be used for this purification?

While normal-phase chromatography on silica gel is the standard method for protected carbohydrates[6], reverse-phase chromatography (e.g., using a C18 column) can be an option, particularly if the impurities are significantly more or less polar than the product. The mobile phase for reverse-phase separation would typically be a mixture of acetonitrile and water.[6]

III. Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Chromatography
ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (TLC) 3:1 Hexane:Ethyl Acetate
Mobile Phase (Column) Gradient elution from 4:1 to 2:1 Hexane:Ethyl Acetate
Visualization Ceric Ammonium Molybdate or Potassium Permanganate stain
Step-by-Step General Protocol for Flash Column Chromatography
  • Prepare the Column: Slurry pack a glass column with silica gel in the initial, less polar mobile phase.

  • Prepare the Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the prepared column.

  • Elute the Column: Begin elution with the initial mobile phase.

  • Collect Fractions: Collect fractions of a suitable volume.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

IV. Visualized Workflow and Logic

Diagram 1: Troubleshooting Logic for Poor Separation

PoorSeparation Start Poor Separation Observed CheckSolvent Is the solvent system optimized? (Rf ~0.3-0.4) Start->CheckSolvent CheckLoading Is the column overloaded? CheckSolvent->CheckLoading Yes OptimizeSolvent Systematically vary solvent polarity (TLC) CheckSolvent->OptimizeSolvent No CheckPurity Are there co-eluting impurities? CheckLoading->CheckPurity No ReduceLoading Decrease sample load or use a larger column CheckLoading->ReduceLoading Yes DryLoad Employ dry loading technique CheckLoading->DryLoad Consider AnalyzeCrude Analyze crude mixture (e.g., NMR) to identify impurities CheckPurity->AnalyzeCrude Yes Success Improved Separation CheckPurity->Success No OptimizeSolvent->Success ReduceLoading->Success DryLoad->Success ChangeStationaryPhase Consider alternative stationary phase (e.g., alumina) AnalyzeCrude->ChangeStationaryPhase ChangeStationaryPhase->Success

Caption: Troubleshooting workflow for poor chromatographic separation.

Diagram 2: Experimental Workflow for Purification

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Concentrate Concentration Workup->Concentrate TLC TLC Analysis for Solvent System Optimization Concentrate->TLC Column Flash Column Chromatography Concentrate->Column TLC->Column Fractions Fraction Collection Column->Fractions AnalyzeFractions TLC Analysis of Fractions Fractions->AnalyzeFractions Combine Combine Pure Fractions AnalyzeFractions->Combine FinalProduct Pure this compound Combine->FinalProduct

Caption: Standard workflow for the purification of this compound.

V. References

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. Retrieved from [Link]

  • ACS Publications. (2019). Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks. Organic Process Research & Development. Retrieved from [Link]

  • PubMed. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). the synthesis of medicinally important pharma molecules from carbohydrates building blocks. Retrieved from [Link]

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Technical Support Center: Stereoselective Glycosylations with Triacetylgalactal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling stereoselectivity in glycosylation reactions using 3,4,6-tri-O-acetyl-D-galactal (triacetylgalactal). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

Introduction: The Challenge of Stereoselectivity

The synthesis of 2-deoxy-glycosides and 2,3-unsaturated glycosides from glycal donors like triacetylgalactal is a cornerstone of modern carbohydrate chemistry. A primary challenge in these reactions is controlling the stereochemistry at the anomeric center to selectively obtain either the α- or β-glycoside. The stereochemical outcome is a delicate interplay of various factors, including the reaction mechanism, choice of promoter, solvent, temperature, and the nature of the glycosyl acceptor. This guide will provide a systematic approach to understanding and manipulating these factors to achieve your desired stereoselectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding glycosylations with triacetylgalactal.

Q1: What are the primary reaction pathways when using triacetylgalactal as a glycosyl donor?

A1: When triacetylgalactal is used as a glycosyl donor, two main reaction pathways can be accessed, depending on the promoter used:

  • Ferrier Rearrangement: This is the most common pathway, typically promoted by a Lewis acid. It involves the formation of a delocalized allyloxocarbenium ion, leading to the formation of a 2,3-unsaturated glycoside.[1][2][3] The nucleophile (glycosyl acceptor) attacks at the anomeric carbon (C1), resulting in a double bond between C2 and C3.

  • Electrophilic Addition: In the presence of a protic acid, an electrophilic addition across the double bond can occur.[1] This pathway leads to the formation of 2-deoxyglycosides, where a proton and the nucleophile add to the glycal. However, this can sometimes lead to a mixture of products, including byproducts from the Ferrier rearrangement.[1]

Q2: What is the fundamental difference in outcome between a Ferrier rearrangement and an electrophilic addition?

A2: The key difference lies in the final product structure:

  • Ferrier Rearrangement yields a 2,3-unsaturated glycoside .

  • Electrophilic Addition yields a 2-deoxyglycoside .

Q3: How does the choice of Lewis acid impact the stereoselectivity of the Ferrier rearrangement?

A3: The Lewis acid plays a crucial role in activating the glycal by coordinating to the endocyclic oxygen or the C3-acetate, facilitating the departure of the leaving group and formation of the allyloxocarbenium ion.[3] The strength and nature of the Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity. For instance, milder Lewis acids may offer better control. Common Lewis acids include boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and indium(III) chloride (InCl₃).[3][4]

Q4: Can I achieve stereocontrol without using a Lewis acid-mediated Ferrier rearrangement?

A4: Yes, palladium-catalyzed O-glycosylation offers an excellent alternative for controlling stereoselectivity.[5][6] In this method, the anomeric stereochemistry is not dictated by the substrate but rather by the choice of ligand on the palladium catalyst. For example, using a complex of palladium acetate with 2-di(tert-butyl)phosphinobiphenyl can lead to exclusive β-glycoside formation, while using trimethyl phosphite as a ligand can furnish the α-anomer as the major product.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a problem-oriented approach to troubleshoot common issues encountered during glycosylations with triacetylgalactal.

Issue 1: Poor or Reversed Stereoselectivity (e.g., obtaining the β-anomer when the α-anomer is desired)

This is one of the most frequent challenges. The α/β ratio is highly sensitive to reaction conditions.

Potential Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Solvent Choice The solvent has a profound effect on the stability of the reactive intermediates and the position of the counterion.[7][8][9][10] Ethereal solvents (e.g., THF, diethyl ether, dioxane) are known to favor the formation of the α-anomer, while nitrile solvents (e.g., acetonitrile) tend to promote β-selectivity.[9][10] This is attributed to the ability of nitrile solvents to form a β-nitrilium-nitrile conjugate, which blocks the β-face and directs the acceptor to attack from the α-face, leading to a 1,2-trans-glycoside.To favor the α-anomer , switch to an ethereal solvent like THF or a mixture of toluene and dioxane. For the β-anomer , consider using acetonitrile.[9][10]
Reaction Temperature Glycosylation reactions are often temperature-sensitive. Lower temperatures can enhance selectivity by favoring the kinetic product.Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C) and slowly warm to room temperature.[11] Monitor the reaction by TLC to find the optimal temperature profile.
Nature of the Glycosyl Acceptor The nucleophilicity and steric bulk of the acceptor alcohol can influence the stereochemical outcome.[12] Highly reactive primary alcohols can sometimes lead to a loss of selectivity.If possible, modify the protecting groups on the acceptor to alter its steric and electronic properties. Alternatively, a different activation method (e.g., palladium catalysis) might be necessary.
Promoter/Catalyst System The choice and amount of Lewis acid or catalyst are critical. An inappropriate promoter can lead to poor selectivity.For Ferrier rearrangements, screen different Lewis acids (e.g., BF₃·OEt₂, TMSOTf, SnCl₄). For palladium-catalyzed reactions, switch the ligand to invert the stereoselectivity.[5][6]
Issue 2: Low or No Yield of the Desired Glycosylated Product

Low yields can be frustrating and point to several potential issues in the reaction setup.

Potential Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Moisture Contamination Glycosylation reactions are extremely sensitive to moisture, which can hydrolyze the activated donor or the Lewis acid promoter.[11][13][14]Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and freshly activated molecular sieves (3Å or 4Å).[11] Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Inactive Promoter/Catalyst Lewis acids like BF₃·OEt₂ can degrade upon exposure to air and moisture. Silver salts like AgOTf may also require activation.[15]Use a fresh bottle of the Lewis acid or distill it before use. For AgOTf, co-evaporate with toluene and dry under high vacuum before use.[15]
Poor Reactivity of Donor or Acceptor The electronic and steric properties of the protecting groups on both the donor and acceptor can significantly impact their reactivity. "Disarming" electron-withdrawing groups can reduce reactivity.[12]Consider using a more reactive "armed" donor with electron-donating protecting groups. For a less reactive acceptor, more forcing conditions (higher temperature, more potent promoter) may be needed, but this can compromise selectivity.
Incorrect Stoichiometry Using an insufficient amount of the glycosyl donor can lead to incomplete conversion of the acceptor.An excess of the glycosyl donor (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.[11]
Issue 3: Formation of Complex Product Mixtures and Side Reactions

The appearance of multiple spots on a TLC plate can indicate the formation of side products, making purification difficult.

Potential Causes and Corrective Actions:

Potential Cause Explanation Recommended Action
Competitive Reaction Pathways As mentioned, both Ferrier rearrangement and electrophilic addition can occur. The use of a protic acid can lead to a mixture of 2,3-unsaturated and 2-deoxy glycosides.[1]To favor the Ferrier rearrangement, strictly use a Lewis acid promoter and anhydrous, aprotic conditions. To favor electrophilic addition for 2-deoxyglycoside synthesis, carefully control the amount of protic acid.
Degradation of Starting Materials or Products The reaction conditions might be too harsh, leading to the decomposition of the starting materials or the desired product.Use a milder Lewis acid or perform the reaction at a lower temperature. Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed.
Anomerization of the Product Under certain conditions, the initially formed glycoside can anomerize to a mixture of α and β anomers.Quench the reaction promptly once complete. The choice of quenching agent (e.g., triethylamine or pyridine for acid-catalyzed reactions) is also important.[11]

Experimental Protocols and Visual Guides

Protocol 1: General Procedure for a Lewis Acid-Promoted Ferrier Glycosylation (Favoring α-Selectivity)

This protocol provides a starting point for achieving α-selectivity in the glycosylation of an alcohol with triacetylgalactal.

Materials:

  • This compound (1.2 eq)

  • Glycosyl acceptor (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Activated 4Å molecular sieves

  • Boron trifluoride etherate (BF₃·OEt₂) (1.2 - 1.5 eq)

  • Triethylamine

  • Anhydrous dichloromethane (DCM) for TLC and column chromatography

Procedure:

  • Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under high vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon).

  • Add the triacetylgalactal and the glycosyl acceptor to the flask.

  • Add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.

  • Cool the stirred mixture to -20 °C.

  • Slowly add BF₃·OEt₂ dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system).

  • Once the reaction is complete (typically 1-4 hours), quench by adding triethylamine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagrams

Diagram 1: General Workflow for Troubleshooting Glycosylation Reactions

G start Low Stereoselectivity or Yield check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions analyze_tlc Analyze TLC for Side Products check_conditions->analyze_tlc adjust_solvent Adjust Solvent System (Ethereal for α, Nitrile for β) analyze_tlc->adjust_solvent Poor Selectivity optimize_stoichiometry Optimize Donor:Acceptor Ratio analyze_tlc->optimize_stoichiometry Low Yield adjust_temp Optimize Reaction Temperature (Typically lower for higher selectivity) adjust_solvent->adjust_temp adjust_promoter Screen Different Lewis Acids or Switch to Pd-Catalysis adjust_temp->adjust_promoter end Improved Outcome adjust_promoter->end optimize_stoichiometry->end

Caption: A logical workflow for diagnosing and resolving common issues in triacetylgalactal glycosylations.

Diagram 2: Key Factors Influencing Stereoselectivity

G center Stereoselectivity (α vs. β) solvent Solvent (e.g., THF vs. MeCN) solvent->center temp Temperature temp->center promoter Promoter/Catalyst (Lewis Acid vs. Pd-ligand) promoter->center acceptor Glycosyl Acceptor (Sterics & Nucleophilicity) acceptor->center

Caption: The interplay of solvent, temperature, promoter, and acceptor dictates the stereochemical outcome.

References

  • Controlling the stereoselectivity of glycosyl
  • On the influence of solvent on the stereoselectivity of glycosyl
  • Stereoselective Palladium-Catalyzed O-Glycosylation Using Glycals.
  • Stereoselective palladium-catalyzed O-glycosyl
  • Stereoselective glycosylation of exo-glycals by microwave-assisted Ferrier rearrangement. Tetrahedron Letters.
  • Stereoselective Construction of Glycosides Enabled by Glycosyl/Glycal Metal Species.
  • Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Organic Chemistry.
  • Cu(I)-Catalyzed Stereoselective Glycosylation of “Electron-Deficient” Glycals. The Journal of Organic Chemistry.
  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. Molecules.
  • Stereoselective strain-release Ferrier rearrangement: the dual role of c
  • Theoretical Investigation of Solvent Effects on Glycosylation Reactions: Stereoselectivity Controlled by Preferential Conformations of the Intermediate Oxacarbenium-Counterion Complex.
  • Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal. Organic Chemistry Frontiers.
  • On the Influence of Solvent on the Stereoselectivity of Glycosyl
  • troubleshooting low yield in glycosylation reactions with 2,6-Di-o-methyl-d-glucose. BenchChem.
  • troubleshooting incomplete glycosylation with protected galactose. BenchChem.
  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins.
  • troubleshooting low yields in glycosylation reactions with sorbopyranose donors. BenchChem.
  • Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorin
  • Troubleshooting guide for Agalloside synthesis reactions. BenchChem.
  • Ferrier rearrangement. Wikipedia.
  • Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry.
  • Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews.
  • Factors and Strategies to AchieveStereoselectivity of Glycosylation Reaction: A Review. International Journal of Research in Engineering and Science.
  • Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI.
  • Predicting glycosylation stereoselectivity using machine learning. Refubium.
  • Factors affecting stereoselectivity.
  • Recent advances in the synthesis of 2-deoxy-glycosides. Semantic Scholar.
  • Silver(I) tetrafluoroborate as a potent promoter for chemical glycosylation. Beilstein Journal of Organic Chemistry.
  • Stereoselective Synthesis of 2-Deoxythiosugars
  • Beginners Guide To Glycosyl
  • Stereoselective Glycosyl
  • Unexpected loss of stereoselectivity in glycosylation reactions during the synthesis of chondroitin sulfate oligosaccharides. Beilstein Journal of Organic Chemistry.
  • Unraveling the promoter effect and the roles of counterion exchange in glycosyl
  • Synthesis of 2-Deoxy Glycosides.
  • Unusual Outcome of Glycosylation: Hydrogen‐Bond Mediated Control of Stereoselectivity by N‐Trifluoroacetyl Group?
  • Recent Advances in Stereoselective Chemical O-Glycosyl
  • Chemical O‐Glycosylations: An Overview. Chemistry – An Asian Journal.
  • Pre-activation Based Stereoselective Glycosyl
  • Chemical approaches to understanding O-GlcNAc glycosylation in the brain. Neuropsychopharmacology.
  • NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. The Journal of Organic Chemistry.
  • N-linked glycans: an underappreciated key determinant of T cell development, activ
  • Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase.
  • Synthesis of N‐glycosides by NIS/TMSOTf promoted glycosylation using Glycosyl o‐hexynylbenzoates.
  • A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. The Journal of Organic Chemistry.

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troubleshooting low reactivity of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,4,6-Tri-O-acetyl-D-galactal. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and questions regarding the use of this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Troubleshooting Guide: Low Reactivity & Poor Yields

This section addresses the most common issue encountered by users: low reactivity or failed reactions. We will explore the causality behind these problems and provide actionable solutions.

Question: Why is my glycosylation reaction with this compound showing low yield or failing to proceed?

Answer:

Low reactivity of this compound is a frequent challenge that can almost always be traced back to one of five key areas: activation method, competing reaction pathways, reagent quality, acceptor nucleophilicity, or reaction conditions. The acetyl groups provide good stability, but this also means the glycal is not inherently "armed" for glycosylation and requires careful activation to proceed efficiently.[1][2]

Below is a systematic guide to diagnosing and solving the issue.

Logical Flow for Troubleshooting

Here is a decision-making workflow to systematically diagnose the root cause of low reactivity.

G start Start: Low Yield / No Reaction check_reagents 1. Verify Reagent Quality & Storage (Galactal, Solvent, Activator) start->check_reagents check_activation 2. Assess Activation Strategy (Is the activator appropriate for the desired pathway?) check_reagents->check_activation Reagents OK failure Consult Advanced Literature check_reagents->failure Reagents Degraded check_pathway 3. Analyze for Competing Pathways (Ferrier vs. 1,2-Addition Side Products?) check_activation->check_pathway Activator Suitable check_activation->failure Activator Mismatch check_acceptor 4. Evaluate Acceptor Nucleophilicity (Is the nucleophile too weak or sterically hindered?) check_pathway->check_acceptor Pathway Controlled optimize_conditions 5. Optimize Reaction Conditions (Temperature, Concentration, Time) check_pathway->optimize_conditions Side Products Observed check_acceptor->optimize_conditions Acceptor Suitable check_acceptor->failure Acceptor Unsuitable success Successful Reaction optimize_conditions->success

Caption: Troubleshooting workflow for low reactivity.

Cause 1: Inadequate Activation of the Glycal Donor

The electron-rich double bond of the galactal requires activation by an electrophilic promoter to initiate glycosylation. Without proper activation, the glycal remains largely unreactive.

  • The Mechanism: The reaction generally proceeds via an intermediate allylic oxycarbenium ion. The promoter makes the glycal susceptible to attack by the nucleophile (the acceptor).[3]

  • Common Activators:

    • Lewis Acids: BF₃·OEt₂, FeCl₃, TMSOTf, and CeCl₃·7H₂O are commonly used.[4][5][6][7] They coordinate to an oxygen atom (typically at C3), facilitating the departure of the acetate group and formation of the key cationic intermediate.

    • Halogenating Reagents: Reagents like N-Iodosuccinimide (NIS) can lead to 1,2-addition products.

    • Organocatalysts: Thiourea-based catalysts can activate glycals under very mild conditions via hydrogen bonding.[8][9]

  • Solution:

    • Select an Appropriate Activator: For the common Ferrier rearrangement, a Lewis acid like BF₃·OEt₂ is a standard choice.[6]

    • Ensure Stoichiometry: While some activators are catalytic, others may be required in stoichiometric amounts. Check literature protocols for the specific activator you are using.

    • Check Activator Quality: Lewis acids are often moisture-sensitive. Use a fresh or properly stored bottle of the reagent.

Cause 2: Uncontrolled or Undesired Reaction Pathway

This compound can react via two primary, competing pathways. Low yield of your desired product may be due to the reaction favoring the alternative pathway.

  • Ferrier Rearrangement: An allylic rearrangement where the C3-acetate is displaced, and the nucleophile attacks at the anomeric carbon (C1), yielding a 2,3-unsaturated glycoside. This is often the desired pathway for synthesizing 2-deoxyglycosides.[1][4]

  • 1,2-Addition: The nucleophile and an electrophile add across the double bond, saturating it. This pathway is common in reactions like azidonitration or azidochlorination.[10][11][12]

G cluster_0 Reaction Pathways Galactal This compound Intermediate Allylic Oxycarbenium Ion Intermediate Galactal->Intermediate Activation (e.g., Lewis Acid) Ferrier Ferrier Rearrangement (2,3-Unsaturated Glycoside) Intermediate->Ferrier Nucleophile attacks C1 Addition 1,2-Addition (2-Deoxy-2-functionalized Glycoside) Intermediate->Addition Nucleophile attacks C2 (Different Activator, e.g., NaN3/FeCl3)

Caption: Competing reaction pathways for D-galactal.

  • Solution:

    • Control the Conditions: The choice of activator and conditions dictates the outcome. Ferrier rearrangements are typically promoted by Lewis acids in aprotic solvents.[4][6] 1,2-additions often use specific reagent combinations like NaN₃/FeCl₃/H₂O₂ for azidochlorination.[10]

    • Analyze Byproducts: Use TLC, NMR, or Mass Spectrometry to identify major byproducts. If you observe a 2,3-unsaturated product when you desired a 1,2-addition product (or vice versa), your conditions are favoring the wrong pathway.

Cause 3: Reagent Purity and Stability

This compound is a stable compound but can degrade under improper storage.[1] It is sensitive to heat and moisture.

  • Storage: The compound should be stored refrigerated at +2 to +8 °C in a tightly sealed container to keep it dry.[13][14]

  • Appearance: It can be a low-melting solid or a colorless to pale yellow oil/syrup.[1][15][16] Significant darkening may indicate degradation.

  • Solvents & Other Reagents: Ensure all solvents are anhydrous, especially for moisture-sensitive Lewis acid-catalyzed reactions.

  • Solution:

    • Verify Purity: If in doubt, verify the purity of your starting material via ¹H NMR.

    • Use Anhydrous Conditions: Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passage through an activated alumina column). Perform reactions under an inert atmosphere (Nitrogen or Argon).

Troubleshooting Summary Table
Problem Symptom Potential Cause Recommended Action
No reaction observed on TLCInadequate Activation: Activator is inactive, insufficient, or inappropriate.Use a fresh bottle of activator (e.g., BF₃·OEt₂). Ensure anhydrous conditions. Consider a stronger Lewis acid.
Poor Reagent Quality: Starting galactal has degraded.Verify galactal purity with NMR. Use a new batch if necessary.[1]
Formation of incorrect regioisomerWrong Pathway Favored: Conditions are promoting Ferrier rearrangement instead of 1,2-addition, or vice versa.Review your activator and solvent system. For Ferrier, use Lewis acids. For additions, use specific kits (e.g., azidonitration reagents).[4][10]
Low yield with recovered starting materialLow Nucleophilicity of Acceptor: The alcohol/nucleophile is too sterically hindered or electronically poor.Increase reaction temperature or time. Switch to a more potent activator.
Reversible Reaction or Unstable Product: Product may be degrading under reaction conditions.Monitor the reaction by TLC and stop it once the product spot is maximized. Consider milder workup conditions.
Multiple unidentified spots on TLCDegradation: Harsh conditions (e.g., strong acid, high heat) are decomposing the material.Lower the reaction temperature. Use a milder catalyst system, such as an organocatalyst.[8][9]

Frequently Asked Questions (FAQs)

Q1: How do the acetyl protecting groups influence the reactivity of D-galactal?

The three acetyl groups have a dual role. Firstly, they protect the hydroxyl groups at C3, C4, and C6 from participating in undesired reactions, which enhances stability and shelf-life.[2][17] Secondly, the C3-acetyl group is the leaving group in the crucial Ferrier rearrangement. The ability of the C4-acetyl group to participate in the reaction (remote participation) can influence the stereoselectivity of the glycosylation, often favoring the formation of α-glycosides (cis-selectivity).[18]

Q2: What is a standard protocol for a Ferrier rearrangement using this compound?

The following is a representative protocol for the glycosylation of an alcohol.

Reaction: Ferrier Glycosylation of an Alcohol Acceptor Source: Based on principles described in literature.[4][6][19]

Materials:

  • This compound (1.0 eq)

  • Alcohol Acceptor (1.2 - 1.5 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.1 - 0.3 eq)

  • Anhydrous Dichloromethane (DCM)

  • Molecular Sieves (4Å), activated

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the this compound, the alcohol acceptor, and activated 4Å molecular sieves.

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to the desired temperature (typically 0 °C to -20 °C) using an ice or dry ice/acetone bath.

  • Slowly add BF₃·OEt₂ dropwise via syringe.

  • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate solvent system).

  • Upon completion (disappearance of the starting galactal), quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature. Filter off the molecular sieves and dilute the filtrate with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the 2,3-unsaturated glycoside.

Q3: Can I use other protecting groups besides acetyl on the D-galactal?

Yes, other protecting groups like benzyl (Bn) or silyl ethers (e.g., TBDMS) can be used. The choice of protecting group significantly impacts reactivity.[18] Electron-donating groups like benzyl can "arm" the glycal, making it more reactive, while electron-withdrawing groups like acetyl "disarm" it, making it more stable but requiring stronger activation.[17][20][21] The choice depends on the overall synthetic strategy and the need for orthogonal protection/deprotection schemes.[22]

Q4: My reaction is sluggish even with a Lewis acid. What else can I try?

If standard Lewis acids are ineffective, consider the following:

  • Increase Temperature: Some reactions require higher temperatures (e.g., refluxing in acetonitrile).[5]

  • Change Solvent: Solvents can influence the stability of the cationic intermediate. Less polar solvents like DCM or ether are common, but sometimes more polar solvents like acetonitrile are effective.[6]

  • Use a Different Catalyst System: Explore alternative promoters. For instance, systems like CeCl₃·7H₂O–NaI have been used to synthesize 2-deoxy-α-glycopyranosides.[5] Organocatalysts offer a milder alternative that may prevent degradation of sensitive substrates.[8]

References

  • Smolecule. (n.d.). This compound.
  • ResearchGate. (n.d.). Reactions of galactose building blocks to assess the impact of... [Download Scientific Diagram].
  • GlycoPODv2. (2021). Azidochrolination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols.
  • Kumar, A., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Molecules, 27(12), 3821.
  • McNally, H. M., et al. (2018). Stereoselective organocatalyzed glycosylations – thiouracil, thioureas and monothiophthalimide act as Brønsted acid catalysts at low loadings. Chemical Science, 9(28), 6115-6119.
  • Luminix Health. (n.d.). This compound.
  • ResearchGate. (n.d.). Direct glycosylation of peracetylated D-galactal using catalyst... [Download Scientific Diagram].
  • ChemicalBook. (n.d.). This compound synthesis.
  • Biosynth. (n.d.). This compound | 4098-06-0 | MT05853.
  • Thermo Scientific Chemicals. (n.d.). This compound 1 g.
  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251.
  • Canadian Science Publishing. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry.
  • Chem-Impex. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound | 4098-06-0.
  • Wieczorek, E., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry, 89(21), 15285-15296.
  • PubMed. (1991). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides.
  • Wang, Y., et al. (2022). Hydrogen bond activated glycosylation under mild conditions. Chemical Science, 13(1), 139-146.
  • Reddy, V. S. K., et al. (2014). Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. IOSR Journal of Applied Chemistry, 7(7), 44-49.
  • Glycodepot. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • Das, S., & Basu, B. (2017). Chemical O‐Glycosylations: An Overview. ChemistryOpen, 6(4), 438-472.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • The Royal Society of Chemistry. (2016). Ferrier rearrangement: an update on recent developments.
  • Sigma-Aldrich. (n.d.). 3,4,6-tri-o-acetyl-d-glucal.
  • ResearchGate. (n.d.). BDMS catalyzed Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with alcohols [Download Table].
  • ACS Publications. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry.
  • Beilstein Journals. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 14, 2500-2534.
  • Chemsrc. (n.d.). This compound | CAS#:4098-06-0.
  • K. C. Nicolaou Research Group. (n.d.). Protecting Groups.
  • MySkinRecipes. (n.d.). Tri-O-acetyl-D-galactal.
  • PubChem. (n.d.). 3,4,6-Tri-O-acetylglucal.
  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • CPHI Online. (n.d.). This compound | SyntalPharma.

Sources

Technical Support Center: Purification of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3,4,6-Tri-O-acetyl-D-galactal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile glycal. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in removing byproducts from your synthesis, ensuring the highest purity of your final product.

Introduction: The Challenge of Purity in Glycal Synthesis

This compound is a key building block in modern carbohydrate chemistry. Its synthesis, most commonly achieved through the reductive elimination of an acetylated glycosyl halide with zinc, is a robust reaction. However, like many organic syntheses, it is not without its challenges, particularly concerning the formation of byproducts that can be difficult to separate from the desired product. This guide provides a systematic approach to identifying and removing these impurities, grounded in the chemical principles that govern the reactions and separation techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the zinc-acetic acid reduction of acetobromogalactose?

A1: The zinc-acetic acid mediated reduction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is a classic and widely used method.[1][2] However, several byproducts can arise from this reaction. Understanding these impurities is the first step towards their effective removal.

Common Byproducts:

  • Partially Acetylated Galactals: Incomplete acetylation of D-galactose in the preceding step can lead to the formation of di- or mono-acetylated galactal species. These are generally more polar than the desired product.

  • Unreacted 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide: If the reduction is incomplete, the starting glycosyl bromide will remain in the reaction mixture. This compound is significantly more polar than the product.

  • 1,5-Anhydro-2,3,4,6-tetra-O-acetyl-D-galactitol: Over-reduction of the intermediate can lead to the saturation of the double bond, resulting in the corresponding galactitol derivative.

  • Zinc Acetate (Zn(OAc)₂): This is a major inorganic byproduct formed from the reaction of zinc with acetic acid. It is highly polar and typically removed during the aqueous work-up.

  • Rearrangement Products (e.g., Ferrier Rearrangement): Although less common under these specific reductive conditions, acidic conditions can sometimes promote rearrangement of the glycal double bond, leading to the formation of 2,3-unsaturated glycosyl derivatives if nucleophiles are present.[1][3][4][5][6]

dot graph "Byproduct_Formation_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Byproduct formation pathways."

Q2: How do I effectively remove zinc salts after the reaction?

A2: The removal of zinc acetate and any unreacted zinc powder is a critical first step in the purification process. A standard aqueous work-up procedure is typically sufficient.

Step-by-Step Work-up Protocol:

  • Filtration: After the reaction is complete (as monitored by TLC), filter the reaction mixture through a pad of Celite® to remove the excess zinc powder. Wash the filter cake with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acetic acid. Be cautious as CO₂ evolution can cause pressure build-up.

    • Water to remove the bulk of the zinc acetate and other water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Expert Tip: A white precipitate of zinc salts may form during the bicarbonate wash. This is normal. Ensure thorough mixing to allow for complete neutralization and dissolution of the salts in the aqueous phase.

Q3: What are the best practices for purifying this compound using column chromatography?

A3: Silica gel column chromatography is the most common and effective method for purifying this compound from its organic byproducts.[7]

Key Considerations for Successful Chromatography:

  • Choice of Solvent System: The polarity of the eluent is crucial for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

  • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give the desired product an Rf value between 0.2 and 0.4.[8]

  • Column Packing: A well-packed column is essential for good resolution. Ensure the silica gel is slurried and packed uniformly to avoid channeling.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column carefully. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) can often improve resolution.

Typical Chromatographic Conditions:

ParameterRecommended Value/Solvent System
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexanes:Ethyl Acetate (e.g., 4:1 to 2:1 v/v)
Rf of Product ~0.3 in 3:1 Hexanes:Ethyl Acetate
Rf of Byproducts Varies (generally more polar, lower Rf)

dot graph "Chromatography_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Column chromatography workflow."

Troubleshooting Guide

Problem Potential Cause Solution Scientific Rationale
Product co-elutes with an impurity The polarity of the solvent system is not optimal for separating the product and the impurity.- Adjust the solvent ratio to decrease the overall polarity (e.g., from 2:1 to 3:1 hexanes:ethyl acetate).- Try a different solvent system with a different selectivity (e.g., dichloromethane/methanol).By decreasing the eluent strength, the compounds will spend more time interacting with the stationary phase, allowing for better separation of compounds with small differences in polarity. Different solvents can offer different selectivities based on their ability to engage in specific interactions (e.g., hydrogen bonding, dipole-dipole) with the analytes and the silica gel.
Streaking or tailing of the product spot on TLC and column The compound may be interacting too strongly with the acidic silica gel, or the column may be overloaded.- Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.- Ensure the sample is loaded in a concentrated band and that the column is not overloaded.The silanol groups on the surface of silica gel are acidic and can strongly interact with basic or highly polar functional groups, leading to poor peak shape. Triethylamine, a volatile base, neutralizes these acidic sites. Overloading the column saturates the stationary phase, leading to non-ideal chromatographic behavior.
Low recovery of the product from the column The product may be degrading on the silica gel or is too polar to be eluted with the chosen solvent system.- Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column.- Increase the polarity of the eluent gradually (gradient elution).Acetylated sugars can sometimes be susceptible to deacetylation on acidic silica gel, especially during long exposure times. Deactivating the silica reduces its acidity. A gradient elution ensures that more polar compounds are eventually eluted from the column.
Product appears to be a mixture of anomers The synthesis may have produced a mixture of α and β anomers of a byproduct, or the product itself may exist as an anomeric mixture if it is not a glycal.- Anomeric separation on silica gel can be challenging. Sometimes, crystallization of the desired anomer is a more effective purification method.- For analytical purposes, specialized chiral chromatography columns can be used.[4][5]Anomers are diastereomers that differ only in the configuration at the anomeric carbon. Their similar polarities make them difficult to separate by standard chromatography. Crystallization can sometimes selectively isolate one anomer if it forms a more stable crystal lattice.

References

  • Ferrier, R. J. (1979). Unsaturated carbohydrates. Part 21. A carbocyclic ring closure of a hex-5-enopyranoside derivative. Journal of the Chemical Society, Perkin Transactions 1, 1455-1458.
  • König, W. A., Mischnick-Lübbecke, P., Brassat, B., Lutz, S., & Wenz, G. (1988). Improved gas chromatographic separation of enantiomeric carbohydrate derivatives using a new chiral stationary phase.
  • Fischer, E., & Zach, K. (1913). Über die Reduktion der Acetobrom-glucose. Berichte der deutschen chemischen Gesellschaft, 46(1), 370-383.
  • Li, B., et al. (2021). Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers.
  • Zhang, H., et al. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Chemical Science, 15(26), 9634-9642.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Magritek. (2015). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.26: Oxidative Addition/Reductive Elimination. Retrieved from [Link]

  • Organic Chemistry Portal. Zinc. Retrieved from [Link]

  • Teledyne ISCO. (2010). Strategies to Purify Carbohydrate Based Compounds. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Lewis Acid Catalysts for Galactal Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for galactal glycosylation. This guide is designed for researchers, chemists, and drug development professionals actively engaged in synthetic carbohydrate chemistry. Here, we move beyond simple protocols to address the nuances of optimizing Lewis acid-catalyzed reactions with galactal donors, focusing on troubleshooting common issues and understanding the chemical principles that govern success.

Part 1: Frequently Asked Questions (FAQs) & Catalyst Selection Guide

This section addresses foundational questions and provides a strategic framework for designing your experiment, helping you anticipate challenges before they arise.

Q1: What are the key factors to consider when selecting a Lewis acid for my galactal glycosylation?

A1: The choice of a Lewis acid is critical and depends on a balance of reactivity and selectivity. Key factors include:

  • Lewis Acid Strength: Stronger Lewis acids, like trimethylsilyl trifluoromethanesulfonate (TMSOTf), tend to promote faster reactions, often proceeding through an SN1-like mechanism.[1] This can be beneficial for less reactive acceptors but may lead to side reactions or poor stereoselectivity. Weaker or "minimally competent" Lewis acids, such as InBr₃ or Bi(OTf)₃, can offer better control and allow for reactions at higher temperatures with less decomposition.[2]

  • Donor/Acceptor Reactivity: The electronic properties of your galactal donor and glycosyl acceptor are paramount. Donors with electron-withdrawing protecting groups (e.g., esters) are "disarmed" and less reactive, requiring a stronger Lewis acid for activation.[3] Conversely, "armed" donors with electron-donating groups (e.g., benzyl ethers) are more reactive and may require a milder catalyst to prevent side reactions.[3]

  • Desired Stereochemical Outcome: The Lewis acid can profoundly influence the α/β anomer ratio. For instance, with certain galactosyl donors, TMSOTf can favor the α-anomer, while BF₃·OEt₂ may yield more of the β-anomer.[1] This is often tied to the reaction mechanism (SN1 vs. SN2 pathways) dictated by the catalyst's strength.[1]

  • Solvent Compatibility: The reaction solvent must be anhydrous and inert to the Lewis acid. Chlorinated solvents like dichloromethane (DCM) are common. Ethereal solvents like tetrahydrofuran (THF) can coordinate with the Lewis acid, reducing its activity.

Q2: How does the choice of solvent impact the reaction outcome?

A2: The solvent plays a more active role than simply dissolving reagents. In galactal glycosylation, solvents like acetonitrile (MeCN) can stabilize transient ionic intermediates, which may enhance the stereochemical influence of the catalyst and improve selectivity.[4] Always use anhydrous solvents, as trace amounts of water will quench the Lewis acid catalyst, halting the reaction.[5] The use of activated molecular sieves (3Å or 4Å) is essential to scavenge any residual moisture.[5]

Q3: My reaction is giving a mixture of α and β anomers. How can I improve the stereoselectivity?

A3: Controlling stereoselectivity is a central challenge. Here are several strategies:

  • Catalyst Tuning: This is the most direct approach. Screening a panel of Lewis acids with varying strengths is crucial. For example, Sc(OTf)₃ has been shown to be an excellent catalyst for promoting β-glycoside formation, while Hf(OTf)₄ can favor the α-product under the right conditions.[6]

  • Temperature Control: Lowering the reaction temperature (e.g., from 0 °C to -78 °C) can slow down the reaction and often enhances selectivity by favoring the kinetically controlled product.

  • Protecting Groups: While not a direct optimization of the catalyst, the protecting groups on the galactal donor have a powerful directing effect. A participating group (e.g., an acetate) at the C2 position is well-known to favor the formation of 1,2-trans-glycosides (the β-anomer for galactose). However, galactals lack a C2 substituent, making direct participation impossible. The protecting groups at C3, C4, and C6 influence the conformational equilibrium of the intermediate oxocarbenium ion, thereby affecting the facial selectivity of the acceptor's attack.

Table 1: Comparison of Common Lewis Acids in Galactal Glycosylation
Lewis Acid CatalystTypical StrengthCommon Applications & CharacteristicsPotential Issues
TMSOTf StrongHighly efficient for armed donors; can promote SN1 pathways.[1]Can lead to anomerization and side reactions; highly moisture-sensitive.
BF₃·OEt₂ ModerateOften used for SN2-type reactions, can favor β-selectivity.[1][7]Slower reaction rates compared to stronger acids.[7]
Sc(OTf)₃ Moderate/StrongEffective for promoting β-glycoside formation.[6]Catalyst loading and temperature are critical for optimal results.[8]
Hf(OTf)₄ StrongCan be tuned to favor α-glycoside formation.[6]May require higher temperatures (reflux) to drive the reaction.[6]
InBr₃, Bi(OTf)₃ Mild"Minimally competent" catalysts that allow for reactions at higher temperatures with less decomposition.[2]May not be effective for highly disarmed donors.
SnCl₄ Moderate/StrongCan be used as an additive to reverse selectivity from β to α in certain systems.[9]Stoichiometric amounts may be required; potential for charring.

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material (galactal donor and/or acceptor).

G start Low Yield Observed reagent_quality Verify Reagent Purity & Stability (Donor, Acceptor, Catalyst) start->reagent_quality moisture Check for Moisture Contamination (Anhydrous Solvents, Activated Sieves) start->moisture conditions Review Reaction Conditions (Temp, Time, Concentration) start->conditions catalyst_activity Is the Lewis Acid Active? conditions->catalyst_activity increase_catalyst Increase Catalyst Loading or Switch to a Stronger Lewis Acid (e.g., TMSOTf) catalyst_activity->increase_catalyst No increase_temp Increase Reaction Temperature catalyst_activity->increase_temp Yes, but sluggish optimize Optimize Further increase_catalyst->optimize increase_temp->optimize

Caption: A systematic workflow for catalyst screening and reaction optimization.

References

  • Polt, R. (n.d.). Minimally competent lewis acids for the synthesis of glycosides. SciTechnol. Retrieved from [Link]

  • Wang, C., et al. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of Organic Chemistry, 76(8), 2524-2541. Available from: [Link]

  • Zhang, W., et al. (2019). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. ResearchGate. Retrieved from [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Development, Scope, and Catalyst Selection in Boron-Catalyzed Iterative Glycosylation. Journal of the American Chemical Society, 140(35), 11035-11043. Available from: [Link]

  • Codée, J. D. C., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Chemical Reviews, 122(12), 11213-11287. Available from: [Link]

  • Galan, M. C., et al. (2017). Brønsted- and Lewis-Acid-Catalyzed Glycosylation: Synthetic Methods and Catalysts. ResearchGate. Retrieved from [Link]

  • Tschäpe, J., & Plietker, B. (2017). Transition metal catalyzed glycosylation reactions – an overview. Organic & Biomolecular Chemistry, 15(31), 6469-6481. Available from: [Link]

  • Li, Z., et al. (2010). Optimization of conditions for different Lewis acid catalysts. ResearchGate. Retrieved from [Link]

  • Capdevila, M., et al. (2011). Optimization of Lewis acid and reaction conditions. ResearchGate. Retrieved from [Link]

  • Das, R., & Mukhopadhyay, B. (2016). Reaction design The working hypothesis of the present work. ResearchGate. Retrieved from [Link]

  • McKay, M. J., et al. (2016). Strategies for site-selective glycosylation and catalyst optimization. ResearchGate. Retrieved from [Link]

  • Yu, B., et al. (2012). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry, 77(14), 6039-6051. Available from: [Link]

  • Bennett, C. S. (2010). Recent Advances in Transition Metal-Catalyzed Glycosylation. ACS Catalysis, 1(1), 22-31. Available from: [Link]

  • Adamo, C., et al. (2016). Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst. Organic Letters, 18(16), 4108-4111. Available from: [Link]

  • Imperial College London. (2020). Carbohydrate Chemistry Part 5. Chemical Glycosylation. YouTube. Retrieved from [Link]

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Technical Support Center: Navigating the Reactivity of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,6-Tri-O-acetyl-D-galactal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile building block. Here, we address the common challenges associated with its reactivity, focusing on the prevention of undesired rearrangement reactions. Our goal is to equip you with the knowledge to control your reaction outcomes with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary rearrangement reactions of this compound?

A1: this compound is susceptible to two main types of rearrangement reactions under acidic conditions: the Ferrier rearrangement and the allylic rearrangement.[1][2]

  • Ferrier Rearrangement: This is a well-documented reaction of glycals that involves the migration of the double bond from the C1-C2 position to the C2-C3 position, with the concomitant introduction of a nucleophile at the anomeric carbon (C1).[1][3] This reaction is often promoted by Lewis acids.[1][3]

  • Allylic Rearrangement: This rearrangement involves the migration of a substituent, typically an acyloxy group from C3, to the C1 position, with a corresponding shift of the double bond. While less common than the Ferrier rearrangement, it can occur under certain conditions.

Q2: What factors influence the propensity for these rearrangement reactions?

A2: The outcome of reactions with this compound is highly dependent on several factors:

  • Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. Stronger Lewis acids tend to promote rearrangement reactions.[1]

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and affect the reaction pathway.[4][5]

  • Temperature: Reaction temperature can significantly impact the kinetics of competing reaction pathways.[6][7]

  • Protecting Groups: The nature of the protecting groups on the glycal can influence its reactivity and the stereochemical outcome of the reaction.[8][9][10]

  • Nucleophile: The reactivity and concentration of the nucleophile also play a crucial role.

Q3: How can I minimize the formation of the Ferrier rearrangement product in my glycosylation reaction?

A3: To favor the formation of 2-deoxyglycosides and minimize the Ferrier rearrangement, consider the following strategies:

  • Choice of Promoter: Utilize milder activation conditions. For instance, N-Iodosuccinimide (NIS) in combination with a catalytic amount of a triflate source like TMSOTf is a common choice for activating glycals towards the synthesis of 2-deoxy-2-iodo glycosides, which can then be reduced to the desired 2-deoxyglycosides.[11][12]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to -40 °C) to suppress the rearrangement pathway, which often has a higher activation energy.[7]

  • Solvent Selection: Use non-coordinating solvents like dichloromethane (DCM) or acetonitrile. Ethereal solvents can sometimes promote rearrangement.[4]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure its stability and prevent degradation, this compound should be stored in a tightly closed container in a dry area, refrigerated at 2-8°C.[13][14] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: My reaction yields a significant amount of the Ferrier rearrangement product instead of the desired 2-deoxyglycoside.
Possible Cause Troubleshooting Steps
Lewis acid is too strong or used in stoichiometric amounts. Switch to a milder Lewis acid or use a catalytic amount. For example, instead of BF₃·OEt₂, consider using NIS/catalytic TMSOTf for the synthesis of 2-deoxy-2-iodo glycosides.
Reaction temperature is too high. Lower the reaction temperature. Start the reaction at -78 °C and allow it to slowly warm to the desired temperature while monitoring the progress by TLC.
Solvent is promoting the rearrangement. Change to a less coordinating solvent. Dichloromethane (DCM) or acetonitrile are generally good choices. Avoid ethereal solvents if rearrangement is a major issue.
Slow addition of the nucleophile. Ensure the nucleophile is present in sufficient concentration at the start of the reaction to trap the desired intermediate before it rearranges.
Problem 2: The reaction is sluggish and gives a low yield of the desired product.
Possible Cause Troubleshooting Steps
Incomplete activation of the galactal. Ensure the Lewis acid or promoter is fresh and of high purity. Dry all reagents and solvents meticulously.
Nucleophile is not reactive enough. Consider using a more reactive nucleophile or increasing its concentration. For alcohol nucleophiles, conversion to the corresponding alkoxide can increase nucleophilicity.
Low reaction temperature is hindering the reaction rate. While low temperatures are used to prevent rearrangement, they can also slow down the desired reaction. A careful optimization of the temperature profile is necessary. Try a gradual warming of the reaction mixture.
Problem 3: A complex mixture of products is obtained, making purification difficult.
Possible Cause Troubleshooting Steps
Multiple reaction pathways are competing. This is a common issue. Re-evaluate the reaction conditions (Lewis acid, solvent, temperature) to favor a single pathway. The use of specific protecting groups can also help direct the reaction.
Degradation of starting material or product. Check the stability of your starting material and product under the reaction conditions. Ensure proper work-up procedures to quench the reaction and neutralize any acidic species promptly.
Impure starting materials. Ensure the this compound and the nucleophile are of high purity. Purify them if necessary before use.

Experimental Protocols

Protocol 1: Synthesis of a 2-Deoxy-β-D-galactopyranoside via Iodoglycosylation

This protocol is designed to minimize the Ferrier rearrangement by forming a 2-deoxy-2-iodo intermediate, which can be subsequently reduced to the 2-deoxyglycoside.

Materials:

  • This compound

  • Glycosyl acceptor (e.g., an alcohol)

  • N-Iodosuccinimide (NIS)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous DCM.

  • Add freshly activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -40 °C.

  • In a separate flask, prepare a solution of NIS (1.1 eq) in anhydrous DCM.

  • Add the NIS solution to the reaction mixture, followed by the dropwise addition of a catalytic amount of TMSOTf (0.1 eq).

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Filter the mixture through a pad of Celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-deoxy-2-iodo-glycoside can then be purified by silica gel chromatography and carried on to the reduction step (e.g., using tributyltin hydride and AIBN).

Workflow for Iodoglycosylation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Galactal and Acceptor in DCM prep2 Add Molecular Sieves prep1->prep2 prep3 Stir at RT for 30 min prep2->prep3 react1 Cool to -40 °C prep3->react1 react2 Add NIS solution react1->react2 react3 Add catalytic TMSOTf react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with Na2S2O3 react4->workup1 workup2 Filter through Celite workup1->workup2 workup3 Wash with NaHCO3 and Brine workup2->workup3 workup4 Dry, Filter, and Concentrate workup3->workup4 Purification and Reduction Purification and Reduction workup4->Purification and Reduction

Caption: Workflow for the synthesis of a 2-deoxy-β-D-galactopyranoside.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the effect of different Lewis acids on the outcome of the reaction between this compound and methanol. This data is compiled from various literature sources and is intended to be representative.

Lewis Acid Solvent Temperature (°C) Product(s) Yield (%) Anomeric Ratio (α:β) Reference
BF₃·OEt₂DCM02,3-Unsaturated glycoside854:1[1]
SnCl₄DCM-782,3-Unsaturated glycoside786:1[1]
TMSOTf (catalytic)DCM-782-Deoxy-2-iodo-glycoside901:5[11]
InCl₃DCM252,3-Unsaturated glycoside827:1[1]
FeCl₃Et₂O/DCM252,3-Unsaturated glycoside889:1[1]

Note: The yields and ratios are approximate and can vary depending on the specific reaction conditions and the nucleophile used.

Mechanistic Insights

Understanding the underlying mechanisms is key to controlling the reaction outcome.

Ferrier Rearrangement Mechanism:

G Galactal This compound Intermediate Allyloxocarbenium Ion (Resonance Stabilized) Galactal->Intermediate + Lewis Acid - AcO⁻ Product 2,3-Unsaturated Glycoside Intermediate->Product + Nucleophile

Caption: Simplified mechanism of the Ferrier rearrangement.

The Lewis acid coordinates to the C3-acetate, facilitating its departure and the formation of a resonance-stabilized allyloxocarbenium ion. The nucleophile then attacks at the anomeric carbon to yield the 2,3-unsaturated glycoside.[1]

Prevention of Rearrangement via Iodoglycosylation:

G Galactal This compound Iodonium Iodonium Ion Intermediate Galactal->Iodonium + NIS IodoGlycoside 2-Deoxy-2-iodo-glycoside Iodonium->IodoGlycoside + Nucleophile DeoxyGlycoside 2-Deoxy-glycoside IodoGlycoside->DeoxyGlycoside Reduction

Caption: Pathway for the synthesis of 2-deoxyglycosides.

In this pathway, the double bond of the galactal attacks the electrophilic iodine source (from NIS), forming an iodonium ion intermediate. The nucleophile then attacks at the anomeric carbon in an SN2-like fashion, leading to the 2-deoxy-2-iodo-glycoside. This intermediate can then be reduced to the desired 2-deoxyglycoside. This pathway effectively circumvents the formation of the allyloxocarbenium ion, thus preventing the Ferrier rearrangement.[11][12]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

  • GlycoPODv2. (2021). Azidochlorination reaction of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • Galan, M. C., et al. (2011). Chemical O-Glycosylations: An Overview. Chemical Reviews, 111(9), 5679-5737.
  • Woerpel, K. A., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society, 144(43), 19834-19843.
  • Usui, T., et al. (1993). A convenient synthesis of beta-D-galactosyl disaccharide derivatives using the beta-D-galactosidase from Bacillus circulans.
  • Ferro, V., et al. (2024). Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside. Chemistry – A European Journal, 30(52), e202400331.
  • Demchenko, A. V., et al. (2025).
  • ResearchGate. (n.d.). Reactions of galactose building blocks to assess the impact of different protecting group combinations. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of D-galactal. Retrieved from [Link]

  • Vogel, P., et al. (2004). Synthesis of C-linked analogues of beta-D-galactopyranosyl-(1 -> 3)-D-galactopyranosides.
  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931-7985.
  • Beilstein Journals. (n.d.). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Retrieved from [Link]

  • ResearchGate. (n.d.). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? Retrieved from [Link]

  • Taylor, D. E., et al. (2016). Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase. Organic & Biomolecular Chemistry, 14(34), 8149-8158.
  • Guerard, P., et al. (1994). Enzymatic synthesis of some O-beta-D-digalactosyl glycopeptides, using beta-D-galactosidase.
  • Crich, D., et al. (2020). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. The Journal of Organic Chemistry, 85(21), 13736-13747.
  • Liu, X.-W., et al. (2024). Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic Chemistry Frontiers, 11, 3456-3464.
  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Wan, Q., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences, 120(43), e2308688120.
  • ResearchGate. (n.d.). Glycosylations of Glycals Using N-Iodosuccinimide (NIS) and Phosphorus Compounds for Syntheses of 2-Iodo- and 2-Deoxyglycosides. Retrieved from [Link]

  • Demchenko, A. V., et al. (2024).
  • Demchenko, A. V., et al. (2019). Acid-Mediated N-Iodosuccinimide-Based Thioglycoside Activation for the Automated Solution-Phase Synthesis of α-1,2-Rhamnans. Molecules, 24(14), 2577.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Seeberger, P. H., et al. (2020). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 12(3), 1058-1067.
  • ResearchGate. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Ferrier rearrangement: an update on recent developments.
  • ChemRxiv. (n.d.). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. Retrieved from [Link]

  • Ye, X.-S., et al. (2019).
  • Seeberger, P. H., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions.
  • ResearchGate. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. Retrieved from [Link]

  • Liberek, B., et al. (2002). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides.
  • Bennett, C. S., & Galan, M. C. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931-7985.
  • ResearchGate. (n.d.). Reactions of Nucleophiles with Reactive Intermediates in the 3,4,6-Tri-O-benzyl-D-glucal-TfOH-n-Bu4NI Reaction System. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Developments in the Ferrier Rearrangement. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. Molecules, 25(21), 5133.
  • PubMed. (2018). Methods for 2-Deoxyglycoside Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 2-deoxy-D-glucose.

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Technical Support Center: Scaling Up Reactions with 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,6-Tri-O-acetyl-D-galactal. This versatile glycal is a cornerstone building block for synthesizing a diverse range of mono- and oligosaccharides, making it invaluable in glycochemistry and pharmaceutical development.[1] However, transitioning reactions from the bench to a larger, process-scale environment introduces a unique set of challenges.

This guide is designed to provide practical, in-depth solutions to common problems encountered during the scale-up of reactions involving this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to not only solve immediate issues but also to proactively design more robust and scalable synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and handling of this compound in a scaled-up setting.

Q1: What is this compound and why is it a key starting material? this compound is an acetylated derivative of D-galactal, an unsaturated cyclic enol ether of galactose.[2] The acetyl protecting groups decrease its polarity, making it soluble in many organic solvents and easier to purify via standard techniques like silica gel chromatography.[3] Its defining feature is the double bond between C1 and C2, which serves as a reactive handle for numerous transformations, including electrophilic additions and glycosylations, allowing for the introduction of new functionalities at these positions.[2] This reactivity makes it a crucial intermediate for synthesizing 2-deoxy sugars, C-glycosides, and complex glycoconjugates.[4][5]

Q2: What are the primary safety concerns when scaling up reactions involving azide reagents with this glycal? Many valuable transformations of this compound, such as azidonitration or azidophenylselenylation, utilize azide sources like sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).[6][7] When scaling up, the primary concerns are:

  • Explosion Hazard: Azide compounds can be explosive, especially in concentrated form or in the presence of certain metals. TMSN₃ is often preferred over NaN₃ for its better solubility in organic solvents, but it still carries risks.[6]

  • Toxicity and Formation of Hydrazoic Acid (HN₃): Azides are highly toxic. More critically, in the presence of acid (even trace amounts of water on silica gel or acidic reagents), they can form hydrazoic acid, which is both volatile and extremely explosive.[6]

  • Exothermic Reactions: Reactions like azidonitration are often highly exothermic. Poor temperature control on a large scale can lead to runaway reactions, increasing both safety risks and the formation of unwanted byproducts.[6]

Q3: How should this compound be stored, especially when purchased in larger quantities? this compound is a low-melting solid (melting point ~34-38 °C).[8][9] For long-term stability and to prevent degradation, it should be stored in a cool, dry environment, typically at 2°C - 8°C. It is crucial to keep the container tightly sealed to prevent moisture absorption, which can hydrolyze the acetyl groups and complicate subsequent reactions.

Q4: Why is stereoselectivity often a challenge during scale-up? The double bond in the glycal can be attacked from two faces (α and β). On a small scale, it is easier to maintain precise control over reaction parameters that dictate stereochemical outcomes, such as temperature and the rate of reagent addition. During scale-up, temperature and concentration gradients can form within the reactor. These inconsistencies can lead to a mixture of stereoisomers (e.g., galacto vs. talo configurations), making purification difficult and reducing the yield of the desired product.[6][7] For example, in azidonitration reactions, a mixture of α-galacto, β-galacto, and α-talo isomers is commonly observed.[10]

Section 2: Troubleshooting Guide for Scale-Up Reactions

This guide provides a systematic approach to diagnosing and solving common issues encountered during the scale-up process.

Workflow for Diagnosing Scale-Up Issues

The following diagram outlines a logical decision-making process for troubleshooting common problems.

G cluster_low_yield cluster_impurity start Reaction Scaled-Up: Analysis of Crude Product check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity Profile Clean? check_yield->check_purity Yes low_yield Problem: Low Yield / Poor Reproducibility check_yield->low_yield No impurity Problem: High Impurity / Side Products check_purity->impurity No success Process Successful check_purity->success Yes ly_cause1 Mixing Inefficiency? low_yield->ly_cause1 purification_issue Problem: Difficult Purification impurity->purification_issue imp_cause1 Stereocontrol Lost? impurity->imp_cause1 ly_cause2 Poor Temp Control? ly_cause3 Reagent Degradation? imp_cause2 Side Reactions? imp_cause3 Incomplete Reaction?

Caption: Troubleshooting Decision Tree for Scale-Up

Q: My reaction yield has dropped significantly upon scaling up, and the results are inconsistent between batches. What are the likely causes and solutions?

A: This is one of the most common challenges in process chemistry. The drop in yield and reproducibility often stems from physical and chemical factors that are less pronounced at the lab scale.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solutions
1. Inefficient Mixing At larger volumes, magnetic stirring becomes ineffective. This leads to poor mass and heat transfer, creating localized "hot spots" or areas of high reagent concentration. This can accelerate side reactions and cause inconsistent results.[6]Mechanical Stirring: Employ overhead mechanical stirrers with appropriate impeller designs (e.g., pitched-blade turbine, anchor) to ensure vigorous and homogenous mixing in the reactor. Baffled Reactors: Use reactors with baffles to disrupt vortex formation and improve top-to-bottom mixing. Controlled Reagent Addition: Use a syringe pump or an addition funnel to add critical reagents slowly and sub-surface to ensure rapid dispersion.
2. Poor Temperature Control The surface-area-to-volume ratio decreases as the reactor size increases. This makes it much harder to dissipate or add heat efficiently. For exothermic reactions (e.g., azidonitration), this can lead to a temperature spike, promoting byproduct formation. For reactions requiring low temperatures, maintaining the target temperature becomes difficult.[6]Reactor Jacketing: Use a jacketed reactor with a circulating thermal fluid for precise and uniform temperature control. Slow Addition: Add exothermic reagents at a rate that allows the cooling system to maintain the set temperature. Consider Flow Chemistry: For highly exothermic or hazardous reactions, continuous flow chemistry offers superior heat transfer and mixing, ensuring high reproducibility and safety at scale.[6]
3. Moisture Contamination Larger reactors have more surface area for atmospheric moisture to adsorb. Moisture can quench reactive intermediates, hydrolyze starting materials (deacetylation), or react with sensitive reagents.Inert Atmosphere: Ensure the reactor is thoroughly dried before use and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Dry Solvents: Use appropriately dried, process-grade solvents. Verify water content (e.g., by Karl Fischer titration) before use.
4. Reagent Stability and Stoichiometry On a larger scale, the time required for reagent addition is longer. If a reagent is unstable under the reaction conditions, a significant portion may decompose before it can react. Simple volumetric or weight-based scaling may not account for this.Freshly Prepared Reagents: Use freshly prepared or purified reagents whenever possible. Staged Addition: For unstable reagents, consider adding them in portions over the course of the reaction. Re-optimize Stoichiometry: It may be necessary to slightly increase the equivalents of a less stable reagent at scale to compensate for decomposition.

Q: My scaled-up reaction produces a complex mixture of isomers and byproducts that were minor or absent on the small scale. How can I improve selectivity?

A: The formation of multiple products points to a loss of kinetic or thermodynamic control. This is often linked to the reaction mechanism and how it is affected by large-scale conditions.

Case Study: Azidonitration of this compound

The azidonitration reaction proceeds via the addition of an azide radical to the glycal double bond, which can lead to a mixture of products.[7][10][11]

G Galactal This compound Reagents CAN, NaN3 in Acetonitrile Intermediate Anomeric Radical Intermediate Reagents->Intermediate Azide radical addition Other_byproducts Other Byproducts (e.g., N-acetylated amine) Reagents->Other_byproducts Side reactions Product_b_galacto β-galacto (Major) (2-azido-1-nitrate) Intermediate->Product_b_galacto Trapping Product_a_galacto α-galacto (Minor) (2-azido-1-nitrate) Intermediate->Product_a_galacto Trapping Product_a_talo α-talo (Side Product) (2-azido-1-nitrate) Intermediate->Product_a_talo Trapping

Caption: Simplified Azidonitration Product Distribution

Potential Causes & Solutions

  • Cause: Temperature Fluctuations. As discussed, poor heat dissipation can lead to temperature spikes. Radical reactions are highly sensitive to temperature, and higher temperatures can lower the activation energy barrier for the formation of less stable isomers (like the talo product).

    • Solution: Implement the rigorous temperature control measures outlined previously. Maintain the reaction at the lowest effective temperature to maximize selectivity for the thermodynamically favored product.

  • Cause: Non-Homogenous Concentration. If the azide or oxidant (e.g., Ceric Ammonium Nitrate, CAN) is not dispersed quickly, localized high concentrations can promote side reactions, such as the formation of bisazido species or other undesired adducts.[6]

    • Solution: Optimize the addition rate and method. Adding the limiting reagent to a well-stirred solution of the excess reagents can sometimes improve selectivity.

  • Cause: Solvent Effects. The polarity and coordinating ability of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the stereochemical outcome.

    • Solution: While changing solvents at a large scale is a significant undertaking, it may be necessary. Screen alternative solvents (e.g., propionitrile instead of acetonitrile) at the bench scale to see if selectivity can be improved before attempting a large-scale run.

Q: I am struggling with the purification of my product at a multi-gram scale. The column chromatography is slow, uses excessive solvent, and provides poor separation. What can I do?

A: Large-scale purification of acetylated sugars presents a significant bottleneck. The similar polarity of isomers and acetylated byproducts makes separation challenging.[3]

Strategies for Optimizing Large-Scale Chromatography

Parameter Optimization Strategy
1. TLC Method Development Before scaling, meticulously optimize the solvent system using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for the target compound and the largest possible separation (ΔRf) from major impurities.
2. Column Packing Use the "slurry packing" method for large columns. This involves preparing a slurry of silica gel in the initial mobile phase and pouring it into the column, which helps to create a homogenous and well-packed bed, preventing channeling and band broadening.
3. Sample Loading Avoid overloading the column, which is a common mistake in scale-up. A general rule is to load no more than 1-5% of the silica gel mass (e.g., 5-25 g of crude material on a 500 g column). Load the sample concentrated in a minimal amount of solvent or use the "dry loading" technique (adsorbing the crude material onto a small amount of silica gel) for improved resolution.
4. Elution Method Use a step-gradient elution. Start with a less polar solvent system to elute non-polar impurities, then incrementally increase the polarity to elute your product, and finally, use a highly polar flush to remove baseline material. This is more solvent-efficient than isocratic elution on a large scale.

Recommended TLC and Column Chromatography Solvent Systems

Solvent System Typical Application / Notes
Hexane / Ethyl Acetate A standard, versatile system. Good for separating compounds with moderate polarity differences.
Toluene / Ethyl Acetate Often provides different selectivity compared to hexane-based systems and can improve the separation of aromatic byproducts.
Dichloromethane / Methanol Used for more polar compounds. Caution: Ensure the crude material is free of acidic residues to prevent degradation of the product on the silica gel.

Section 3: Key Experimental Protocols

Protocol 1: Large-Scale Purification by Flash Column Chromatography

This protocol assumes the crude product is a solid or a viscous oil.

  • Column Selection and Packing:

    • Select a glass column with appropriate dimensions for the amount of crude material (e.g., for 10-20 g of crude, a column packed with 400-500 g of silica gel is a good starting point).

    • In a separate beaker, prepare a slurry of silica gel (e.g., 500 g) in the initial, least polar solvent system (e.g., 9:1 Hexane/EtOAc).

    • Pour the slurry into the column in one continuous motion. Use a bellows or gentle air pressure to help pack the bed firmly and evenly. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude material (e.g., 15 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add 2-3 times the mass of silica gel (e.g., 30-45 g) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Apply pressure (using a flash chromatography system or regulated air/nitrogen) to begin elution.

    • Collect fractions and monitor them by TLC.

    • Once non-polar impurities have eluted, switch to the more polar solvent system that elutes your product (as determined by your initial TLC analysis).

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Section 4: References

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251.

  • Hogle, S. L., & Seeberger, P. H. (2019). Safe and Scalable Continuous Flow Azidophenylselenylation of Galactal to Prepare Galactosamine Building Blocks. Organic Process Research & Development, 24(1), 65-72. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Science Publishing. [Link]

  • Griesbeck, A. G., & Bondock, S. (2003). Addition of Heteroatom Radicals to endo-Glycals. Molecules, 8(12), 989-1001. [Link]

  • Singh, V., & Sharma, L. (2018). 2‐C‐aryl glycal synthesis and their transformation. Journal of Carbohydrate Chemistry, 37(8-9), 421-447.

  • Banaszek, A., & Zamojski, A. (1983). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Carbohydrate Research, 120, 181-192.

  • Thiem, J., et al. (2007). Synthesis of 2-Deoxy Glycosides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of alkyl-2-deoxy-α-D-glycopyranosides and their 2-deuterio derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Electrochemical Glycosylation via Halogen-Atom-Transfer for C-Glycoside Assembly. ACS Catalysis.

  • Arora, A., et al. (2023). Recent Advances in the Synthesis and Application of C-2-Formyl Glycals. ChemistrySelect, 8(30), e202301389.

  • Li, J., et al. (2024). Creating glycoside diversity through stereoselective carboboration of glycals. Nature Communications, 15(1), 1-10.

  • Watson, D. A., et al. (2016). Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals. Journal of the American Chemical Society, 138(40), 13349-13352.

  • Wikipedia. (n.d.). Glycal. Retrieved from [Link]

  • Colombel, S., et al. (2013). Addition of Electrophilic Radicals to 2-benzyloxyglycals: Synthesis and Functionalization of Fluorinated α-C-glycosides and Derivatives. Chemistry – A European Journal, 19(38), 12778-12787.

  • Semantic Scholar. (n.d.). General method for synthesizing pyranoid glycals. A new route to allal and gulal derivatives. Retrieved from [Link]

  • Canadian Science Publishing. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2016). Stereoselective Synthesis of 2-(β-C-Glycosyl)glycals: Access to Unusual β-C-Glycosides from 3-Deoxyglycals. The Journal of Organic Chemistry, 81(6), 2354-2365.

  • Fairbanks, A. J., et al. (2009). Selective anomeric acetylation of unprotected sugars in water. Organic & Biomolecular Chemistry, 7(16), 3249-3251.

  • Canadian Science Publishing. (n.d.). The azidonitration of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • MDPI. (n.d.). Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. Molecules. [Link]

  • Taylor & Francis Online. (n.d.). Large-scale Synthesis of Per-O-acetylated Saccharides and Their Sequential Transformation to Glycosyl Bromides and Thioglycosides. Retrieved from [Link]

  • Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7942-7987.

  • ResearchGate. (n.d.). The azidonitration of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • MDPI. (n.d.). Stereoselective Synthesis of 2-Deoxythiosugars from Glycals. Retrieved from [Link]

  • Chen, X., et al. (2016). Development and Characterization of a High-Solids Deacetylation Process. Biotechnology for Biofuels, 9(1), 1-12.

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. RRJPA.

  • ResearchGate. (n.d.). Stereoselective synthesis of 2-deoxy-α-C-glycosides from glycals. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. Retrieved from [Link]

  • IJNRD. (2023). the synthesis of medicinally important pharma molecules from carbohydrates building blocks. Retrieved from [Link]

  • GlycoPODv2. (2021). Azidochlorination reaction of tri-O-acetyl-D-galactal. Retrieved from [Link]

  • PubMed Central. (2013). The impact of microcarrier culture optimization on the glycosylation profile of a monoclonal antibody. Applied Microbiology and Biotechnology, 97(1), 147-157.

  • PubMed. (n.d.). Effects of cell culture conditions on antibody N-linked glycosylation--what affects high mannose 5 glycoform. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Nucleophiles with Reactive Intermediates in the 3,4,6-Tri-O-benzyl-D-glucal-TfOH-n-Bu4NI Reaction System. Retrieved from [Link]

Sources

Technical Support Center: Monitoring 3,4,6-Tri-O-acetyl-D-galactal Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving 3,4,6-Tri-O-acetyl-D-galactal. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in carbohydrate synthesis. Here, you will find practical, field-proven insights in a question-and-answer format to help you successfully monitor your reaction progress using thin-layer chromatography (TLC), troubleshoot common issues, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its reaction progress monitored by TLC?

This compound is a protected form of D-galactal, a glycal. It serves as a key intermediate in the synthesis of a wide array of oligosaccharides and glycoconjugates due to the reactivity of its enol ether double bond. Monitoring the progress of its reactions, such as glycosylations, by Thin-Layer Chromatography (TLC) is crucial to determine the consumption of the starting material and the formation of the product.[1] This allows for the timely quenching of the reaction to maximize the yield of the desired product and minimize the formation of byproducts.

Q2: What are the typical TLC conditions for monitoring reactions with this compound?

The choice of TLC conditions, particularly the mobile phase, depends on the specific reaction being performed. As this compound is a relatively nonpolar sugar derivative, solvent systems based on mixtures of hexane and ethyl acetate are commonly employed. A good starting point is a 1:1 mixture of ethyl acetate and hexane. To increase the retention factor (Rf) of your compounds, you can increase the proportion of the more polar solvent (ethyl acetate). Conversely, to decrease the Rf, increase the proportion of the less polar solvent (hexane).[2] For certain reactions, such as azidochlorination, a solvent system of toluene-ethyl acetate (e.g., 4:1) has been shown to be effective.

Q3: How do I visualize this compound and its products on a TLC plate?

Since this compound and many of its derivatives do not absorb UV light, visualization requires the use of chemical staining agents.[3] After developing the TLC plate, it should be dried completely and then dipped into or sprayed with a staining solution, followed by gentle heating with a heat gun. Several effective stains for this purpose include:

  • p-Anisaldehyde Stain: This is an excellent, general-purpose stain for carbohydrates, often yielding a range of colors for different compounds, which can aid in identification.[4][5]

  • Ceric Ammonium Molybdate (CAM) Stain: A very universal and sensitive stain that visualizes a wide variety of organic compounds as dark blue or green spots on a light background.

  • Potassium Permanganate (KMnO₄) Stain: This stain is particularly useful for detecting compounds with oxidizable functional groups, such as the double bond in the starting glycal. It typically produces yellow-brown spots on a purple background.[6]

Troubleshooting Guide

Problem 1: I don't see any spots on my TLC plate after staining.
  • Potential Cause: The concentration of your sample may be too low.

    • Solution: Try concentrating your sample before spotting it on the TLC plate. You can also try spotting the sample multiple times in the same location, ensuring the spot is completely dry between applications.[7]

  • Potential Cause: The compound may have evaporated from the plate during drying or heating.

    • Solution: While less common for this particular compound, if you suspect volatility is an issue, minimize the time the plate is heated after staining.

  • Potential Cause: The staining reagent is old or improperly prepared.

    • Solution: Prepare a fresh batch of the staining solution. p-Anisaldehyde stain, for instance, has a limited shelf life and will change color as it degrades.[5]

Problem 2: My spots are streaking or elongated.
  • Potential Cause: The sample is overloaded on the TLC plate.

    • Solution: Dilute your sample before spotting it. Overloading is a common cause of streaking and poor separation.[7]

  • Potential Cause: The compound is strongly interacting with the silica gel.

    • Solution: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve spot shape. However, for neutral sugars like this compound, this is less likely to be the primary issue.

  • Potential Cause: The sample was not fully dissolved or contains insoluble impurities.

    • Solution: Ensure your sample is completely dissolved in a suitable solvent before spotting. If necessary, filter the sample solution.

Problem 3: The spots for my starting material and product are too close together (poor resolution).
  • Potential Cause: The polarity of the mobile phase is not optimal.

    • Solution: The key to good separation is to find a solvent system where the Rf values of your compounds of interest are between 0.2 and 0.8.[1]

      • If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexane in an ethyl acetate/hexane mixture).

      • If the spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., use more ethyl acetate).[7]

  • Potential Cause: The reaction has not proceeded significantly, or the product has a very similar polarity to the starting material.

    • Solution: Allow the reaction to run for a longer period and take another TLC sample. If the polarity is inherently similar, you may need to try a different solvent system altogether. Experiment with different solvent combinations, for example, replacing hexane with toluene or dichloromethane.

Problem 4: I see multiple unexpected spots.
  • Potential Cause: Formation of side products.

    • Solution: This is common in organic synthesis. The appearance of new spots is indicative of the reaction's complexity. Use the TLC to optimize reaction conditions (e.g., temperature, reaction time) to favor the formation of the desired product.

  • Potential Cause: Decomposition of the starting material or product on the silica gel plate.

    • Solution: While less common for this compound, some molecules can be sensitive to the acidic nature of silica gel. If you suspect on-plate degradation, you can try using TLC plates with a different stationary phase, such as alumina, or neutralize the silica plate by adding a small amount of triethylamine to the mobile phase. A 2D TLC experiment can help diagnose on-plate decomposition.[8]

Experimental Protocols

Protocol 1: Step-by-Step TLC Monitoring of a Glycosylation Reaction

This protocol provides a general guideline for monitoring a typical glycosylation reaction where this compound is the glycosyl donor.

  • Prepare the TLC Chamber:

    • Line a developing chamber with filter paper.

    • Add the chosen mobile phase (e.g., 7:3 hexane/ethyl acetate) to a depth of about 0.5 cm.

    • Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.

  • Prepare the TLC Plate:

    • Using a soft pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the origin for your starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Spot the Plate:

    • Dissolve a small amount of your starting this compound in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary tube, apply a small spot of the starting material solution to the 'SM' lane.

    • Carefully take a small aliquot from your reaction mixture using a capillary tube and spot it onto the 'R' lane.

    • For the co-spot lane 'C', first spot the starting material, and then, on top of the same spot, apply the reaction mixture. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Develop the Plate:

    • Place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is about 1 cm from the top.

    • Immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Dry the TLC plate thoroughly with a heat gun.

    • Dip the plate into a p-anisaldehyde staining solution, remove it quickly, and wipe the excess stain from the back of the plate.

    • Gently heat the plate with a heat gun until colored spots appear.

    • Analyze the chromatogram. As the reaction progresses, the spot corresponding to the starting material in the 'R' lane should diminish in intensity, while a new, typically more polar (lower Rf) spot corresponding to the glycoside product should appear and intensify. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.

Quantitative Data Summary
Compound TypeTypical Mobile Phase (v/v)Expected Relative RfVisualization with p-Anisaldehyde
This compound (Starting Material) 7:3 Hexane/Ethyl AcetateHighColor may vary, often brownish or purplish
O-Glycoside Product 7:3 Hexane/Ethyl AcetateLow to MediumColor may vary, often blue, purple, or green
2-Azido-2-deoxy Product 4:1 Toluene/Ethyl AcetateMediumColor may vary

Note: The exact Rf values and spot colors can vary depending on the specific product, TLC plate, and reaction conditions. This table serves as a general guide.

Visual Workflow for TLC Monitoring

Below is a diagram illustrating the logical workflow for monitoring the progress of a reaction involving this compound using TLC.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis cluster_decision Decision prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare & Spot TLC Plate (SM, Co, Rxn) develop Develop Plate in Mobile Phase prep_plate->develop dry Dry Plate develop->dry stain Stain Plate (e.g., p-Anisaldehyde) dry->stain analyze Analyze Spots stain->analyze decision Is Starting Material Consumed? analyze->decision continue_rxn Continue Reaction & Re-sample decision->continue_rxn No quench_rxn Quench Reaction & Work-up decision->quench_rxn Yes continue_rxn->prep_plate Take new sample

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3,4,6-Tri-O-acetyl-D-galactal and Tri-O-acetyl-D-glucal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic carbohydrate chemistry, glycals stand out as versatile and powerful building blocks. Their unique enol ether structure provides a gateway to a diverse array of carbohydrate derivatives, including the synthetically challenging 2-deoxyglycosides, which are integral components of numerous bioactive molecules. Among the most utilized glycals are the per-acetylated forms of D-glucal and D-galactal. While structurally similar, the subtle difference in the stereochemistry at the C4 position profoundly influences their reactivity, dictating reaction pathways, rates, and stereochemical outcomes.

This guide offers an in-depth comparison of the reactivity of 3,4,6-tri-O-acetyl-D-galactal and tri-O-acetyl-D-glucal. Moving beyond a simple catalog of reactions, we will explore the mechanistic underpinnings of their differing reactivities, supported by experimental data, to provide a predictive framework for their application in complex synthetic strategies.

Structural Distinction: The C4-Acetoxy Group as a Locus of Control

The primary structural difference between 3,4,6-tri-O-acetyl-D-glucal and this compound lies in the orientation of the C4-acetoxy group. In the glucal derivative, this group is equatorial, while in the galactal, it is axial. This seemingly minor variation has significant stereoelectronic consequences that ripple through the molecule, impacting the stability of reaction intermediates and transition states.

Feature3,4,6-Tri-O-acetyl-D-glucalThis compound
C4-Acetoxy Orientation EquatorialAxial
CAS Number 2873-29-24098-06-0[1]
Molecular Weight 272.25 g/mol 272.25 g/mol [1]
Appearance White crystalline powder[2]Colorless to pale yellow liquid or solid[3]

Comparative Reactivity in Key Transformations

The double bond in glycals is electron-rich, making it susceptible to attack by electrophiles. This reactivity is the foundation for many of their synthetic applications, most notably in electrophilic additions and glycosylation reactions such as the Ferrier rearrangement.

The Ferrier Rearrangement: A Tale of Two Rates

The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides, proceeding through an allylic rearrangement upon treatment with a Lewis acid in the presence of a nucleophile.[4] Comparative studies have revealed a distinct difference in the reaction rates of the two glycals.

Experimental Data: Reaction Times in the Ferrier Rearrangement

GlycalNucleophileCatalystReaction TimeYieldReference
Tri-O-acetyl-D-glucalDiosgeninFeCl₃5 min91%[5]
Tri-O-acetyl-D-galactalDiosgeninFeCl₃15 min89%[5]

As the data indicates, tri-O-acetyl-D-glucal undergoes the Ferrier rearrangement more readily than its galactal counterpart. This difference in reactivity is attributed to the stereochemistry of the C4-acetoxy group.

Mechanistic Insight:

The accepted mechanism of the Ferrier rearrangement involves the formation of a delocalized allyloxocarbenium ion intermediate.[4] It has been proposed that the equatorial C4-acetoxy group in tri-O-acetyl-D-glucal can provide anchimeric assistance (neighboring group participation) to the departure of the C3-acetoxy group, stabilizing the developing positive charge and thus accelerating the reaction.[5][6] In contrast, the axial C4-acetoxy group in tri-O-acetyl-D-galactal is not suitably positioned to provide such assistance, leading to a slower reaction rate.

Ferrier_Mechanism Glucal Tri-O-acetyl-D-glucal Intermediate_G Allyloxocarbenium Ion (Stabilized by C4-OAc) Glucal->Intermediate_G Faster (Anchimeric Assistance) Galactal Tri-O-acetyl-D-galactal Intermediate_Ga Allyloxocarbenium Ion Galactal->Intermediate_Ga Slower Product 2,3-Unsaturated Glycoside Intermediate_G->Product Nucleophilic Attack Intermediate_Ga->Product Nucleophilic Attack

Caption: Proposed influence of C4-OAc on Ferrier rearrangement rates.

Electrophilic Addition: The Case of Azidonitration

Electrophilic addition reactions to the glycal double bond are pivotal for introducing functionality at C1 and C2. A classic example is the azidonitration reaction, which provides access to 2-azido-2-deoxyglycosyl derivatives, valuable precursors for 2-amino sugars.[7] A seminal study by Lemieux and Ratcliffe directly compared the azidonitration of several per-acetylated glycals, revealing a striking difference in stereoselectivity between the glucal and galactal derivatives.

Experimental Data: Product Distribution in Azidonitration

GlycalRatio of Equatorial to Axial C2-Azide ProductsReference
Tri-O-acetyl-D-glucal1:1[7]
Tri-O-acetyl-D-galactal11:1[7]

Mechanistic Interpretation:

The azidonitration reaction is thought to proceed via a radical mechanism. The high stereoselectivity observed with tri-O-acetyl-D-galactal is attributed to the steric hindrance posed by the axial C4-acetoxy group. This group effectively shields the top face of the pyranoid ring, directing the incoming azide radical to attack from the less hindered bottom face, resulting in the predominant formation of the product with an equatorial C2-azido group.[7] In the case of tri-O-acetyl-D-glucal, the equatorial C4-acetoxy group exerts a much smaller steric influence on the approach to the double bond, leading to a nearly equal mixture of the two diastereomers.

Azidonitration_Stereoselectivity cluster_galactal Tri-O-acetyl-D-galactal cluster_glucal Tri-O-acetyl-D-glucal Galactal Axial C4-OAc Attack_Ga Azide Radical Attack Galactal->Attack_Ga Steric hindrance from top face Product_Ga_eq Equatorial C2-N3 (Major) Attack_Ga->Product_Ga_eq Favored Product_Ga_ax Axial C2-N3 (Minor) Attack_Ga->Product_Ga_ax Disfavored Glucal Equatorial C4-OAc Attack_G Azide Radical Attack Glucal->Attack_G Less steric hindrance Product_G_eq Equatorial C2-N3 Attack_G->Product_G_eq Product_G_ax Axial C2-N3 Attack_G->Product_G_ax

Caption: Steric influence of the C4-OAc group on azidonitration.

Experimental Protocols

General Procedure for the Ferrier Rearrangement

The following is a representative protocol for the Ferrier rearrangement.

  • To a solution of the per-acetylated glycal (1.0 eq) and the alcohol nucleophile (1.2 eq) in anhydrous dichloromethane (0.1 M) at room temperature is added a Lewis acid catalyst (e.g., FeCl₃, 0.1 eq).

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the 2,3-unsaturated glycoside.

Representative Protocol for Azidonitration

The following protocol is adapted from the work of Lemieux and Ratcliffe.[7]

  • A solution of the per-acetylated glycal (1.0 eq) in acetonitrile (0.2 M) is cooled to the desired temperature (e.g., -15 °C).

  • To this solution are added sodium azide (3.0 eq) and ceric ammonium nitrate (2.5 eq).

  • The reaction mixture is stirred vigorously at the same temperature and monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting mixture of azidonitrate products is then typically subjected to further transformations or purified by chromatography.

Conclusion and Future Outlook

The choice between this compound and tri-O-acetyl-D-glucal in a synthetic campaign is not arbitrary. The axial C4-acetoxy group in the galactal derivative exerts a profound steric and electronic influence, leading to slower reaction rates in transformations like the Ferrier rearrangement and enhanced stereoselectivity in electrophilic additions such as azidonitration. Conversely, the equatorial C4-acetoxy group in the glucal derivative can facilitate certain reactions through anchimeric assistance, albeit often with diminished stereocontrol in additions to the double bond.

A thorough understanding of these reactivity differences is paramount for the rational design of synthetic routes to complex carbohydrates. By leveraging the distinct stereoelectronic properties of each glycal, chemists can strategically control reaction outcomes, improving both the efficiency and selectivity of their syntheses. Future work in this area will likely focus on further quantifying these reactivity differences through kinetic studies and computational modeling, as well as exploiting these principles in the development of novel stereoselective glycosylation methodologies.

References

  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Omega. [Link]

  • Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Publications. [Link]

  • The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry. [Link]

  • The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. PubMed. [Link]

  • The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-d-hexopyranosides. PubMed. [Link]

  • The bromination and halogeno-methoxylation of D-glucal triacetate. ResearchGate. [Link]

  • Ferrier rearrangement: an update on recent developments.
  • Ferrier rearrangement. Wikipedia. [Link]

  • Understanding Tri-O-Acetyl-D-glucal: Chemical Properties & Synthesis Use. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of omega-aminoalkyl 2-deoxy- and 2,3-dideoxy-D-hexopyranosides. ResearchGate. [Link]

  • Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. IOSR Journal of Applied Chemistry. [Link]

  • Azidochrolination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols. [Link]

  • 3,4,6-Tri-O-acetyl-D-glucal. Wikipedia. [Link]

  • Synthesis of 2-iodo-tri-O-acetyl-d-glucal. ResearchGate. [Link]

  • The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. ResearchGate. [Link]

  • ANWAR SHAMIM - Functionalization of 3,4,6-tri-O-acetyl-D-glucal via Click Chemistry and Palladium. University of Lisbon Repository. [Link]

  • This compound. Glycon. [Link]

Sources

A Senior Application Scientist's Guide to O-Glycosylation: 3,4,6-Tri-O-acetyl-D-galactal vs. Conventional Glycosyl Donors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of O-Glycosylation and the Choice of Glycosyl Donor

The strategic installation of carbohydrate moieties onto proteins and small molecules, a process known as O-glycosylation, is fundamental to numerous biological processes and central to the development of therapeutics, from vaccines to targeted drug delivery systems.[1][2] The success of any glycosylation strategy hinges on the crucial choice of the glycosyl donor—the activated sugar unit that delivers the glycan to the acceptor molecule. The ideal donor must balance stability for storage and handling with precisely tunable reactivity for efficient and, most importantly, stereoselective bond formation.

This guide provides an in-depth comparison of a unique class of glycosyl donors, the glycals, specifically focusing on the widely accessible 3,4,6-Tri-O-acetyl-D-galactal . We will objectively evaluate its performance against the workhorses of modern carbohydrate chemistry: glycosyl trichloroacetimidates, thioglycosides, and glycosyl halides. This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers, chemists, and drug development professionals to make informed decisions for their specific synthetic challenges.

The Glycal Approach: this compound

This compound belongs to the glycal family of donors, characterized by a double bond between carbons 1 and 2 of the pyranose ring. This structural feature fundamentally alters its mechanism of activation and glycosylation compared to donors with a traditional anomeric leaving group.

Mechanism of Action: The Ferrier Rearrangement

Unlike other donors that typically undergo substitution directly at the anomeric carbon (C1), glycals like triacetylgalactal react with an alcohol (glycosyl acceptor) in the presence of a Lewis acid via the Ferrier rearrangement .[3][4]

The key steps are:

  • Activation: A Lewis acid (e.g., BF₃·OEt₂, InCl₃, SnCl₄) coordinates to the ring oxygen or the C3 acetate, promoting the formation of a highly delocalized allyloxocarbenium ion intermediate.[3]

  • Nucleophilic Attack: The glycosyl acceptor (R-OH) attacks the anomeric carbon (C1) from the α- or β-face.

  • Rearrangement: This is accompanied by an allylic shift of the double bond from the C1-C2 position to the C2-C3 position, yielding a 2,3-unsaturated glycoside.[3]

This unique mechanism is a double-edged sword: it provides access to valuable 2,3-unsaturated products, which are versatile synthetic intermediates, but it also sacrifices the C2 stereocenter, precluding the use of neighboring groups at this position to direct the stereochemical outcome.[5]

Ferrier_Mechanism cluster_0 Ferrier Rearrangement Mechanism Donor This compound Intermediate Allyloxocarbenium Ion (Delocalized Intermediate) Donor->Intermediate + Lewis Acid (e.g., BF₃·OEt₂) Product 2,3-Unsaturated α/β-Glycoside Intermediate->Product + Acceptor (R-OH)

Caption: Mechanism of O-glycosylation using a glycal donor.

Performance Characteristics
  • Reactivity: The electron-withdrawing acetyl groups on this compound "disarm" the donor, reducing the electron density of the pyranose ring.[6] This destabilizes the oxocarbenium ion intermediate, meaning that stronger Lewis acids or more forcing conditions are often required for activation compared to "armed" donors (e.g., those with electron-donating benzyl ethers).[6][7]

  • Stereoselectivity: Glycosylations with acetylated glycals generally show a preference for the α-anomer.[6][8] This selectivity is influenced by the reaction conditions, the specific Lewis acid used, and the nucleophilicity of the acceptor, but it is not as tightly controlled as in systems with C2-participating groups.[3][5]

  • Advantages:

    • Stability: Glycals are generally stable, crystalline solids that are easy to handle and purify.

    • Synthetic Utility: Directly yields 2,3-unsaturated glycosides, which are valuable precursors for 2-deoxy sugars and other functionalized carbohydrates.[3]

    • Accessibility: Readily prepared from the parent monosaccharide.[9][10]

  • Limitations:

    • Lack of C2 stereocontrol makes achieving high β-selectivity challenging.

    • The requirement for strong Lewis acids may not be compatible with sensitive or complex substrates.

    • The product is a 2,3-unsaturated glycan, which requires further synthetic steps if a saturated product is desired.

A Comparative Analysis of Major Glycosyl Donors

To understand the relative merits of this compound, we must compare it to the most prevalent classes of glycosyl donors used in modern synthesis.

Donor_Activation cluster_all Glycosyl Donor Activation Pathways cluster_glycal Glycal cluster_tca Trichloroacetimidate cluster_thio Thioglycoside cluster_halide Glycosyl Halide D_Glycal Triacetylgalactal I_Glycal Allyloxocarbenium Ion D_Glycal->I_Glycal Lewis Acid D_TCA Glycosyl Trichloroacetimidate I_TCA Oxocarbenium Ion Pair D_TCA->I_TCA cat. TMSOTf D_Thio Thioglycoside I_Thio Oxocarbenium Ion Pair D_Thio->I_Thio Thiophilic Promoter (e.g., NIS/TfOH) D_Halide Glycosyl Bromide I_Halide Oxocarbenium Ion Pair D_Halide->I_Halide Silver Salt (e.g., Ag₂O)

Caption: Activation pathways for different glycosyl donor classes.

Glycosyl Trichloroacetimidates (TCA)

First introduced by Schmidt, glycosyl trichloroacetimidates are among the most reactive and widely used glycosyl donors.[11] They are activated by catalytic amounts of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂), typically at low temperatures.[12][13]

  • Mechanism: The reaction proceeds via protonation or Lewis acid coordination to the imidate nitrogen, followed by departure of the trichloroacetamide leaving group to form an oxocarbenium ion.

  • Stereocontrol: This is the key advantage of TCAs. If a participating group (like an acetate or benzoyl ester) is at the C2 position, it can form a cyclic acyl-oxonium intermediate, which blocks the α-face. The acceptor then attacks from the β-face, leading to excellent 1,2-trans stereoselectivity (e.g., a β-glycoside from a glucose or galactose donor).[14] In the absence of a C2 participating group (e.g., a benzyl ether), the α-anomer is often favored due to the anomeric effect.

  • Comparison to Galactal: TCAs offer far superior stereocontrol for synthesizing 1,2-trans linkages. They are highly reactive, often requiring only catalytic promoters under mild conditions, making them suitable for sensitive substrates.[12] However, they are sensitive to moisture and can be less stable to store than glycals.

Thioglycosides

Thioglycosides are highly valued for their stability and versatile reactivity. The anomeric thioether bond is stable to a wide range of common reaction conditions (e.g., acidic and basic hydrolysis, protecting group manipulations), making them excellent building blocks for multi-step syntheses.

  • Mechanism: They are activated by thiophilic promoters, such as N-Iodosuccinimide (NIS) in combination with a catalytic amount of an acid like TfOH or TMSOTf.[15] This generates a reactive species, often depicted as a sulfonium-like intermediate, which then gives way to the oxocarbenium ion.

  • Stereocontrol: Similar to TCAs, stereoselectivity is primarily dictated by the nature of the C2 substituent (participating vs. non-participating).

  • Comparison to Galactal: Thioglycosides offer a superb balance of stability and tunable reactivity. Their stability allows for their use in "armed-disarmed" and "latent-active" strategies for synthesizing complex oligosaccharides in one pot, a capability that glycals lack.[7][16] However, their activation often requires stoichiometric, sometimes harsh or toxic, promoters.

Glycosyl Halides

The oldest class of glycosyl donors, used in the classic Koenigs-Knorr reaction, are glycosyl halides (typically bromides or chlorides).[14][17][18]

  • Mechanism: They are typically activated using stoichiometric amounts of heavy metal salts, such as silver oxide (Ag₂O) or silver carbonate.[18][19]

  • Stereocontrol: The Koenigs-Knorr reaction is famous for its use of C2-acyl participating groups to direct the formation of 1,2-trans glycosides, similar to TCAs and thioglycosides.[18][20]

  • Comparison to Galactal: While historically significant, glycosyl halides are now less commonly used. They are often unstable (requiring fresh preparation), and the need for stoichiometric heavy metal promoters is a significant drawback in terms of cost, waste, and purification.[14][19] For most applications requiring 1,2-trans selectivity, TCAs or thioglycosides are superior alternatives.

Head-to-Head Performance Comparison

The choice of a glycosyl donor is dictated by the specific synthetic goal. The following table summarizes the performance of each donor class based on key experimental parameters.

FeatureThis compoundGlycosyl TrichloroacetimidateThioglycosideGlycosyl Halide (Koenigs-Knorr)
Typical Promoter Stoichiometric Lewis Acid (BF₃·OEt₂, SnCl₄)[3]Catalytic Lewis Acid (TMSOTf)[12][13]Thiophilic Promoter (NIS/TfOH)[15]Stoichiometric Silver Salt (Ag₂O)[18]
Primary Product 2,3-Unsaturated GlycosideSaturated GlycosideSaturated GlycosideSaturated Glycoside
Stereocontrol Generally α-selective; no C2 participation.[6]Excellent 1,2-trans with C2 participation.[14]Excellent 1,2-trans with C2 participation.Excellent 1,2-trans with C2 participation.[20]
Reactivity Moderate to low ("disarmed").[6]Very high.Tunable (armed/disarmed).[7]High.
Stability High; stable to storage.Moderate; moisture-sensitive.Very high; robust to many conditions.Low; often prepared in situ.[14]
Key Advantage Access to 2,3-unsaturated products.High reactivity, catalytic activation.Stability, use in block synthesis.Historical precedent.
Key Disadvantage Poor stereocontrol for saturated systems.Moisture sensitivity.Stoichiometric/harsh promoters.Stoichiometric heavy metals, instability.

Experimental Protocols: A Practical Comparison

To illustrate the practical differences in using these donors, we provide representative, validated protocols for O-glycosylation.

Protocol 1: Ferrier Rearrangement with this compound

This protocol describes a typical Lewis acid-catalyzed glycosylation of a primary alcohol.

Materials:

  • This compound (1.0 equiv)

  • Glycosyl Acceptor (e.g., Benzyl Alcohol, 1.2 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound, the glycosyl acceptor, and activated 4Å molecular sieves.

  • Add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M with respect to the galactal donor.

  • Cool the stirred suspension to -20 °C using an appropriate cooling bath.

  • Slowly add BF₃·OEt₂ dropwise via syringe over 5 minutes.

  • Allow the reaction to stir at -20 °C, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon consumption of the starting material (typically 1-3 hours), quench the reaction by adding triethylamine (Et₃N) or saturated aqueous sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing the pad thoroughly with DCM.

  • Transfer the filtrate to a separatory funnel, wash with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the 2,3-unsaturated glycoside.[6]

Protocol 2: Schmidt Glycosylation with a Glycosyl Trichloroacetimidate

This protocol outlines the highly efficient glycosylation using a TCA donor, leveraging a C2-participating group for stereocontrol.[12]

Materials:

  • Glycosyl Acceptor (1.0 equiv)

  • 2-O-Acetyl-3,4,6-tri-O-benzyl-α/β-D-glucopyranosyl trichloroacetimidate (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the glycosyl acceptor, the trichloroacetimidate donor, and activated 4Å molecular sieves.[12]

  • Add anhydrous DCM via syringe to achieve a concentration of approximately 0.05 M.

  • Cool the stirred suspension to -40 °C. Stir for 30-60 minutes to ensure adequate drying by the sieves.

  • Prepare a stock solution of TMSOTf in anhydrous DCM (e.g., 10 µL of TMSOTf in 1 mL of DCM).

  • Add the TMSOTf solution dropwise to the reaction mixture at -40 °C until the reaction is initiated (as observed by TLC).[12]

  • Stir the reaction at -40 °C until the donor is completely consumed as monitored by TLC (typically 30-90 minutes).

  • Quench the reaction by adding a few drops of triethylamine or by pouring it into a flask containing saturated aq. NaHCO₃.

  • Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM.

  • Wash the combined organic filtrate with saturated aq. NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the 1,2-trans (β) glycoside.

Decision Guide: Choosing the Right Donor for Your Application

The optimal donor is entirely context-dependent. The following logic tree can guide your selection process.

Decision_Tree Start What is the primary synthetic goal? Goal_Unsat Synthesize a 2,3-Unsaturated Glycoside? Start->Goal_Unsat Yes Goal_Sat Synthesize a Saturated Glycoside? Start->Goal_Sat No Donor_Glycal Use this compound (Ferrier Rearrangement) Goal_Unsat->Donor_Glycal Stereo_Trans Is a 1,2-trans linkage (e.g., β-gluco/galacto) required? Goal_Sat->Stereo_Trans Stereo_Cis Is a 1,2-cis linkage (e.g., α-gluco/galacto) required? Goal_Sat->Stereo_Cis Substrate_Robust Is the substrate robust and is block synthesis needed? Stereo_Trans->Substrate_Robust Substrate_Sensitive Is the substrate sensitive and high reactivity needed? Stereo_Trans->Substrate_Sensitive Donor_TCA_Cis Use a Trichloroacetimidate with a C2-non-participating group (e.g., Benzyl ether) Stereo_Cis->Donor_TCA_Cis Donor_Thio_Trans Use a Thioglycoside with a C2-participating group Substrate_Robust->Donor_Thio_Trans Donor_TCA_Trans Use a Trichloroacetimidate with a C2-participating group Substrate_Sensitive->Donor_TCA_Trans

Caption: Decision tree for selecting a glycosyl donor.

Conclusion

This compound is a valuable and effective glycosyl donor for a specific but important niche: the synthesis of 2,3-unsaturated glycosides. Its stability and the unique reactivity offered by the Ferrier rearrangement provide a direct route to versatile synthetic intermediates that are not accessible with other standard donors.

However, for the stereocontrolled synthesis of conventional saturated O-glycosides, its utility is limited by the inherent lack of a C2-directing group. In this arena, glycosyl trichloroacetimidates and thioglycosides remain the gold standard. Trichloroacetimidates offer unparalleled reactivity and efficiency with catalytic promoters, making them ideal for sensitive substrates where a 1,2-trans linkage is desired. Thioglycosides provide a superior combination of stability and tunable reactivity, rendering them the donor of choice for complex, multi-step oligosaccharide synthesis strategies. While historically foundational, glycosyl halides have largely been superseded by these more reliable and efficient modern alternatives.

Ultimately, a deep understanding of the mechanism, reactivity, and stereodirecting properties of each donor class is paramount for the successful design and execution of any glycosylation campaign.

References

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  • Transition‐Metal‐Mediated Glycosylation with Thioglycosides. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2‐Azidofuranoses, 2‐Fluorofuranoses and Methyl Furanosyl Uronates. (2022). Chemistry – A European Journal, 28(50), e202201258. Available from: [Link]

  • Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (2019). Organic Letters, 21(16), 6346–6350. Available from: [Link]

  • Glycosyl acetates represent a traditional class of glycosyl donors. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Mechanism of chemical O-glycosylation: from early studies to recent discoveries. (2021). Chemical Society Reviews, 50(12), 7077-7135. Available from: [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 922115. Available from: [Link]

  • O-Glycosylation methods in the total synthesis of complex natural glycosides. (2015). Natural Product Reports, 32(8), 1171-1210. Available from: [Link]

  • Similarities and Differences in the Glycosylation Mechanisms in Prokaryotes and Eukaryotes. (2014). International Journal of Molecular Sciences, 15(11), 21057-21082. Available from: [Link]

  • Glycosyl donor. (2023). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Guidelines for O-Glycoside Formation from First Principles. (2021). ACS Central Science, 7(8), 1294-1309. Available from: [Link]

  • Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy. (2021). Chemistry – A European Journal, 27(61), 15079-15088. Available from: [Link]

  • Azidochlorination reaction of tri-O-acetyl-D-galactal. (2021). In Glycoscience Protocols (GlycoPODv2). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Triacetylgalactal Glycosylation Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic carbohydrate chemistry and drug development, the glycosylation of molecules using activated sugar donors is a cornerstone technique for enhancing pharmacological properties. Triacetylgalactal, an activated glycal, serves as a versatile precursor for the synthesis of 2-deoxygalactosides, which are integral components of numerous bioactive compounds. The successful outcome of a glycosylation reaction hinges on the precise structural elucidation of the resulting products. Mass spectrometry (MS) stands as a paramount analytical tool for this purpose, offering unparalleled sensitivity and structural information.

This guide provides a comparative overview of two primary mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)—for the characterization of triacetylgalactal glycosylation products. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Chemistry of Triacetylgalactal Glycosylation and the Analytical Challenge

Glycosylation reactions employing triacetylgalactal typically proceed through an electrophilic addition mechanism, leading to the formation of a glycosidic bond at the anomeric carbon. A key characteristic of these reactions is the potential for the formation of a mixture of α and β anomers, as well as other side products. The primary analytical challenge, therefore, is not only to confirm the successful glycosylation but also to distinguish between these stereoisomers and identify any byproducts.

Comparative Analysis of Mass Spectrometry Techniques

The choice between MALDI-TOF MS and ESI-MS/MS for the analysis of triacetylgalactal glycosylation products is dictated by the specific analytical question at hand. While MALDI-TOF MS excels in high-throughput screening and the rapid determination of molecular weights, ESI-MS/MS provides more in-depth structural information through fragmentation analysis.

FeatureMALDI-TOF MSESI-MS/MS
Ionization Principle Soft ionization via laser desorption from a matrix.[1]Soft ionization via nebulization and desolvation of a liquid sample.[1]
Primary Application Rapid screening of reaction mixtures, determination of molecular weight of major products.[2]Detailed structural elucidation, isomer differentiation, and identification of minor components.[3]
Sample Throughput HighModerate to Low
Structural Information Primarily molecular weight (MS1).[4]Molecular weight and fragmentation patterns (MS/MS) for structural insights.[3]
Sensitivity Good, but can be lower for minor species.[2]Excellent, especially when coupled with liquid chromatography.[2]
Anomer Differentiation Generally not possible in MS1 mode.Possible through characteristic fragmentation patterns in MS/MS, often requiring derivatization or chromatographic separation.

MALDI-TOF MS: The High-Throughput Screener

MALDI-TOF MS is an indispensable tool for the initial assessment of glycosylation reactions. Its speed and simplicity allow for the rapid screening of multiple reaction conditions to identify those that yield the desired product.

Experimental Protocol: MALDI-TOF MS Analysis
  • Sample Preparation:

    • Dissolve a small aliquot of the crude reaction mixture in an appropriate solvent (e.g., acetonitrile/water).

    • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent system.[4]

    • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a crystalline matrix with the embedded analyte.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode. Neutral glycans typically ionize efficiently as sodium or potassium adducts ([M+Na]⁺, [M+K]⁺).[4]

Interpreting MALDI-TOF Spectra

The resulting spectrum will display peaks corresponding to the molecular weights of the components in the reaction mixture. The expected mass of the glycosylation product can be readily calculated, and its presence confirmed. The absence of starting materials and the intensity of the product peak provide a semi-quantitative measure of reaction completion.

Causality Behind Experimental Choices: The choice of matrix is critical for efficient ionization. DHB is a common choice for neutral glycans as it promotes the formation of alkali metal adducts, which are readily detected.[4] The positive ion mode is preferred as neutral glycans have low proton affinity.

ESI-MS/MS: The Structural Detective

For a deeper understanding of the glycosylation products, including the differentiation of anomers and the characterization of fragmentation pathways, ESI-MS/MS is the technique of choice. Coupling ESI-MS with a separation technique like Ultra-High-Performance Liquid Chromatography (UHPLC) is highly recommended to resolve isomeric products before they enter the mass spectrometer.[2]

Experimental Protocol: UHPLC-ESI-MS/MS Analysis
  • Sample Preparation:

    • Dissolve the reaction mixture in a solvent compatible with the UHPLC mobile phase.

    • Consider derivatization, such as permethylation, to improve chromatographic separation and ionization efficiency, and to obtain more predictable fragmentation patterns.[5]

  • Chromatographic Separation:

    • Inject the sample onto a suitable UHPLC column, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is effective for separating polar glycans.[2]

    • Develop a gradient elution method to separate the components of the reaction mixture.

  • Mass Spectrometry Analysis:

    • Ionize the eluting compounds using ESI in positive ion mode.

    • Perform MS/MS analysis on the precursor ions corresponding to the glycosylation products. Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) are commonly used fragmentation techniques.[3]

Unraveling Structure with Fragmentation

The fragmentation of glycosides in the gas phase follows predictable pathways. Cleavage of the glycosidic bond is a common fragmentation event, resulting in the formation of oxonium ions (B- and C-ions) and fragment ions containing the aglycone (Y- and Z-ions). The relative abundance of these fragment ions can provide clues about the stereochemistry of the glycosidic linkage. Cross-ring cleavages (A- and X-ions) can also occur, offering insights into the monosaccharide unit itself.

For products derived from triacetylgalactal, the presence of the 2-deoxy position is expected to influence the fragmentation pattern. The lack of a hydroxyl group at C-2 may alter the stability of certain fragment ions, leading to a unique fragmentation signature compared to fully hydroxylated glycosides.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_maldi MALDI-TOF MS Analysis cluster_esi UHPLC-ESI-MS/MS Analysis raw_product Crude Glycosylation Product dissolution Dissolution raw_product->dissolution raw_product->dissolution derivatization Derivatization (Optional, e.g., Permethylation) dissolution->derivatization maldi_spotting Matrix Co-crystallization & Spotting dissolution->maldi_spotting uhplc UHPLC Separation (HILIC) derivatization->uhplc maldi_ms MALDI-TOF MS Acquisition (MS1) maldi_spotting->maldi_ms maldi_data Molecular Weight Determination maldi_ms->maldi_data esi_ms ESI-MS Ionization uhplc->esi_ms msms Tandem MS (MS/MS) Fragmentation esi_ms->msms structure Structural Elucidation msms->structure

Caption: Overall workflow for the mass spectrometric characterization of triacetylgalactal glycosylation products.

Logical Relationships in Data Interpretation

data_interpretation cluster_data Experimental Data cluster_interpretation Interpretation ms1 MS1 Spectrum (MALDI or ESI) mw_confirm Molecular Weight Confirmation ms1->mw_confirm composition Elemental Composition ms1->composition byproduct_id Byproduct Identification ms1->byproduct_id ms2 MS/MS Spectrum (ESI) anomer_id Anomer Identification ms2->anomer_id structure_confirm Structural Confirmation ms2->structure_confirm rt Retention Time (UHPLC) rt->anomer_id mw_confirm->structure_confirm composition->structure_confirm anomer_id->structure_confirm

Caption: Logical flow from experimental data to structural interpretation.

Conclusion and Future Outlook

The comprehensive characterization of triacetylgalactal glycosylation products is a critical step in the development of novel therapeutics and chemical probes. A strategic application of mass spectrometry, leveraging the high-throughput capabilities of MALDI-TOF MS for initial screening and the detailed structural insights from UHPLC-ESI-MS/MS, provides a robust analytical workflow. The choice of technique should be guided by the specific information required at each stage of the research and development process.

Future advancements in mass spectrometry, such as ion mobility-mass spectrometry (IM-MS), may offer even greater resolution of isomeric products, further enhancing our ability to characterize complex glycosylation reaction mixtures with speed and confidence. As the demand for sophisticated glycoconjugates grows, the continued development and application of advanced mass spectrometry methods will be paramount to success.

References

  • Brito-Arias, M. (2007).
  • Harvey, D. J. (2011). Matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates. Mass Spectrometry Reviews, 30(3), 365-457.
  • Dell, A., & Morris, H. R. (2001). Glycoprotein structure determination by mass spectrometry. Science, 291(5512), 2351-2356.
  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.
  • Waters Corporation. (n.d.). Glycan Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Glycan Analysis. Retrieved from [Link]

  • SCIEX. (n.d.). Glycan Analysis. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Glycans. Retrieved from [Link]

  • Zaia, J. (2004). Mass spectrometry of oligosaccharides. Mass Spectrometry Reviews, 23(3), 161-227.

Sources

A Comparative Guide to the Kinetic Landscape of 3,4,6-Tri-O-acetyl-D-galactal Glycosylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the synthesis of oligosaccharides and glycoconjugates hinges on the precise and efficient formation of glycosidic bonds. Among the versatile building blocks employed for this purpose, 3,4,6-Tri-O-acetyl-D-galactal stands out as a readily accessible and highly reactive glycosyl donor. Its unique enol ether structure allows for a variety of activation methods, leading to the formation of 2,3-unsaturated glycosides or 2-deoxy-glycosides, crucial motifs in numerous biologically active molecules. This guide provides a comparative analysis of the kinetic profiles of different glycosylation strategies starting from this compound, offering insights into the underlying mechanisms and practical considerations for reaction optimization.

The Dichotomy of Galactal Glycosylation: Mechanistic Considerations

The glycosylation reactions of this compound primarily proceed through two distinct mechanistic pathways: the Ferrier rearrangement and direct electrophilic addition. The choice of promoter and reaction conditions dictates which pathway is favored, profoundly influencing the reaction kinetics and the nature of the final product.

The Ferrier Rearrangement: This powerful transformation involves the allylic rearrangement of the glycal double bond, leading to the formation of 2,3-unsaturated glycosides. The reaction is typically promoted by Lewis acids, which activate the glycal by coordinating to the endocyclic oxygen, facilitating the departure of the C3-acetate and the formation of a delocalized allylic oxocarbenium ion intermediate. The nucleophile then attacks at the anomeric center (C1).

Direct Electrophilic Addition: In this pathway, an electrophile adds to the electron-rich double bond of the galactal. This can be followed by the introduction of a nucleophile at the anomeric carbon, ultimately yielding 2-deoxy-glycosides. Promoters for this type of reaction often involve electrophilic halogen sources or other reagents capable of activating the double bond towards nucleophilic attack.

Visualizing the Glycosylation Pathways

Glycosylation_Pathways cluster_Ferrier Ferrier Rearrangement cluster_Addition Direct Electrophilic Addition Galactal_F This compound Promoter_F Lewis Acid (e.g., BF3·OEt2, InCl3) Galactal_F->Promoter_F Activation Intermediate_F Allylic Oxocarbenium Ion Promoter_F->Intermediate_F Rearrangement Product_F 2,3-Unsaturated Glycoside Intermediate_F->Product_F Nucleophilic Attack at C1 Galactal_A This compound Promoter_A Electrophilic Promoter (e.g., NIS/TfOH, IDCP) Galactal_A->Promoter_A Activation Intermediate_A Activated Intermediate (e.g., Iodonium ion) Promoter_A->Intermediate_A Addition to double bond Product_A 2-Deoxy-Glycoside Intermediate_A->Product_A Nucleophilic Attack

Figure 1: Competing pathways in the glycosylation of this compound.

Comparative Kinetic Analysis: A Data-Driven Approach

While a comprehensive dataset of directly comparable rate constants for the glycosylation of this compound under various conditions remains elusive in the literature, we can synthesize a comparative understanding from mechanistic studies and qualitative observations. The following sections delve into the kinetic nuances of different promoter systems.

Lewis Acid-Promoted Ferrier Rearrangement

A variety of Lewis acids have been employed to catalyze the Ferrier rearrangement of glycals. The choice of Lewis acid significantly impacts the reaction rate and stereoselectivity.

Lewis Acid PromoterTypical Reaction ConditionsQualitative Kinetic ProfileKey Considerations
Boron Trifluoride Etherate (BF₃·OEt₂) ** CH₂Cl₂, room temperatureGenerally fast and efficient for many substrates.Highly sensitive to moisture; can lead to side reactions if not used carefully.
Indium(III) Chloride (InCl₃) CH₂Cl₂, room temperatureOften provides high yields and good stereoselectivity.Milder than BF₃·OEt₂, offering better compatibility with sensitive functional groups.
Scandium(III) Triflate (Sc(OTf)₃) CH₂Cl₂ or CH₃CN, room temperatureHighly effective catalyst, often in low catalytic loadings.Can be expensive, but its high activity allows for minimal use.
Zinc Chloride (ZnCl₂) **Toluene, room temperatureMilder Lewis acid, may require longer reaction times.Cost-effective and readily available.

The reactivity in Ferrier rearrangements is also influenced by the nucleophilicity of the acceptor alcohol. More nucleophilic alcohols will generally react faster with the allylic oxocarbenium ion intermediate. Studies on the Ferrier rearrangement of 3,4,6-tri-O-acetyl-D-glucal with various alcohols have shown that reaction times can range from minutes to hours depending on the alcohol's reactivity and the catalyst used.[1]

Electrophilic Promoter Systems for 2-Deoxy-Glycoside Synthesis

The synthesis of 2-deoxy-glycosides from glycals often utilizes electrophilic promoters that activate the double bond. Common systems include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH), or iodonium dicollidine perchlorate (IDCP).

Promoter SystemTypical Reaction ConditionsQualitative Kinetic ProfileKey Considerations
N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) CH₂Cl₂, -78 °C to room temperatureRapid activation, often leading to fast reactions.The strong acidity of TfOH can be detrimental to acid-labile protecting groups. The counterion exchange can play a role in the reaction mechanism.[2]
Iodonium Dicollidine Perchlorate (IDCP) CH₂Cl₂ / Et₂O, 0 °C to room temperatureGenerally milder than NIS/TfOH, offering better control.The perchlorate salt can be explosive and requires careful handling.

Mechanistic investigations suggest that the NIS/TfOH system proceeds through the formation of a highly reactive glycosyl triflate intermediate, which then reacts with the acceptor. The kinetics are therefore dependent on both the rate of formation of this intermediate and its subsequent reaction.

Alternative Glycosyl Donors: A Kinetic Perspective

While this compound is a versatile donor, other glycosyl donors are available for the synthesis of similar structures. A kinetic comparison is essential for selecting the optimal donor for a specific synthetic challenge.

Glycosyl DonorActivation MethodQualitative Kinetic ProfileAdvantages & Disadvantages
Glycosyl Trichloroacetimidates Lewis or Brønsted acid catalysisGenerally highly reactive, leading to fast glycosylations.Can be sensitive to moisture and require careful preparation.
Thioglycosides Halonium ion promoters (e.g., NIS, DMTST)Reactivity can be tuned by protecting groups ("armed" vs. "disarmed").Stable and easy to handle, but activation can sometimes be sluggish.
Glycosyl Fluorides Lewis acid catalysis (e.g., BF₃·OEt₂)Reactivity is dependent on the anomeric configuration.Generally more stable than glycosyl chlorides or bromides.

A direct kinetic comparison of these donors with this compound is challenging due to the different activation mechanisms and reaction conditions. However, it is generally accepted that activated trichloroacetimidates and "armed" thioglycosides can offer faster reaction rates compared to some glycal glycosylation methods, particularly when less reactive acceptors are used.

Experimental Protocols: Monitoring Glycosylation Kinetics

In-situ NMR Spectroscopy: A Powerful Tool for Kinetic Analysis

Real-time monitoring of glycosylation reactions provides invaluable kinetic data. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the continuous tracking of reactant consumption and product formation.

Workflow for In-situ NMR Kinetic Monitoring

NMR_Workflow Start Prepare Reactant Solutions Setup Equilibrate NMR Spectrometer to Reaction Temperature Start->Setup Inject Inject Reactants into NMR Tube and Start Acquisition Setup->Inject Monitor Acquire Spectra at Regular Time Intervals Inject->Monitor Analyze Process and Analyze Spectra to Determine Concentrations Monitor->Analyze Plot Plot Concentration vs. Time Analyze->Plot Determine Determine Rate Law and Rate Constants Plot->Determine

Figure 2: A generalized workflow for kinetic analysis of glycosylation reactions using in-situ NMR.

Step-by-Step Protocol for a Typical In-situ NMR Experiment:

  • Sample Preparation:

    • Prepare a stock solution of this compound and the acceptor alcohol in a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a standard NMR tube.

    • Prepare a separate, concentrated solution of the promoter (e.g., a Lewis acid) in the same deuterated solvent.

  • Instrument Setup:

    • Place the NMR tube containing the glycal and acceptor in the NMR spectrometer.

    • Shim the instrument and acquire a reference spectrum (t=0).

    • Set up a series of 1D acquisitions with appropriate delays to be run automatically.

  • Reaction Initiation and Monitoring:

    • Rapidly inject the promoter solution into the NMR tube.

    • Immediately start the pre-programmed series of acquisitions.

    • Monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals in the NMR spectra.

  • Data Analysis:

    • Integrate the characteristic signals of the starting materials and products in each spectrum.

    • Normalize the integrals to an internal standard to determine the relative concentrations at each time point.

    • Plot the concentration of a reactant or product as a function of time.

    • Fit the data to the appropriate rate law (e.g., first-order, second-order) to determine the rate constant (k).

Conclusion: Navigating the Kinetic Landscape

The glycosylation of this compound offers a rich and varied kinetic landscape. The choice of promoter dictates the mechanistic pathway, leading to either 2,3-unsaturated or 2-deoxy glycosides. While quantitative kinetic data for direct comparisons remains a developing area of research, a qualitative understanding of the relative rates and influencing factors can guide the synthetic chemist towards optimal reaction conditions. Lewis acid-promoted Ferrier rearrangements are generally rapid, with the specific acid and acceptor nucleophilicity playing key roles. Electrophilic additions, often employing iodonium-based promoters, also provide efficient routes to 2-deoxy sugars.

For researchers seeking to optimize these critical reactions, the implementation of in-situ monitoring techniques like NMR spectroscopy is paramount. By providing real-time kinetic data, these methods move beyond qualitative observations to enable a truly data-driven approach to reaction development. As the demand for complex carbohydrates in drug discovery and materials science continues to grow, a deeper understanding of the kinetics of fundamental reactions like galactal glycosylation will be indispensable for advancing the field.

References

  • Yadav, J. S., & Reddy, B. V. S. (2000). Scandium(III) triflate: a novel and efficient catalyst for the Ferrier rearrangement.
  • Crich, D., & Li, W. (2005). The role of the counterion in glycosylation reactions. A study of the NIS/triflic acid promoter system. Journal of the American Chemical Society, 127(34), 12061-12067.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for the Ferrier Rearrangement of Galactal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Ferrier Rearrangement

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and biologically active molecules, the efficient construction of complex carbohydrates is paramount. The Ferrier rearrangement, a powerful allylic rearrangement of glycals, stands as a cornerstone transformation for creating 2,3-unsaturated glycosides.[1][2][3] These products are not only valuable chiral building blocks for synthesizing oligosaccharides and modified carbohydrates but are also found in the core structure of numerous natural products with significant pharmacological properties.[1]

The classical Ferrier rearrangement involves the conversion of a glycal, such as 3,4,6-tri-O-acetyl-D-galactal, into its corresponding 2,3-unsaturated glycoside upon treatment with a nucleophile, typically an alcohol.[2] The success of this transformation—defined by its yield, reaction rate, and, most critically, its stereoselectivity (the ratio of α to β anomers)—is dictated almost entirely by the choice of catalyst. This guide provides a comparative analysis of common catalytic systems, offering field-proven insights and experimental data to assist researchers in selecting the optimal catalyst for their specific synthetic goals.

The Reaction Mechanism: An Electrophilic Cascade

Understanding the underlying mechanism is crucial for rational catalyst selection. The reaction is initiated by an acid catalyst, which facilitates the departure of the leaving group at the C3 position (typically an acetate). This generates a highly reactive, delocalized allyloxocarbenium ion intermediate.[2][3] This cation is then attacked at the anomeric carbon (C1) by a nucleophile to yield the thermodynamically favored 2,3-unsaturated glycoside.[2][3]

The catalyst's primary role is to activate the C3 leaving group, and its nature—whether a Lewis acid, Brønsted acid, or a solid-supported variant—influences the reaction's efficiency and stereochemical outcome. Lewis acids, for instance, coordinate to the C3-acetate, while Brønsted acids protonate it, both making it a better leaving group.[4][5]

Ferrier_Mechanism General Mechanism of the Ferrier Rearrangement cluster_start Step 1: Activation & Ion Formation cluster_end Step 2: Nucleophilic Attack Galactal Tri-O-acetyl-D-galactal Intermediate Allyloxocarbenium Ion (Delocalized Intermediate) Galactal->Intermediate C3-OAc Departure Catalyst Acid Catalyst (e.g., Lewis Acid) Catalyst->Galactal Activation Product 2,3-Unsaturated Glycoside (α and β anomers) Intermediate->Product Nucleophile Nucleophile (e.g., ROH) Nucleophile->Intermediate Attack at C1 Protocol_SnCl4 Workflow: SnCl₄-Catalyzed Rearrangement cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Flame-dry flask under vacuum. Backfill with N₂ or Ar. B Add Tri-O-acetyl-D-galactal (1 eq) and anhydrous CH₂Cl₂. A->B C Add alcohol nucleophile (1.2 eq). B->C D Cool solution to -78 °C (Dry Ice/Acetone bath). E Add SnCl₄ solution (1.1 eq) dropwise via syringe. D->E F Stir for 10-20 min. Monitor by TLC. E->F G Quench with saturated NaHCO₃ solution. H Extract with CH₂Cl₂. Dry over Na₂SO₄. G->H I Concentrate and purify by silica gel chromatography. H->I

Caption: A typical experimental workflow for a Lewis acid-catalyzed reaction under anhydrous conditions.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Nucleophile: Add the desired alcohol (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of tin(IV) chloride (SnCl₄, 1.1 eq) in CH₂Cl₂ dropwise over 5 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the 2,3-unsaturated glycoside.

Protocol 2: Mild and Sustainable Rearrangement using Montmorillonite K-10

This protocol is selected for its operational simplicity, mild conditions, and environmental benefits.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), the alcohol nucleophile (1.5 eq), and dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add Montmorillonite K-10 clay (50% by weight of the glycal) to the stirring solution.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Catalyst Removal: Upon completion, dilute the mixture with CH₂Cl₂ and filter through a pad of Celite® to remove the solid catalyst.

  • Purification: Wash the Celite® pad with additional CH₂Cl₂. Combine the filtrates, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Conclusion and Strategic Recommendations

The Ferrier rearrangement of galactal is a robust and versatile method for synthesizing 2,3-unsaturated glycosides. The choice of catalyst is the most critical parameter influencing its outcome.

  • For maximum speed and reactivity with robust substrates, strong Lewis acids like SnCl₄ are unparalleled, offering completion in minutes at low temperatures.

  • For a balance of efficiency, mild conditions, and good selectivity , metal triflates such as Cu(OTf)₂ or Yb(OTf)₃ are excellent choices, functioning in catalytic amounts at room temperature.

  • For applications demanding sustainability, operational simplicity, and ease of purification , solid-supported acid catalysts like Montmorillonite K-10 or acidic resins are superior. They eliminate the need for aqueous workups and offer the potential for catalyst recycling, aligning with the principles of green chemistry.

By understanding the mechanistic nuances and comparing the empirical performance data, researchers can confidently select a catalytic system that is precisely tailored to their substrate, desired outcome, and process constraints.

References

  • Zhang, H., Guo, A., Ding, H., Xu, Y., Zhang, Y., Yang, D., & Liu, X.-W. (2024).
  • Zhang, H., et al. (2024).
  • Wikipedia. (n.d.). Ferrier rearrangement. [Link]

  • Liberek, B., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Publications. [Link]

  • Liberek, B., et al. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. PMC - NIH. [Link]

  • Not relevant to the core topic.
  • Reddy, V. S. K., et al. (2014). Ferrier Rearrangement of tri-O-acetyl-D-glycals in the Presence of 3, 5-Dinitrobenozic acid. IOSR Journal. [Link]

  • Not relevant to the core topic.
  • Zubkov, O. A., & Ferrier, R. J. (2016). Ferrier rearrangement: an update on recent developments. Carbohydrate Chemistry: Volume 42. [Link]

  • Wang, T., et al. (2021). Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. PMC - NIH. [Link]

  • Not relevant to the core topic.
  • Ayare, P. J., et al. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. OSTI.GOV. [Link]

  • Ayare, P. J., et al. (2021). Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents. Green Chemistry (RSC Publishing). [Link]

  • Khan, F., et al. (2023). Solid-Supported Catalysts for Organic Functional Group Transformations. ResearchGate. [Link]

  • Not relevant to the core topic.
  • Not relevant to the core topic.
  • Alonso, F., & Moglie, Y. (n.d.). Special Issue : Solid-Supported Reagents in Palladium-Catalyzed Transformations. MDPI. [Link]

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A Senior Scientist's Guide to the Definitive NMR Assignment of 3,4,6-Tri-O-acetyl-D-galactal Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Validation

In the landscape of modern drug discovery and synthetic chemistry, carbohydrate scaffolds remain a cornerstone for innovation. Among these, D-galactal derivatives, particularly 3,4,6-Tri-O-acetyl-D-galactal, serve as exceptionally versatile chiral building blocks for synthesizing complex oligosaccharides and glycoconjugates.[1] Their utility as glycosylation donors and precursors to 2-deoxy sugars makes them invaluable. However, the synthetic utility of these molecules is predicated on an absolute certainty of their structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, yet the spectral complexity of acetylated sugars often presents significant challenges, including signal overlap and ambiguity.

This guide provides a comprehensive, field-proven methodology for the complete and unambiguous validation of NMR assignments for this compound and its derivatives. We will move beyond a simple recitation of techniques, instead focusing on the causality behind the experimental choices and demonstrating how a hierarchical series of experiments creates a self-validating dataset. This ensures the highest degree of confidence in your structural assignments, a non-negotiable requirement for regulatory submission and peer-reviewed publication.

The Hierarchical Approach to NMR Validation

The cornerstone of a robust assignment strategy is a logical, multi-tiered workflow. Each successive experiment builds upon the information gleaned from the last, systematically resolving ambiguities and confirming correlations until the entire molecular structure is mapped with confidence. This hierarchical approach minimizes errors and ensures that the final assignment is supported by a cohesive and internally consistent dataset.

G cluster_1d 1D NMR: The Foundation cluster_2d 2D NMR: Building the Framework H1_NMR ¹H NMR (Proton Environment & Coupling) C13_NMR ¹³C NMR (Carbon Skeleton) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Validation Validated Assignment HMBC->Validation

Figure 1: Hierarchical workflow for NMR assignment validation.

Part 1: Foundational Analysis with 1D NMR Spectroscopy

The initial step involves acquiring high-resolution, one-dimensional ¹H and ¹³C NMR spectra. These experiments provide the fundamental pieces of the puzzle.

¹H NMR: A Window into the Proton Environment

The ¹H NMR spectrum gives the first overview of the molecule's proton framework. For this compound, we anticipate distinct regions:

  • Olefinic/Anomeric Region (~6.5-4.8 ppm): The signals for H-1 and H-2 at the double bond are found here. H-1 typically appears as a doublet of doublets due to coupling with H-2 and H-3.

  • Ring Protons (~5.4-4.0 ppm): Protons H-3, H-4, and H-5 reside in this often-crowded region. The presence of electron-withdrawing acetyl groups shifts them downfield.

  • Methylene Protons (~4.2 ppm): The two H-6 protons, being diastereotopic, will appear as distinct signals, often as complex multiplets.

  • Acetyl Methyl Protons (~2.2-2.0 ppm): Three sharp singlet signals, each integrating to 3 protons, confirm the presence of the three acetate groups.

Causality in Coupling: The magnitude of the proton-proton coupling constants (J-values) is paramount. For instance, the ³JH3,H4 coupling constant provides critical information about the dihedral angle between these protons, which is a key indicator of the galacto- configuration.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Key regions include:

  • Acetyl Carbonyls (~170 ppm): Three distinct signals for the ester carbonyls.

  • Olefinic Carbons (~145 ppm and ~98 ppm): The C-1 and C-2 carbons of the glycal double bond.

  • Ring Carbons (~68-62 ppm): The C-3, C-4, and C-5 carbons.

  • Methylene Carbon (~62 ppm): The C-6 carbon.

  • Acetyl Methyls (~21 ppm): Three sharp signals for the acetate methyl carbons.

Reference Data for this compound Derivatives

The following table summarizes typical chemical shift values reported in the literature for derivatives of this compound. This serves as a crucial comparison point for newly acquired data.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 ~6.4 - 6.5~145
2 ~4.8 - 4.9~98
3 ~5.4 - 5.5~67
4 ~5.3 - 5.4~66
5 ~4.4 - 4.5~66
6a, 6b ~4.1 - 4.2~62
Ac (CH₃) ~2.18, 2.05, 1.99~20.6 - 20.9
Ac (C=O) -~170.1 - 170.5
(Note: Exact chemical shifts can vary based on solvent and specific derivatization. Data synthesized from literature sources.[2][3])

Part 2: Definitive Assignments with 2D NMR Spectroscopy

While 1D NMR provides the list of ingredients, 2D NMR provides the recipe, connecting the individual signals into a coherent molecular structure.

COSY (Correlation Spectroscopy): Tracing the Proton Network

The COSY experiment is the first step in connecting the dots. It identifies protons that are coupled to each other, typically through two or three bonds.[4][5]

Experimental Protocol: COSY Acquisition

  • Sample Preparation: Prepare a solution of 5-10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃).

  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution.

  • Acquisition: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY). Acquire at least 2 scans per increment and 256 increments in the F1 dimension.

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

By starting at an unambiguous signal, such as the downfield H-1 proton, one can "walk" along the spin system via the cross-peaks. The H-1 signal will show a correlation to H-2. From H-2, a correlation to H-3 will be observed, and so on, allowing for the sequential assignment of the entire H-3 -> H-4 -> H-5 -> H-6 proton network.

HSQC (Heteronuclear Single Quantum Coherence): The Direct H-C Link

The HSQC experiment is arguably the most powerful tool for carbon assignment. It generates a cross-peak for every proton that is directly attached to a carbon atom.[6][7][8]

Experimental Protocol: HSQC Acquisition

  • Spectrometer Setup: Utilize the same sample. Calibrate the ¹³C pulse widths.

  • Acquisition: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp). The "edited" nature of this experiment is crucial, as it displays CH/CH₃ signals with a different phase (e.g., positive, blue) than CH₂ signals (e.g., negative, red), simultaneously providing multiplicity information.[7]

  • Processing: Process the data similarly to the COSY spectrum.

With the proton assignments from COSY in hand, the HSQC spectrum allows for the direct, one-to-one assignment of their attached carbons. For example, the proton assigned as H-4 will show a single cross-peak in the HSQC spectrum, and the ¹³C chemical shift at that peak corresponds definitively to C-4.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Skeleton

The HMBC experiment is the final piece of the validation puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[6][7][9] This is critical for:

  • Confirming Ring Structure: Observing correlations between non-adjacent protons and carbons (e.g., a correlation from H-1 to C-3) confirms the ring connectivity.

  • Placing the Acetyl Groups: The protons of each acetyl methyl group (~2.1 ppm) will show a strong correlation to their own carbonyl carbon (~170 ppm). Crucially, they will also show a weaker, but definitive, ³JCH correlation to the ring carbon to which the acetyl group is attached. For example, the methyl protons of the C-3 acetyl group will show a cross-peak to the C-3 carbon, unambiguously confirming its location.

G H1 H1 C3 C3 H1->C3 ³J H3 H3 H4 H4 C5 C5 H4->C5 ²J H6 H6 C4 C4 H6->C4 ³J Ac_CH3_3 H₃C- Ac_CH3_3->C3 ³J C_O_3 C=O Ac_CH3_3->C_O_3 ²J Ac_CH3_4 H₃C- Ac_CH3_4->C4 ³J C_O_4 C=O Ac_CH3_4->C_O_4 ²J Ac_CH3_6 H₃C- Ac_CH3_6->C5 ⁴J (weak) C_O_6 C=O Ac_CH3_6->C_O_6 ²J img

Figure 2: Key HMBC correlations for structural validation.

Part 3: Comparative Analysis - The Glucal vs. Galactal Distinction

A common point of ambiguity in carbohydrate synthesis is the differentiation between epimers. The primary alternative to this compound is its C-4 epimer, 3,4,6-Tri-O-acetyl-D-glucal.[10][11] NMR spectroscopy, specifically ¹H coupling constants, provides a definitive way to distinguish them.

In the galacto- configuration, H-4 and H-5 have a small dihedral angle, resulting in a small coupling constant (³JH4,H5 ≈ 1-3 Hz). In contrast, the gluco- configuration features a large, near-180° anti-periplanar relationship between H-4 and H-5, leading to a large coupling constant (³JH4,H5 ≈ 9-10 Hz). This significant difference is an irrefutable diagnostic marker.

Parameter This compound 3,4,6-Tri-O-acetyl-D-glucal Conclusion
C-4 Stereochemistry Axial OH (Equatorial H)Equatorial OH (Axial H)Key epimeric difference
H-4 Signal Broad singlet or narrow multipletTriplet or doublet of doubletsDifferent multiplicity
³JH4,H5 ~1-3 Hz (small)~9-10 Hz (large)Definitive diagnostic marker
(Data synthesized from established principles of carbohydrate NMR spectroscopy)

Conclusion: Achieving Certainty in Structure

The validation of NMR assignments for complex molecules like this compound derivatives is not merely a characterization step; it is the fundamental proof of molecular identity. By employing a hierarchical strategy—beginning with 1D NMR to define the components, followed by COSY to map the proton framework, HSQC to link protons to their carbons, and finally HMBC to assemble the complete molecular skeleton—researchers can achieve an unimpeachable level of structural certainty. This systematic, self-validating approach ensures the integrity of the data and, by extension, the integrity of the research and development that builds upon it.

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A Strategic Guide to Protecting Groups for D-Galactal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the field of synthetic carbohydrate chemistry, D-galactal stands out as a pivotal chiral building block for the synthesis of complex oligosaccharides and glycoconjugates, particularly 2-deoxygalactosides.[1] However, the successful transformation of this versatile precursor hinges on a meticulously planned protecting group strategy. The presence of multiple hydroxyl groups with similar reactivities necessitates their temporary masking to achieve regioselectivity and stereoselectivity in subsequent reactions.[2][3] This guide offers a comparative analysis of the most commonly employed protecting groups for D-galactal—silyl ethers, acetals, and benzyl ethers—providing field-proven insights and experimental data to aid researchers in making informed strategic decisions.

Chapter 1: Foundational Concepts in D-Galactal Chemistry

D-galactal is a cyclic enol ether derived from galactose, featuring hydroxyl groups at the C3, C4, and C6 positions. The primary C6-hydroxyl is generally more reactive than the secondary C3 and C4 hydroxyls due to reduced steric hindrance, often allowing for selective protection.[3] The efficiency of a protecting group is not merely defined by the yield of the protection reaction but is a composite metric that includes:

  • Ease and Selectivity of Introduction: The ability to protect a specific hydroxyl group chemoselectively and in high yield.

  • Stability: The group's robustness across a range of reaction conditions (acidic, basic, oxidative, reductive).

  • Ease of Removal: The ability to deprotect the group under mild conditions that do not affect the rest of the molecule.

  • Orthogonality: The capacity to be removed selectively in the presence of other protecting groups, which is crucial for multi-step syntheses.[4][5]

Diagram 1: Structure of D-Galactal

Caption: D-Galactal structure with key hydroxyl groups.

Chapter 2: Silyl Ethers: The Versatile Workhorses

Silyl ethers are among the most popular choices for hydroxyl protection due to their ease of introduction, tunable stability, and generally mild removal conditions.[1][6] The steric and electronic properties of the substituents on the silicon atom dictate the ether's stability and reactivity.[1][6]

Common Silyl Ethers for D-Galactal:

  • tert-Butyldimethylsilyl (TBS/TBDMS): A robust and widely used group, offering a good balance of stability and ease of cleavage.

  • Triisopropylsilyl (TIPS): A bulkier group providing greater stability than TBS, often used when subsequent reactions require harsher conditions.[1][7]

  • tert-Butyldiphenylsilyl (TBDPS): Offers enhanced stability, particularly towards acidic conditions, compared to TBS.

Causality in Silylation: The selective protection of the primary C6-hydroxyl of D-galactal is readily achieved due to its lower steric hindrance compared to the secondary C3 and C4 hydroxyls.[1] Bulky silylating agents like TIPS-Cl or TBDMS-Cl will preferentially react at this site.

Experimental Protocol: Selective 6-O-Silylation of D-Galactal

  • Preparation: To a solution of D-galactal (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Silylation: Add the desired silyl chloride (e.g., TBDMS-Cl, 1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[1]

Deprotection: The standard method for silyl ether cleavage is the use of a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF), in a solvent like THF.[8][9] Acidic conditions (e.g., aqueous HF or catalytic acetyl chloride in methanol) can also be employed, with cleavage rates dependent on the steric bulk of the silyl group (TMS > TES > TBS > TIPS).[8][10][11]

Comparative Data for Silyl Ethers

Protecting GroupReagents for ProtectionRelative Stability (Acid/Base)Typical Deprotection ReagentKey Advantages
TBS TBDMS-Cl, Imidazole, DMFModerate / HighTBAF, THF; AcCl (cat.), MeOHGood balance of stability and reactivity.[11]
TIPS TIPS-Cl, Imidazole, DMFHigh / Very HighTBAF, THF (slower); HF-PyridineVery stable, useful in multi-step synthesis.[1][7]
TBDPS TBDPS-Cl, Imidazole, DMFHigh / HighTBAF, THFHigh stability, particularly to acid.

Diagram 2: Silyl Ether Protection/Deprotection Workflow

Silyl_Workflow Galactal D-Galactal Protected 6-O-Silyl-D-Galactal Galactal->Protected R₃SiCl, Imidazole Intermediate Glycosylation or Other Transformation Protected->Intermediate Reaction at C3/C4-OH or C1=C2 bond Deprotected Final Product Intermediate->Deprotected TBAF, THF

Caption: General workflow for silyl group protection strategy.

Chapter 3: Acetal-Based Protection: The Orthogonal Choice

Acetal protecting groups, such as the isopropylidene group (acetonide), are excellent for the simultaneous protection of vicinal cis-diols. In the context of galactal chemistry, they are typically used to protect the C3 and C4 hydroxyls. This strategy is highly effective due to the inherent cis relationship of these two hydroxyl groups in D-galactal.

Causality in Acetal Formation: The formation of the five-membered dioxolane ring is thermodynamically favored. The reaction is acid-catalyzed and reversible, often requiring the removal of water to drive the equilibrium towards the product.[12]

Experimental Protocol: 3,4-O-Isopropylidene Protection of D-Galactal

  • Preparation: Suspend D-galactal (1.0 eq) in anhydrous acetone.

  • Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or antimony pentachloride.[13] Alternatively, 2,2-dimethoxypropane can be used as both solvent and water scavenger.[14]

  • Reaction: Stir the mixture at room temperature or reflux until TLC analysis shows complete consumption of the starting material.[13]

  • Neutralization: Quench the reaction by adding a base, such as triethylamine or a small amount of pyridine, to neutralize the acid catalyst.[13]

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like benzene or ethyl acetate.

  • Purification: Wash the organic solution with aqueous sodium bicarbonate and then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. The product can often be used without further purification or purified by distillation or chromatography.[13]

Deprotection: Acetals are stable to basic and nucleophilic conditions but are readily cleaved by mild aqueous acid.[15][16] This lability to acid provides perfect orthogonality with silyl ethers (removed by fluoride) and benzyl ethers (removed by hydrogenolysis).[4][5]

Data for Isopropylidene (Acetonide) Group

MetricDescription
Protection Reagents Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH).[17]
Stability Stable to bases, nucleophiles, hydrides, and catalytic hydrogenation.[12][15]
Deprotection Conditions Mild aqueous acid (e.g., dilute HCl, acetic acid).[14]
Orthogonality Excellent; removed under conditions that leave silyl and benzyl ethers intact.

Diagram 3: Acetal Protection of D-Galactal Diol

Caption: Formation of a 3,4-O-isopropylidene acetal.

Chapter 4: Benzyl Ethers: The Robust Guardians

Benzyl (Bn) ethers are prized for their exceptional stability across a vast range of synthetic conditions, including strongly acidic and basic media, and many oxidative and reductive environments. This robustness makes them ideal "permanent" protecting groups for hydroxyls that must endure a long and demanding synthetic sequence.[18]

Causality in Benzylation: The most common method for benzylation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a strong base (like NaH) to form an alkoxide, followed by an SN2 reaction with benzyl bromide (BnBr).[19][20]

Experimental Protocol: Per-O-benzylation of D-Galactal

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, ~3.5 eq per OH group) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and slowly add a solution of D-galactal (1.0 eq) in DMF. Allow the mixture to stir for 30-60 minutes.

  • Benzylation: Add benzyl bromide (BnBr, ~1.2 eq per OH group) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Cautiously quench the reaction by the slow addition of methanol, followed by water.

  • Purification: Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting oil by silica gel chromatography to yield 3,4,6-tri-O-benzyl-D-galactal.[21]

Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis (H₂, Pd/C).[19][20] This method is highly efficient and clean, yielding the free alcohol and toluene. However, a significant drawback is its incompatibility with other reducible functional groups, such as alkenes and alkynes.[22][23] The double bond in the D-galactal ring itself is susceptible to reduction under these conditions. Alternative methods, such as dissolving metal reductions (Birch reduction) or oxidative cleavage (DDQ), exist but also have limitations.[22][19] More recent developments in visible-light-mediated debenzylation offer milder alternatives that can preserve sensitive functional groups.[22][23]

Data for Benzyl (Bn) Ether Group

MetricDescription
Protection Reagents NaH, BnBr, DMF; or Ag₂O, BnBr for milder conditions.[19]
Stability Very high; stable to strong acids/bases, most redox reagents.
Deprotection Conditions H₂, Pd/C (catalytic hydrogenolysis); Na, NH₃ (Birch reduction); DDQ (oxidative).[19]
Limitations Deprotection by hydrogenolysis is incompatible with reducible groups like alkenes.
Chapter 5: Comparative Analysis and Strategic Selection

The choice of a protecting group is dictated by the overall synthetic plan. An orthogonal strategy, where different groups can be removed without affecting others, is the cornerstone of complex carbohydrate synthesis.[4][5]

Master Comparison Table

Protecting GroupIntroduction ConditionsStability ProfileDeprotection ConditionsOrthogonal To
Silyl Ethers (TBS, TIPS) Mildly basic (Imidazole)Stable to base, mild acid, hydrogenationFluoride (TBAF), Strong AcidAcetals, Benzyl Ethers
Acetals (Isopropylidene) Acidic (p-TsOH)Stable to base, hydrogenation, nucleophilesAqueous AcidSilyl Ethers, Benzyl Ethers
Benzyl Ethers (Bn) Strongly basic (NaH)Stable to strong acid/base, nucleophilesCatalytic Hydrogenolysis (H₂, Pd/C)Silyl Ethers, Acetals

Strategic Decision Making:

A common and powerful strategy for D-galactal involves a three-tiered orthogonal approach:

  • Selective silylation of the primary C6-OH with a bulky silyl group (e.g., TIPS).

  • Acetal protection of the C3,C4-diol with an isopropylidene group.

  • Transformation of the C1-C2 double bond (e.g., dihydroxylation, epoxidation, or glycosylation).

This sequence allows for the selective deprotection and subsequent functionalization at each position. The acetal can be removed with acid to reveal the C3/C4 hydroxyls, while the silyl ether at C6 remains. Conversely, the silyl ether can be removed with fluoride, leaving the acetal intact.

Diagram 4: Orthogonal Strategy Decision Flowchart

Decision_Flowchart start Need to Protect D-Galactal OH q_position Which OH group? start->q_position c6_oh Protect C6-OH q_position->c6_oh Primary c3c4_diol Protect C3,C4-Diol q_position->c3c4_diol Vicinal Diol all_oh Protect All OHs q_position->all_oh All q_stability Are subsequent steps acidic or basic? q_deprotection Are reducible groups (e.g., alkenes) present in the final molecule? q_stability->q_deprotection Conditions Stable use_benzyl Use Benzyl Ether q_deprotection->use_benzyl No avoid_benzyl_hydrog Avoid H₂/Pd-C for Benzyl Deprotection q_deprotection->avoid_benzyl_hydrog Yes use_silyl Use Silyl Ether (TBS, TIPS) c6_oh->use_silyl use_acetal Use Acetal (Isopropylidene) c3c4_diol->use_acetal all_oh->use_benzyl use_silyl->q_stability use_acetal->q_stability use_benzyl->q_stability

Caption: Decision flowchart for selecting a protecting group.

Conclusion

The efficient synthesis of complex molecules from D-galactal is critically dependent on the judicious selection and application of protecting groups. Silyl ethers offer tunable stability and are ideal for selectively protecting the C6-hydroxyl. Acetals provide robust, orthogonal protection for the C3,C4-diol system, cleavable under specific acidic conditions. Benzyl ethers afford maximum stability for multi-step syntheses but require careful consideration of deprotection strategies to avoid unwanted side reactions. By understanding the unique characteristics, experimental protocols, and orthogonal relationships of these groups, researchers can design elegant and efficient synthetic routes to novel and valuable carbohydrate-based molecules.

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A Comparative Guide to the Synthetic Utility of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of synthetic pathways is paramount to achieving desired molecular architectures with efficiency and stereocontrol. Among the versatile building blocks in the carbohydrate chemist's arsenal, 3,4,6-tri-O-acetyl-D-galactal stands out as a pivotal precursor for a diverse array of glycoconjugates and complex oligosaccharides. Its inherent reactivity, conferred by the endocyclic double bond, opens avenues to a multitude of transformations, each with distinct advantages and limitations. This guide provides an in-depth, comparative analysis of the principal synthetic routes originating from this valuable glycal, supported by experimental data and mechanistic insights to inform your synthetic design.

Introduction to a Versatile Glycal

This compound is a readily accessible derivative of D-galactose, where the acetyl protecting groups enhance its solubility in organic solvents and modulate its reactivity.[1] The defining feature of this glycal is the double bond between C1 and C2, which serves as a handle for a variety of addition and rearrangement reactions, enabling the introduction of functionality at these positions and its use as a glycosyl donor. This guide will dissect and compare four major synthetic strategies employing this compound:

  • Azidonitration and Azidochlorination: Pathways for the introduction of a 2-azido group, a precursor to the biologically significant 2-amino functionality.

  • The Ferrier Rearrangement: A powerful method for the synthesis of 2,3-unsaturated glycosides.

  • Iodoglycosylation using N-Iodosuccinimide (NIS): A direct route to 2-deoxy-2-iodo glycosides, versatile intermediates for further transformations.

We will explore the causality behind the experimental choices for each route, provide detailed protocols for key transformations, and present comparative data to guide your selection of the most appropriate method for your target molecule.

Introduction of a C-2 Azido Group: Azidonitration vs. Azidochlorination

The synthesis of 2-amino sugars is a cornerstone of carbohydrate chemistry, as this motif is prevalent in numerous biologically active molecules. The 2-azido group serves as a stable and versatile precursor to the 2-amino functionality, and its introduction at the C-2 position of D-galactal can be efficiently achieved through electrophilic addition reactions. Two prominent methods, azidonitration and azidochlorination, will be compared here.

The Classic Approach: Azidonitration

Pioneered by Lemieux and Ratcliffe, the azidonitration of glycals is a well-established method for the simultaneous introduction of an azido group at C-2 and a nitrate ester at the anomeric position.[2][3][4][5]

Mechanism and Rationale: The reaction is typically carried out using ceric ammonium nitrate (CAN) and sodium azide in acetonitrile. The proposed mechanism involves the addition of an azido radical to the C-2 position of the glycal, followed by oxidation to a carbocation at C-1, which is then trapped by a nitrate ion. The stereochemical outcome of the addition is influenced by the accessibility of the double bond.

azidonitration_mechanism start This compound intermediate1 Azido radical addition start->intermediate1 CAN, NaN3 intermediate2 C-1 Carbocation intermediate1->intermediate2 Oxidation product 2-Azido-1-nitrate adducts intermediate2->product Nitrate trapping

Caption: Proposed mechanism of azidonitration.

Experimental Data: The reaction of this compound with CAN and sodium azide in acetonitrile yields a mixture of stereoisomers. A typical product distribution is:

  • 53% β-galacto

  • 22% α-galacto

  • 8% α-talo[2][3][5]

The anomeric nitrate can then be displaced to form glycosyl halides or other activated donors for subsequent glycosylation reactions. The stereoselectivity of these subsequent glycosylations is highly dependent on the protecting groups on the donor and the reaction temperature. For instance, acetyl groups at the 3- and 4-positions of 2-azido-2-deoxygalactosyl donors are crucial for high α-selectivity.[6][7][8]

A More Direct Route: Azidochlorination

Azidochlorination offers a more direct route to 2-azido-2-deoxyglycosyl chlorides, which are valuable glycosyl donors. This method avoids the need to convert the anomeric nitrate to a halide.[9][10]

Mechanism and Rationale: A practical and simplified method for azidochlorination involves the in-situ generation of an azide radical.[9] The reaction of this compound with a source of chlorine (e.g., from FeCl₃) and sodium azide in the presence of an oxidant like hydrogen peroxide generates the desired 2-azido-glycosyl chloride. The reaction is thought to proceed via a radical mechanism.

azidochlorination_workflow Galactal This compound Reagents FeCl3·6H2O, NaN3, H2O2 in CH3CN, -30°C Galactal->Reagents Reactants Product 2-Azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride Reagents->Product Forms

Caption: Azidochlorination experimental workflow.

Comparative Analysis:

FeatureAzidonitrationAzidochlorination
Reagents Ceric ammonium nitrate, Sodium azideFerric chloride, Sodium azide, Hydrogen peroxide
Initial Product 2-Azido-1-nitrate adducts2-Azido-1-chloro adducts
Directness Requires subsequent conversion of nitrate to a leaving groupDirectly yields a glycosyl chloride
Yield Good overall yield of azidonitrates (around 83% total)[2][3][5]Reported to provide slightly better yields in some cases[9]
Stereoselectivity Produces a mixture of stereoisomers[2][3][5]Also produces a mixture of anomers
Safety Standard laboratory precautionsIn-situ generation of reagents can be advantageous

Expertise & Experience: While azidonitration is a classic and reliable method, the directness of azidochlorination to a glycosyl chloride donor can streamline a synthetic sequence. The choice between the two often depends on the desired anomeric configuration of the final glycoside and the subsequent coupling strategy. The stereochemical outcome of glycosylations with the resulting 2-azido donors is a critical consideration, with factors like protecting groups and temperature playing a significant role in directing the formation of the desired anomer.[6][7][8][11][12]

The Ferrier Rearrangement: Accessing 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful and versatile reaction that transforms glycals into 2,3-unsaturated glycosides.[13][14] This transformation is particularly valuable for the synthesis of a wide range of natural products and their analogues.

Mechanism and Rationale: The reaction is typically catalyzed by a Lewis acid and involves the displacement of the C-3 acetyl group to form a resonance-stabilized allylic oxocarbenium ion. This intermediate is then attacked by a nucleophile (an alcohol in the case of O-glycoside formation) at the anomeric carbon (C-1).[13][15][16] The stereoselectivity of the nucleophilic attack is influenced by the anomeric effect, often favoring the formation of the α-anomer.[17]

ferrier_mechanism Galactal This compound Intermediate Allylic Oxocarbenium Ion Galactal->Intermediate Lewis Acid (e.g., BF3·OEt2) Product 2,3-Unsaturated Glycoside Intermediate->Product Nucleophile (ROH)

Caption: Mechanism of the Ferrier rearrangement.

Comparative Performance with Different Lewis Acids: The choice of Lewis acid catalyst can significantly impact the yield and stereoselectivity of the Ferrier rearrangement. Below is a comparison of various Lewis acids for the reaction of 3,4,6-tri-O-acetyl-D-glucal (a close analogue of the galactal) with alcohols.

Lewis AcidAlcoholSolventTemp. (°C)Time (min)Yield (%)α:β RatioReference
Cu(OTf)₂BnOHCH₃CNr.t.10987.3:1[14]
Zn(OTf)₂BnOHClCH₂CH₂Cl40240987.3:1[14]
Y(OTf)₃BnOHCH₃CN4010859:1[14]
Sm(OTf)₃EtOHCH₃CN40108833:1[14]
Tm(OTf)₃EtOHCH₃CN40308850:1[14]
Gd(OTf)₃BnOHCH₃CN402592α-only[14]
FeCl₃DiosgeninEt₂O/DCMr.t.15-predominantly α[15][16]
Resin-H⁺VariousPerfluoro-n-hexanevariousvariousGoodHigh α-selectivity[18]

Expertise & Experience: The data clearly shows that lanthanide triflates, particularly Tm(OTf)₃ and Gd(OTf)₃, can offer excellent α-selectivity. The choice of catalyst should be tailored to the specific substrate and desired outcome. For instance, while Cu(OTf)₂ is highly efficient at room temperature, Gd(OTf)₃ provides complete α-selectivity at a slightly elevated temperature. The use of greener catalysts like FeCl₃ and recoverable resin-H⁺ is also a noteworthy consideration for sustainable synthesis.[15][16][18] The Ferrier rearrangement is a robust and high-yielding transformation, making it a preferred method for accessing 2,3-unsaturated glycosides.

Direct Formation of 2-Deoxy-2-Iodo Glycosides via NIS-Mediated Glycosylation

An alternative strategy for functionalizing the glycal double bond is through the use of N-iodosuccinimide (NIS). This reagent, often in the presence of a catalytic amount of a Lewis or Brønsted acid, facilitates the direct synthesis of 2-deoxy-2-iodo glycosides. These iodo-sugars are valuable intermediates that can be further transformed, for example, by radical deiodination to afford 2-deoxy glycosides or by elimination to yield glycals.

Mechanism and Rationale: The reaction is initiated by the electrophilic addition of an iodonium ion (from NIS) to the glycal double bond, forming a cyclic iodonium ion intermediate. The glycosyl acceptor (alcohol) then attacks the anomeric carbon from the face opposite to the bulky iodonium ion, leading to a trans-diaxial opening of the intermediate. This generally results in the formation of a 1,2-trans glycosidic linkage. For D-galactal, this would lead to an α-glycoside.

nis_glycosylation_mechanism start This compound intermediate1 Iodonium ion formation start->intermediate1 NIS intermediate2 Nucleophilic attack by ROH intermediate1->intermediate2 ROH product 2-Deoxy-2-iodo-α-glycoside intermediate2->product

Caption: Proposed mechanism for NIS-mediated iodoglycosylation.

Comparative Discussion:

Compared to the azido-functionalization routes, NIS-mediated iodoglycosylation offers a more direct path to 2-functionalized glycosides without the need for isolating and activating an intermediate donor. However, the introduction of an iodine atom at C-2 may not always be the desired functionality.

When compared to the Ferrier rearrangement, which yields 2,3-unsaturated glycosides, the NIS-mediated reaction provides saturated 2-deoxy-2-iodo glycosides. The choice between these two fundamental strategies depends entirely on the desired final product. If the goal is a 2,3-unsaturated system, the Ferrier rearrangement is the clear choice. If a 2-deoxy or 2-functionalized (via substitution of the iodide) glycoside is the target, the NIS-mediated route is a highly effective option. Recent advances have also shown that NIS can be used in conjunction with catalytic HOFox for the direct activation of thioglycosides, highlighting its versatility in modern glycosylation chemistry.[19]

Experimental Protocols

Protocol 1: Azidochlorination of this compound[10]
  • Dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

  • Cool the solution to -30 °C.

  • Add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq) to the solution.

  • Stir the reaction mixture at -30 °C and monitor its completion by TLC (e.g., using a toluene-ethyl acetate solvent system).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.

  • Purify the product by silica gel column chromatography.

Protocol 2: Ferrier Rearrangement using Gd(OTf)₃[15]
  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous acetonitrile (approx. 0.1 M), add Gd(OTf)₃ (0.1 eq).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the 2,3-unsaturated glycoside.

Conclusion

This compound is a powerful and versatile starting material in carbohydrate synthesis. The choice of synthetic route depends critically on the desired final product.

  • For the synthesis of 2-amino sugars , both azidonitration and azidochlorination are effective methods for introducing the key 2-azido functionality. Azidochlorination offers a more direct route to a glycosyl chloride donor. The stereochemical outcome of subsequent glycosylations must be carefully considered and optimized.

  • The Ferrier rearrangement is the premier choice for the synthesis of 2,3-unsaturated glycosides , offering high yields and, with the appropriate choice of Lewis acid catalyst, excellent stereoselectivity.

  • NIS-mediated iodoglycosylation provides a direct and efficient pathway to 2-deoxy-2-iodo glycosides , which are valuable intermediates for the synthesis of 2-deoxy sugars and other functionalized carbohydrates.

By understanding the mechanisms, advantages, and limitations of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively synthesize their target glycoconjugates and oligosaccharides, advancing the fields of drug discovery and chemical biology.

References

  • Kalikanda, J., & Li, Z. (2011). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry, 76(13), 5207–5218. [Link]

  • Kalikanda, J., & Li, Z. (2011). Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: remote protecting group effects and temperature dependency. PubMed. [Link]

  • Kalikanda, J., & Li, Z. (2011). Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: remote protecting group effects and temperature dependency. Semantic Scholar. [Link]

  • Kalikanda, J., & Li, Z. (2011). Study of the Stereoselectivity of 2-azido-2-deoxygalactosyl Donors: Relationship to the Steric Factors of Glycosyl Acceptors. PubMed. [Link]

  • Ferrier rearrangement. Wikipedia. [Link]

  • Kalikanda, J., & Li, Z. (2011). Study of the stereoselectivity of 2-azido-2-deoxygalactosyl donors: relationship to the steric factors of glycosyl acceptors. CoLab.
  • Gierlik, E., Grynkiewicz, G., & Jarosz, S. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. ACS Omega, 9(42), 49695–49707. [Link]

  • Ferrier rearrangement: an update on recent developments. Carbohydrate Chemistry, 42, 1-26. [Link]

  • Azidochrolination reaction of tri-O-acetyl-D-galactal. Glycoscience Protocols (GlycoPODv2). [Link]

  • Gierlik, E., Grynkiewicz, G., & Jarosz, S. (2024). Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins. PMC. [Link]

  • Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts. Organic Chemistry Frontiers. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Semantic Scholar. [Link]

  • Lemieux, R. U. (1979). The azidonitration of tri-O-acetyl-D-galactal. [Link]

  • Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. ResearchGate. [Link]

  • A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. PMC. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. [Link]

  • Ferrier rearrangement: an update on recent developments. IOSR Journal. [Link]

  • Azidochlorination and diazidization of glycals. European Patent Office. [Link]

  • Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent. PMC. [Link]

  • Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. Diva-portal.org. [Link]

  • Chemical O‐Glycosylations: An Overview. PMC. [Link]

  • (A) Ferrier reaction of 3,4,6-tri-O-acetyl glycal to afford... ResearchGate. [Link]

  • 3,4,6-Tri-O-acetylglucal. PubChem. [Link]

  • 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • The reaction between 3,4,6-tri-O-acetyl-D-glucal and p-nitrophenol. RSC Publishing. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,4,6-Tri-O-acetyl-D-galactal (CAS No. 4098-06-0). As a crucial building block in both solution- and solid-phase oligosaccharide synthesis, its presence in research and development laboratories is common.[1][2] Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture, ensuring the protection of personnel and the environment. This document is structured to provide not just procedural instructions, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Safety Profile

Before handling any chemical, a thorough understanding of its hazard profile is essential. This compound presents a profile that necessitates a cautious approach. While one Safety Data Sheet (SDS) does not classify it as hazardous under the 2012 OSHA Hazard Communication Standard[3], another indicates that its toxicological properties have not been fully investigated and that it may cause eye, skin, and respiratory tract irritation.[4] It may also be harmful if inhaled, swallowed, or absorbed through the skin.[4]

Causality Principle: When conflicting safety information exists, or when toxicological data is incomplete, the principle of precaution dictates that the substance be handled as if it were hazardous. This proactive stance minimizes risk and ensures the highest standard of safety. Therefore, all procedures outlined in this guide treat this compound as a hazardous chemical.

Property Value Source(s)
CAS Number 4098-06-0[3][4]
Appearance Yellow liquid or light yellow low-melting solid[3][4]
Melting Point 34 - 38 °C / 93.2 - 100.4 °F[3]
Flash Point > 110 °C / > 230 °F[3]
Solubility Insoluble in water; Soluble in chloroform[2][3]
Chemical Stability Stable under normal conditions[4]
Incompatibilities Strong oxidizing agents[3][4]
Hazardous Decomposition Carbon monoxide, Carbon dioxide (upon combustion)[3][4]

Personal Protective Equipment (PPE) and Safe Handling

Proper containment begins with personal protection. The use of appropriate PPE is non-negotiable when handling this compound in its pure form or as waste.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[3][4] Contaminated clothing should be removed and washed before reuse.[4]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[4] If ventilation is inadequate or irritation is experienced, a NIOSH/MSHA approved respirator may be necessary.[4]

Step-by-Step Disposal Protocol

Disposal of this compound must be managed through the hazardous chemical waste stream.[5][6] Direct disposal into sanitary sewers (drains) or as regular solid waste is prohibited and can harm aquatic ecosystems and violate environmental regulations.[3][7]

Step 1: Waste Characterization and Segregation
  • Characterize the Waste: All waste containing this compound, including pure excess reagent, contaminated labware (pipette tips, vials), and solutions, must be classified as hazardous chemical waste.

  • Segregate at the Source: This is a critical step. Never mix incompatible wastes.[6] Waste this compound must be kept separate from strong oxidizing agents to prevent potential adverse reactions.[3][4] Store waste streams separately; for example, do not mix solid waste with liquid waste.

Step 2: Container Selection and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[5][8] The container material should not react with or absorb the chemical waste.[8] For liquid waste, leave at least one inch of headroom to allow for vapor expansion.[8]

  • Labeling: Proper labeling is a critical control that ensures safe handling throughout the disposal process. Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[8]

    • A clear list of all components and their approximate percentages if it is a mixed waste.[8]

    • The associated hazards (e.g., Irritant, Potentially Toxic).[8]

    • The date the container first received waste (accumulation start date).[5]

Step 3: Waste Accumulation and Storage
  • Designated Storage: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8] This could be a marked section of a fume hood or a secondary containment tray on a bench.

  • Container Management: Keep the waste container securely capped at all times, except when adding waste.[6][8]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a chemically resistant secondary containment bin or tray to prevent the spread of material in case of a leak or spill.[5][6]

Step 4: Arranging for Final Disposal
  • Request Pickup: Once the waste container is full (or after one year, whichever comes first), arrange for its removal.[8] Do not overfill containers.[9]

  • Follow Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to request a waste pickup.[9][10] They will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][11]

Spill Management Protocol

In the event of a small-scale laboratory spill, immediate and correct action can mitigate potential hazards.

  • Alert Personnel: Notify colleagues in the immediate area of the spill.

  • Ensure Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill occurs within it.

  • Don PPE: Wear the appropriate PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[3][4] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

  • Collect Waste: Carefully scoop the absorbed material and place it into a suitable, sealable container for disposal.

  • Label as Waste: Label the container as "Hazardous Waste: this compound spill debris" and manage it according to the disposal protocol in Section 3.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 start Identify Waste Containing This compound characterize Characterize Waste: Incomplete toxicological data and potential for irritation mandates treatment as hazardous. start->characterize containerize Select Compatible Container & Affix Hazardous Waste Label characterize->containerize segregate Segregate from Incompatibles (e.g., Strong Oxidizing Agents) containerize->segregate store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment segregate->store request Container Full or >1 Year? store->request request->store No pickup Request Pickup from Environmental Health & Safety (EHS) request->pickup Yes end Compliant Disposal pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental responsibility.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet - this compound.
  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Chemsrc. (2025, August 25). This compound | CAS#:4098-06-0.
  • ChemicalBook. (2025, July 4). This compound | 4098-06-0.
  • Thermo Scientific Alfa Aesar. (n.d.). This compound, 1 g.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
  • University of Wisconsin-Madison Research Safety. (n.d.). PROPER SEGREGATION & DISPOSAL OF LABORATORY WASTE.

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A Senior Application Scientist's Guide to the Safe Handling of 3,4,6-Tri-O-acetyl-D-galactal

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of complex carbohydrates are foundational to innovation. Among these, 3,4,6-Tri-O-acetyl-D-galactal stands as a critical building block in oligosaccharide synthesis.[1] While its utility is significant, a deep respect for its handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any work commences, a thorough understanding of the potential hazards associated with this compound is essential. While one safety data sheet (SDS) indicates that the compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to recognize that the toxicological properties of this material have not been fully investigated.[2][3] Therefore, treating it with a degree of caution is a prudent laboratory practice.

Potential health effects include irritation to the eyes, skin, and respiratory tract.[2] Ingestion may also cause irritation of the digestive tract.[2] Furthermore, some data suggests it may cause an allergic skin reaction and could be harmful to aquatic life with long-lasting effects.[4]

Key Physical and Chemical Properties

PropertyValueSource
Appearance Light yellow, low melting solid or yellow liquid[2][3]
CAS Number 4098-06-0[3]
Molecular Formula C₁₂H₁₆O₇[5]
Molecular Weight 272.25 g/mol [5]
Melting Point 34 - 38 °C / 93.2 - 100.4 °F[3][6]
Storage Keep refrigerated (below 4°C/39°F) in a dry area.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound to minimize all routes of potential exposure.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[7] Always inspect gloves for any signs of degradation or punctures before use. After handling, wash your hands thoroughly, even after wearing gloves.[8][9]

  • Body Protection: A standard, fully-fastened laboratory coat should be worn at all times.[10] For procedures with a higher risk of splashing, consider a chemical-resistant apron over the lab coat.

  • Eye and Face Protection: Safety glasses are the minimum requirement.[11] However, for optimal protection against splashes, safety goggles that form a seal around the eyes are strongly recommended.[12] A face shield, used in conjunction with safety goggles, offers the highest level of protection.[11][12]

  • Respiratory Protection: All manipulations of this compound that could generate dust or aerosols should be conducted within a certified chemical fume hood to prevent inhalation.[13]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for both safety and the success of your experimental outcomes.

Preparation and Handling:

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential spills or vapors.[13]

  • Ventilation: Ensure adequate ventilation is always present.[2] Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity.[2]

  • Avoid Ingestion and Inhalation: Never eat, drink, or apply cosmetics in the laboratory.[9] Avoid breathing any dust, vapor, mist, or gas.[2] All handling should be done in a way that minimizes the creation of aerosols.[10]

  • Weighing: If weighing the solid material, do so in a fume hood or a ventilated balance enclosure to avoid inhaling any fine particulates.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Workflow Diagram for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, should be collected in a designated, labeled, and sealed hazardous waste container.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material such as vermiculite, sand, or earth.[2] Collect the absorbed material into a suitable, sealed container for disposal. Ensure adequate ventilation during cleanup.[2]

  • Final Disposal: Dispose of all waste containing this compound through an approved waste disposal plant, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[4]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action can significantly mitigate any potential harm.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove any contaminated clothing. Flush the skin with plenty of water. If irritation develops and persists, seek medical aid.[2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek medical aid.[2]

By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research and development endeavors, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific work.

References

  • Material Safety Data Sheet - this compound. Cole-Parmer.

  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.

  • 3,4,6-Tri-O-acetylglucal | C12H16O7. PubChem.

  • This compound | CAS#:4098-06-0. Chemsrc.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • Tri-O-acetyl-D-galactal 4098-06-0. TCI Chemicals.

  • This compound | 4098-06-0. ChemicalBook.

  • Laboratory Safety Guidelines. ETH Zurich.

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.

  • Protective Equipment. American Chemistry Council.

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliport.

  • General Laboratory Safety Practices. University of Toronto Environmental Health & Safety.

  • Laboratory Safe Practices: Food Handling and Storage. Vanderbilt University Medical Center.

  • Personal protective equipment for handling Pumiloside. Benchchem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.